Technical Documentation Center

L-4-[(Methylsulfonyl)amino]phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-4-[(Methylsulfonyl)amino]phenylalanine
  • CAS: 266999-21-7

Core Science & Biosynthesis

Foundational

L-4-[(Methylsulfonyl)amino]phenylalanine chemical structure and properties

Structure, Synthesis, and Pharmacological Applications[1][2] Executive Summary L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7), often abbreviated as Phe(4-NHMs) or 4-Mesylamino-Phe , is a non-canonical amino...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7), often abbreviated as Phe(4-NHMs) or 4-Mesylamino-Phe , is a non-canonical amino acid (ncAA) and a critical pharmacophore in medicinal chemistry.[1][2][3] Structurally, it consists of a phenylalanine backbone where the para-hydrogen of the phenyl ring is substituted by a methanesulfonamide group (–NH–SO₂–CH₃).

This modification fundamentally alters the electronic and physicochemical profile of the phenylalanine side chain, converting a hydrophobic aromatic residue into a polar, hydrogen-bond-donating moiety. It is widely utilized in structure-based drug design (SBDD) —particularly in the development of Integrin antagonists (e.g., VLA-4 inhibitors) and as a bioisostere for Tyrosine or Phosphotyrosine in peptidomimetics.[1][2]

Part 1: Chemical Identity & Structural Analysis

The introduction of the sulfonamide group creates a unique electrostatic signature. Unlike the native amine (–NH₂) of 4-aminophenylalanine, the sulfonamide nitrogen is significantly less basic and acts as a weak acid.[1]

Physicochemical Profile[2][4][5][6][7][8][9][10]
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name (2S)-2-amino-3-[4-(methanesulfonamido)phenyl]propanoic acidDefinitive nomenclature for regulatory filing.[1][2]
CAS Number 266999-21-7Unique identifier for sourcing and indexing.[1][2]
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.30 g/mol Low MW allows for fragment-based drug discovery.[1][2]
pKa (Sulfonamide) ~9.5 – 10.0Acts as a neutral H-bond donor at physiological pH (7.4).[1][2]
pKa (

-COOH)
~2.2Standard acidic carboxyl group.[1][2]
pKa (

-NH₂)
~9.1Standard basic amine group.[1][2]
LogP (Predicted) -2.1More hydrophilic than Phenylalanine (LogP ~1.38).[1][2]
H-Bond Donors 3 (Sulfonamide NH, Amine, OH)Critical for receptor-ligand interaction.[1][2]
Structural Bioisosterism

The 4-[(methylsulfonyl)amino] group is often employed as a bioisostere for the phenol group of Tyrosine .[1][2]

  • Geometry: The sulfur atom creates a tetrahedral geometry that projects the methyl group, occupying slightly more steric volume than a hydroxyl group.

  • Electrostatics: The sulfonamide NH is a potent hydrogen bond donor, similar to the phenolic OH, but the sulfonyl oxygens provide additional H-bond accepting points, potentially increasing binding affinity in polar pockets.

Part 2: Synthetic Routes

The synthesis of L-4-[(Methylsulfonyl)amino]phenylalanine generally proceeds via the functionalization of 4-Amino-L-phenylalanine .[1][2] For applications in Solid Phase Peptide Synthesis (SPPS), the


-amine must be protected (usually with Fmoc) before the side-chain modification to prevent polymerization.[1][2]
Pathway Visualization (Graphviz)[1][2]

SynthesisPathway Start Fmoc-4-Amino-L-Phe (CAS: 95753-56-3) Inter Intermediate Complex Start->Inter + solvent (DCM/THF) Reagent Methanesulfonyl Chloride (MsCl) Reagent->Inter Base Pyridine / DIPEA Base->Inter Scavenge HCl Product Fmoc-Phe(4-NHMs)-OH (Protected Building Block) Inter->Product 0°C to RT, 4h Final L-4-[(Methylsulfonyl)amino]Phe (Free Acid) Product->Final Piperidine (Fmoc removal) (Optional)

Caption: Synthetic pathway converting Fmoc-4-Amino-Phe to the sulfonamide derivative via nucleophilic substitution.

Part 3: Pharmacological Significance[1][2]
1. VLA-4 (Integrin

) Antagonism

The primary pharmacological interest in this moiety lies in the inhibition of VLA-4 , an integrin expressed on leukocytes that mediates adhesion to VCAM-1 and fibronectin.[1][2] VLA-4 is a validated target for autoimmune diseases like Multiple Sclerosis (MS) and Crohn's disease.[1][2]

  • Mechanism: VLA-4 antagonists typically require a negatively charged group (to mimic the Asp residue of VCAM-1) and a hydrophobic core.[1][2] The introduction of the sulfonamide at the 4-position of the phenylalanine side chain allows the molecule to probe specific polar sub-pockets within the integrin binding site, often improving selectivity against related integrins like LFA-1.

  • SAR Insight: The sulfonamide oxygen atoms can interact with metal ions (

    
     or 
    
    
    
    ) in the Metal-Ion-Dependent Adhesion Site (MIDAS) or adjacent residues, enhancing potency.[1][2]
2. Tyrosine Kinase Inhibition

In kinase inhibitor design, the mesyl-amino group serves as a non-hydrolyzable mimic of the phosphate group or the tyrosine phenol. It provides a rigid handle that can lock the inhibitor into the ATP-binding pocket via hydrogen bonding with the hinge region.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of Fmoc-Phe(4-NHMs)-OH

Target: Creation of the SPPS-ready building block.

Reagents:

  • Fmoc-4-Amino-L-phenylalanine (1.0 eq)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)[1][2]

  • Pyridine (2.0 eq) or DIPEA (Diisopropylethylamine)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-4-Amino-L-phenylalanine (e.g., 4.02 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (1.6 mL, 20 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine acts as both a solvent cosolvent and an acid scavenger.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (0.85 mL, 11 mmol) diluted in 5 mL DCM over 15 minutes.

    • Critical Control Point: Exothermic reaction.[1] Maintain temperature < 5°C to prevent bis-sulfonylation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1) or LC-MS.[1][2]

  • Work-up:

    • Wash the organic layer with 1N HCl (3 x 30 mL) to remove pyridine.[1]

    • Wash with Brine (1 x 30 mL).[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography if necessary.

  • Yield Expectation: 85–95% as an off-white solid.[1][2]

Protocol B: Analytical Characterization (QC)

Self-Validating the Structure.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5µm).

    • Mobile Phase A: Water + 0.1% TFA.[1]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm (aromatic) and 214 nm (peptide bond).[1][2]

  • 1H NMR (DMSO-d6, 400 MHz) Expectations:

    • 
       ~12.8 ppm (s, 1H, COOH).
      
    • 
       ~9.7 ppm (s, 1H, SO₂-NH ).[1] Diagnostic Peak.
      
    • 
       ~7.8 ppm (d, 1H, Fmoc NH).
      
    • 
       ~7.1–7.3 ppm (m, 4H, Phenyl ring AA'BB').
      
    • 
       ~2.9 ppm (s, 3H, SO₂-CH₃ ).[1] Diagnostic Peak.
      
Part 5: Structural Logic & Signaling (Graphviz)[1][2]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating this moiety into a drug candidate.

SAR_Logic Core Phe(4-NHMs) Moiety H_Donor H-Bond Donor (Sulfonamide NH) Core->H_Donor Steric Steric Bulk (Methyl Group) Core->Steric PiStack Pi-Pi Stacking (Phenyl Ring) Core->PiStack Solubility Modulates LogP (Polarity Increase) Core->Solubility Receptor Target Receptor (e.g., VLA-4, Kinase) H_Donor->Receptor Binds Polar Pocket/MIDAS Steric->Receptor Selectivity Filter PiStack->Receptor Hydrophobic Interaction

Caption: SAR logic detailing how the sulfonamide-phenylalanine moiety interacts with biological targets.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57376471: 4-((Methylsulfonyl)amino)-L-phenylalanine.[1][2] Retrieved from [Link][1][2][10]

  • Kopka, I. E., et al. (2002). "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[1][2][7] Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640.[1][7] Retrieved from [Link]

  • Yang, G. X., et al. (2002). "N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists."[1][2][11] Bioorganic & Medicinal Chemistry Letters, 12(11), 1497-1500.[1][11] Retrieved from [Link]

Sources

Exploratory

Solubility profile of 4-(methylsulfonamido)-L-phenylalanine in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 4-(methylsulfonamido)-L-phenylalanine (CAS 266999-21-7), a critical non-canonical amino acid intermediate often used in the synthesis of int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-(methylsulfonamido)-L-phenylalanine (CAS 266999-21-7), a critical non-canonical amino acid intermediate often used in the synthesis of integrin antagonists (e.g., VLA-4 inhibitors).[1][2]

Executive Summary

4-(methylsulfonamido)-L-phenylalanine (also known as 4-mesylamino-L-phenylalanine) presents a complex solubility profile governed by its zwitterionic backbone and the ionizable sulfonamide tail.[1][2] Unlike standard lipophilic drug intermediates, this compound exhibits "solubility windows" heavily dependent on pH and solvent dielectric constants.[1][2]

For researchers in drug development, the critical challenge is the Isoelectric Precipitation Trap : the compound is highly soluble in acidic or basic aqueous buffers but precipitates aggressively near pH 5.[1][2]5. In organic synthesis, its zwitterionic nature renders it insoluble in common protic and aprotic solvents (MeOH, DCM) unless modified or solubilized in high-dipole solvents like DMSO.[1][2]

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the molecular ionization states.[1][2]

PropertyValue (Experimental/Predicted)Implications for Solubility
CAS Number 266999-21-7Unique identifier for sourcing/verification.[1][2]
Molecular Weight 258.30 g/mol Small molecule range; kinetics are diffusion-limited.[2]
XLogP3 -2.1 (Predicted)Highly Hydrophilic. Indicates poor solubility in non-polar organics (Hexane, Et2O).[1][2]
pKa (Carboxyl) ~2.1Deprotonated (COO⁻) at pH > 3.[1][2]
pKa (α-Amine) ~9.1Protonated (NH₃⁺) at pH < 8.[1][2]
pKa (Sulfonamide) ~9.5 (Weak Acid)The -NH-SO₂-Me group can deprotonate at high pH, increasing solubility.[1][2]
Isoelectric Point (pI) ~5.5Minimum Solubility Point. The net charge is zero, maximizing lattice energy.[1][2]
Structural Ionization Diagram

The following diagram illustrates the dominant species across the pH scale, which directly dictates aqueous solubility.

pH_Species cluster_acid pH < 2 (Soluble) cluster_neutral pH ~ 5.5 (Insoluble) cluster_base pH > 10 (Soluble) Cation Cationic Form (COOH, NH3+, NH-SO2) Zwitterion Zwitterionic Form (COO-, NH3+, NH-SO2) *Precipitation Risk* Cation->Zwitterion pKa1 ~ 2.1 (Deprotonation) Anion Anionic Form (COO-, NH2, N-SO2) Zwitterion->Anion pKa2 ~ 9.1 (Amine Deprotonation)

Caption: Dominant ionization states of 4-(methylsulfonamido)-L-phenylalanine.[1][2] Solubility is lowest at the Zwitterionic stage (pH ~5.5).[1][2]

Detailed Solubility Profile

A. Aqueous Solubility (pH Dependent)

The solubility of 4-(methylsulfonamido)-L-phenylalanine in water is not a single value; it is a curve.[1][2]

  • pH 1.0 - 2.0 (Acidic): High Solubility (> 50 mg/mL). The amine is protonated (NH₃⁺), and the carboxyl is protonated (COOH).[1][2] The positive charge disrupts the crystal lattice, allowing solvation.[1][2]

    • Protocol Note: Use 1M HCl or TFA for dissolution during purification.[2]

  • pH 5.0 - 6.0 (Isoelectric Point): Very Low Solubility (< 1 mg/mL). The molecule exists as a zwitterion (COO⁻ / NH₃⁺).[1][2] The electrostatic attraction between molecules is stronger than the interaction with water.[1][2]

    • Warning: This is the standard method for isolating the product from reaction mixtures (isoelectric precipitation).[1][2]

  • pH > 9.0 (Basic): High Solubility (> 50 mg/mL). Both the carboxyl group and the sulfonamide nitrogen may be deprotonated, creating a di-anionic species that is highly soluble.[1][2]

B. Organic Solvent Solubility

The zwitterionic nature of the free amino acid makes it incompatible with most organic solvents.[2]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Polar Aprotic DMSO, DMF, NMP High (> 100 mg/mL)These solvents can disrupt the zwitterionic lattice.[1][2] DMSO is the preferred solvent for NMR and stock solutions.[2]
Polar Protic Methanol, Ethanol Very Low (< 1 mg/mL)Unlike protected amino acids (e.g., esters), the free zwitterion does not dissolve well in alcohols unless acid (HCl) is added.[1][2]
Chlorinated DCM, Chloroform Insoluble The high polarity of the zwitterion prevents solvation in low-dielectric chlorinated solvents.[1][2]
Non-Polar Hexane, Toluene Insoluble Completely incompatible.[1][2]

Experimental Protocols for Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphism) can alter solubility.[1][2] Use this self-validating protocol.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent system.[1][2]

  • Preparation: Weigh approx. 50 mg of 4-(methylsulfonamido)-L-phenylalanine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, Methanol).[1][2]

  • Equilibration:

    • Seal tight and place on an orbital shaker or thermomixer at 25°C for 24 hours .

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension is maintained.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (ensure filter compatibility).

  • Quantification (HPLC):

    • Dilute the supernatant 1:100 with Mobile Phase A.[2]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 5-95%).[2]

    • Detection: UV at 254 nm (Sulfonamide absorbance).[2]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol 2: Kinetic Solubility (High-Throughput Screening)

Objective: Rapidly estimate solubility to prevent precipitation in bioassays.

  • Prepare a 10 mM stock solution in pure DMSO.

  • Spike 2 µL of stock into 198 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via Absorbance at 620 nm (nephelometry).[2]

    • Interpretation: High OD620 indicates precipitation (solubility < 100 µM).[2]

Experimental Workflow Diagram

Solubility_Workflow cluster_Aq Aqueous Path cluster_Org Organic Path Start Start: Solid Sample (CAS 266999-21-7) Solvent_Select Select Solvent System (Aq. Buffer vs. Organic) Start->Solvent_Select pH_Check Check pH relative to pI (5.5) Solvent_Select->pH_Check Aqueous Polarity_Check Is solvent DMSO/DMF? Solvent_Select->Polarity_Check Organic Adjust_pH Adjust pH < 2 or > 9 for Max Solubility pH_Check->Adjust_pH Optimize Analysis HPLC Quantification (UV 254nm) Adjust_pH->Analysis Protic_Warning Methanol/Ethanol: Requires Acid/Base additive Polarity_Check->Protic_Warning If Alcohol Polarity_Check->Analysis If DMSO (Direct) Protic_Warning->Analysis

Caption: Decision matrix for solubilizing 4-(methylsulfonamido)-L-phenylalanine based on solvent class.

Implications for Drug Development[1][2]

Synthesis & Purification[1][2][3][4]
  • Fmoc-Protection: To use this amino acid in Solid Phase Peptide Synthesis (SPPS), the alpha-amine must be protected (Fmoc) and the carboxyl free.[1][2] The Fmoc-derivative has significantly different solubility (soluble in DCM/DMF, insoluble in water).[1][2]

  • Purification Strategy: Synthesize the compound in basic conditions, then acidify to pH 5.5 to precipitate the zwitterion (Isoelectric Precipitation).[1][2] Wash with cold water and methanol to remove impurities.[2]

Formulation
  • IV Formulation: Requires pH adjustment. Formulate in acetate buffer (pH 4.0) or carbonate buffer (pH 9.[2]0) to ensure stability and solubility. Avoid neutral pH (7.0-7.[1][2]4) for high-concentration stock solutions (> 1 mg/mL) unless using cyclodextrins or co-solvents.[1][2]

  • Oral Bioavailability: The hydrophilic nature (LogP -2.[2]1) suggests poor passive membrane permeability.[2] Prodrug strategies (esterification of the carboxyl) may be required to improve gut absorption.[1][2]

References

  • PubChem Compound Summary. "4-((Methylsulfonyl)amino)-L-phenylalanine (CID 57376471)."[1][2] National Center for Biotechnology Information.[2] Accessed Feb 14, 2026.[1][2] [Link][1][2]

  • Yalkowsky, S.H., et al. "Handbook of Aqueous Solubility Data."[1][2] CRC Press, 2003.[2] (General reference for amino acid solubility trends).

  • Google Patents. "CN106947792A - Preparation method of methylsulfonyl L-phenylalanine."[2] (Describes isoelectric precipitation at pH 5.5).

  • Bergström, C.A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1][2] European Journal of Pharmaceutical Sciences, 2004.[1][2] (Methodology for pKa-solubility correlation).

Sources

Foundational

Electronic properties of sulfonamide group in phenylalanine derivatives

An In-Depth Technical Guide to the Electronic Properties of the Sulfonamide Group in Phenylalanine Derivatives For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Union of Sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the Sulfonamide Group in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Union of Sulfonamide and Phenylalanine

In the landscape of medicinal chemistry, the sulfonamide functional group holds a legacy of therapeutic breakthroughs, from the first wave of antibacterial agents to modern treatments for a spectrum of diseases including cancer, glaucoma, and diabetes.[1][2][3][4] This versatile pharmacophore owes its success to a unique combination of synthetic accessibility, metabolic stability, and, most critically, its profound electronic character. When coupled with phenylalanine—a fundamental aromatic amino acid and a common scaffold in drug design—the resulting derivatives present a rich field for molecular optimization.

This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the electronic properties inherent to sulfonamide-phenylalanine conjugates. As a senior application scientist, the goal is not merely to present data but to illuminate the causality behind it—to explain why these molecules behave as they do and how their electronic nature can be precisely measured, predicted, and ultimately exploited for rational drug design. We will deconstruct the inductive and resonance effects, detail the self-validating experimental protocols to probe these properties, and explore computational methods that offer predictive power, empowering researchers to make more informed decisions in the lead optimization process.

Chapter 1: Deconstructing the Electronic Influence of the Sulfonamide Moiety

The defining characteristic of the sulfonamide group (–SO₂NHR) when attached to an aromatic system like phenylalanine is its potent electron-withdrawing nature.[5] This property is not monolithic but arises from a combination of strong inductive effects and more complex resonance contributions.

Inductive and Resonance Effects: A Duality

The sulfonyl core (–SO₂–) is the primary driver of the group's electronic character. The two oxygen atoms, being highly electronegative, pull electron density away from the central sulfur atom. This creates a significant dipole and a powerful electron-withdrawing inductive effect (-I effect).[6][7] This effect propagates through the sigma bonds, reducing electron density on the attached nitrogen and the phenylalanine aromatic ring.

The role of resonance (+R effect) is more nuanced. The lone pair of electrons on the sulfonamide nitrogen can theoretically delocalize. However, the efficiency of this delocalization is debated. While some resonance is possible, the overlap between the nitrogen 2p orbital and the sulfur 3p or 3d orbitals is less efficient than the 2p-2p overlap seen in amides. Consequently, the inductive effect overwhelmingly dominates, making the sulfonamide group a net electron-withdrawing moiety.[8][9] In instances where the sulfonamide is attached to a phenyl ring, this withdrawal deactivates the ring towards electrophilic substitution.

Caption: Dominant inductive vs. weaker resonance effects of the sulfonamide group.

Quantifying Electronic Influence: The Hammett Equation

To move from a qualitative description to a quantitative one, we employ the Hammett equation, a cornerstone of physical organic chemistry.[10][11]

log(K/K₀) = σρ or log(k/k₀) = σρ

This linear free-energy relationship correlates the electronic influence of a substituent (σ, the substituent constant) with the sensitivity of a reaction or equilibrium to that influence (ρ, the reaction constant).[11] The substituent constant, σ, is defined for the ionization of substituted benzoic acids in water, where an electron-withdrawing group stabilizes the resulting carboxylate anion, leading to a stronger acid and a positive σ value.[12]

The sulfonamide group and its derivatives consistently exhibit positive Hammett constants, providing quantitative proof of their electron-withdrawing capacity.

Substituent GroupHammett Constant (σp)Hammett Constant (σm)
-SO₂NH₂0.570.46
-SO₂CH₃0.720.65
-SO₂CF₃0.930.79
-COOH0.450.37
Data compiled from Hansch et al., 1991.[10]

This table clearly shows that the sulfonamide group is a more potent electron-withdrawing group than a carboxylic acid, a key consideration in its use as a bioisostere.

Chapter 2: Experimental Methodologies for Probing Electronic Properties

Theoretical principles must be validated by empirical evidence. The following protocols provide robust, self-validating systems for characterizing the electronic landscape of sulfonamide-phenylalanine derivatives.

Caption: A generalized workflow for the synthesis and electronic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The electron-withdrawing sulfonamide group deshields adjacent protons and carbons, shifting their resonance signals downfield. The chemical shift of the sulfonamide N-H proton is particularly informative and directly correlates with the electronic nature of substituents on an attached aryl ring.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide-phenylalanine derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The sulfonamide N-H proton is typically a broad singlet found significantly downfield, often in the 9.5-12.2 ppm range in DMSO-d₆. Aromatic protons on the phenylalanine ring will also be shifted downfield compared to unsubstituted benzene.

  • Data Analysis:

    • Integrate all peaks to confirm the relative number of protons.

    • Record the chemical shift (δ) of the N-H proton and the aromatic protons.

    • Causality Check: Compare the spectra of derivatives with varying substituents. A more electron-withdrawing group on the sulfonamide's R-group or the phenyl ring will cause a further downfield shift of the N-H proton, confirming the sensitivity of this position to electronic effects. This provides an internal validation of the electronic trends observed.

Acidity (pKa) Determination

The sulfonamide N-H proton is acidic, a property central to its biological activity and its function as a bioisostere for carboxylic acids.[13][14][15] While generally less acidic than carboxylic acids (pKa ~10 vs. ~4-5), this acidity can be modulated by substituents.[13][14]

Step-by-Step Protocol for Potentiometric Titration:

  • System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate readings.

  • Sample Preparation: Prepare a solution of the sulfonamide derivative of known concentration (e.g., 1-5 mM) in a suitable solvent system, often a co-solvent like methanol-water or DMSO-water, to ensure solubility. Record the initial volume.

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Add a standardized basic titrant (e.g., 0.01 M NaOH or KOH) in small, precise increments using a burette or automated titrator.

    • Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot, dpH/dV).

    • The pKa is equal to the pH at the half-equivalence point.

    • Self-Validation: The sharpness of the inflection point validates the accuracy of the concentration and the titration. Running a blank titration with the solvent system alone ensures that observed changes are due to the analyte.

Chapter 3: In Silico Analysis: Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules, offering insights that are complementary to experimental data.[16][17][18]

Computational_Workflow A Build 3D Structure of Sulfonamide-Phenylalanine Derivative B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Property Calculation C->D E HOMO/LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) Map D->F G Calculate Atomic Charges (e.g., Mulliken, NBO) D->G

Caption: A standard workflow for DFT-based electronic property analysis.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The electron-withdrawing sulfonamide group lowers the energy of both the HOMO and LUMO compared to an unsubstituted phenylalanine.[17][19] The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.[19]

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a powerful visualization of charge distribution. They plot the electrostatic potential onto the molecule's electron density surface.

  • Electron-rich regions (e.g., lone pairs on oxygen atoms) are colored red or yellow, indicating sites susceptible to electrophilic attack.

  • Electron-poor regions (e.g., the acidic N-H proton) are colored blue, indicating sites for nucleophilic attack or hydrogen bonding.[17][19] For a sulfonamide-phenylalanine derivative, the MEP map will vividly illustrate the electron-deficient nature of the sulfonyl group and the N-H proton.

Workflow for a Standard DFT Calculation:

  • Structure Input: Build the 3D structure of the target molecule using software like GaussView or Avogadro.

  • Method Selection: Choose a DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[16]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate HOMO/LUMO orbitals, the MEP map, and atomic charges.

  • Analysis: Visualize the orbitals and MEP map. The HOMO is often localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the sulfonamide group. The MEP map will confirm the electron-withdrawing effect by showing a large positive potential (blue) around the SO₂NH moiety.

Chapter 4: The Phenylalanine Context: Bioisosterism and Drug Design Implications

The primary reason for studying these electronic properties is to inform drug design. One of the most powerful strategies involving sulfonamides is their use as a bioisostere for the carboxylic acid group.[13][14][15][20] Bioisosteric replacement aims to retain desired biological activity while improving physicochemical or pharmacokinetic properties.[14]

Caption: The concept of replacing a carboxylic acid with a sulfonamide bioisostere.

Replacing the carboxylic acid of a phenylalanine-based drug candidate with a sulfonamide can offer several advantages, all rooted in the group's electronic and physicochemical differences.[15]

PropertyCarboxylic Acid (-COOH)Sulfonamide (-SO₂NHR)Rationale & Implication
Acidity (pKa) ~4-5~9-10 (tunable)Sulfonamides are weaker acids and are less likely to be fully ionized at physiological pH.[13] This can improve cell membrane permeability and oral bioavailability.[15]
Lipophilicity (LogP) LowerHigherThe less ionized state and overall structure of the sulfonamide group generally increases lipophilicity, which can enhance membrane crossing but must be balanced to maintain solubility.[13]
Hydrogen Bonding H-bond acceptor (C=O, -OH)H-bond acceptor (S=O), H-bond donor (N-H)The sulfonamide maintains a similar geometry of hydrogen bond acceptors (the two oxygen atoms) compared to the two oxygens of a deprotonated carboxylate, allowing it to mimic binding interactions.[13]
Metabolic Stability Susceptible to glucuronidationMore resistant to glucuronidationAvoiding metabolism via glucuronidation can prevent the formation of reactive metabolites and improve the drug's safety profile and half-life.[13]

The decision to make this substitution is a classic multi-parameter optimization problem. The slightly weaker acidity and increased lipophilicity of the sulfonamide might enhance cell penetration for an intracellular target, while its robust hydrogen bonding capacity allows it to engage with receptors in a manner similar to the parent carboxylic acid.

Conclusion: A Synthesized View for the Drug Designer

The electronic properties of the sulfonamide group are not merely academic curiosities; they are fundamental drivers of molecular behavior that have profound implications for drug discovery. Its strong electron-withdrawing nature, quantifiable through Hammett constants, alters the reactivity, acidity, and binding potential of the phenylalanine scaffold. This guide has outlined both the theoretical underpinnings and the practical, self-validating experimental and computational workflows necessary to characterize these properties. By understanding the interplay of inductive effects, pKa modulation, and orbital energies, the medicinal chemist can transition from serendipitous discovery to rational, property-based design, leveraging the sulfonamide-phenylalanine conjugate as a powerful tool to craft safer and more effective therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Madkour, H. M. F., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

  • Madkour, H. M. F., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • El-Emam, S. Z., & El-Sayed, H. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. Available at: [Link]

  • El-Emam, S. Z., & El-Sayed, H. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • Madkour, H. M. F., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Sultan, A. A. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bosnian Journal of Basic Medical Sciences, 17(2), 93-101. Available at: [Link]

  • Rádl, S., et al. (2020). Sulphonamidic Groups as Electron-Withdrawing Units in Ureido-Based Anion Receptors: Enhanced Anion Complexation versus Deprotonation. ChemPlusChem, 85(7), 1401-1411. Available at: [Link]

  • Various Authors. (2020). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. Available at: [Link]

  • Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 169-177. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. Available at: [Link]

  • Jian, J., et al. (2021). Do Sulfonamides Interact with Aromatic Rings?. Chemistry – A European Journal, 27(18), 5671-5676. Available at: [Link]

  • Bonandi, E., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. Available at: [Link]

  • Kavitha, E., et al. (2025). Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. Available at: [Link]

  • Alhanash, M. (2022). Electronic Structure and Thermodynamic Properties of Li-ion Insertion in Sulfonamides Compounds as Organic High-Energy Density Cathodes. DiVA. Available at: [Link]

  • Reddit user. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. Reddit. Available at: [Link]

  • Kumar, A., et al. (2020). Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1. Journal of Biomolecular Structure & Dynamics, 38(14), 4268-4283. Available at: [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-178. Available at: [https://www.rjpbcs.com/pdf/2016_7(5)/[21].pdf]([Link]21].pdf)

  • Le Phuc, K. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Various Authors. (n.d.). Crystal Engineering for Intramolecular π—π Stacking: Effect of Substitution of Electron Donating and Withdrawing Group on Molecular Geometry in Conformationally Flexible Sulfoesters and Sulfonamides. ResearchGate. Available at: [Link]

  • Alabugin, I. V., et al. (2011). Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Chemical Communications, 47(40), 11279-11281. Available at: [Link]

  • Jian, J., et al. (2021). Do Sulfonamides Interact with Aromatic Rings?. PubMed. Available at: [Link]

  • Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Scholars Research Library. Available at: [Link]

  • Caine, J. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(21), 5596-5606. Available at: [Link]

  • Piguet, C., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 39(23), 5238-5251. Available at: [Link]

  • Rees, J. A., et al. (2021). Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. The Journal of Physical Chemistry A, 125(2), 674-683. Available at: [Link]

  • Arshad, N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(50), 36487-36501. Available at: [Link]

  • Caine, J. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

  • Various Authors. (n.d.). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]

  • Caine, J. M., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 90-93. Available at: [Link]

  • Escandar, G. M., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1290-1298. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. Available at: [Link]

  • Dalal, M. (n.d.). Substituent and Reaction Constants. Dalal Institute. Available at: [Link]

  • Wheeler, S. E. (2012). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. CORE. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of L-4-[(Methylsulfonyl)amino]phenylalanine (L-MSAP)

[1] Executive Summary L-4-[(Methylsulfonyl)amino]phenylalanine (L-MSAP), also known as 4-mesylamino-L-phenylalanine, represents a critical class of non-canonical amino acids (ncAAs) used to probe electrostatic environmen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

L-4-[(Methylsulfonyl)amino]phenylalanine (L-MSAP), also known as 4-mesylamino-L-phenylalanine, represents a critical class of non-canonical amino acids (ncAAs) used to probe electrostatic environments and expand the chemical space of protein interfaces. Unlike its structural analog phosphotyrosine (which carries a permanent negative charge) or tyrosine (which acts as a weak acid), L-MSAP introduces a sulfonamide bioisostere (


) capable of unique hydrogen bonding geometries.[1]

This guide details the molecular mechanics of the L-MSAP side chain, its thermodynamic solvation profile, and the validated protocols for its chemical synthesis and genetic incorporation into proteins.

Molecular Architecture & Hydrogen Bonding Mechanics

The functional pharmacophore of L-MSAP is the N-phenylmethanesulfonamide moiety.[1] Understanding its behavior requires a distinct separation from aliphatic sulfonamides due to the electronic coupling with the phenyl ring.[1]

The Electrostatic Pharmacophore

The nitrogen atom in L-MSAP is directly bonded to the phenyl ring (anilinic) and the sulfonyl group. This creates a "push-pull" electronic system:

  • Acidity (pKa Modulation): The electron-withdrawing nature of the sulfonyl group (

    
    ) and the resonance delocalization into the phenyl ring significantly acidify the N-H proton. The pKa is approximately 7.9 – 8.1 .[1]
    
    • Physiological Consequence:[2] At cytosolic pH (7.4), L-MSAP exists primarily in its neutral protonated form (~80%), but possesses a readily accessible anionic state (~20%). This makes it an exceptional hydrogen bond donor compared to standard amides.[1]

  • Geometry: The sulfur atom adopts a distorted tetrahedral geometry.[1] The

    
     bond angle is typically open (~119°), exposing the oxygens as accessible hydrogen bond acceptors .
    
Hydrogen Bonding Topology

The L-MSAP side chain functions as a multipoint interaction node.[1]

  • Donor Vector: The N-H proton is highly polarized, serving as a strong donor for backbone carbonyls or side-chain carboxylates (Asp/Glu).

  • Acceptor Vectors: The two sulfonyl oxygens act as weak-to-moderate acceptors, often engaging water networks or arginine guanidinium groups.[1]

Visualization: L-MSAP Interaction Vectors

The following diagram illustrates the vector logic for L-MSAP within a protein pocket, contrasting it with a standard Tyrosine residue.

MSAP_Interaction cluster_0 L-MSAP Side Chain cluster_1 Protein Environment Targets N_atom Anilinic Nitrogen (Strong Donor) S_atom Sulfonyl Sulfur (Tetrahedral Center) N_atom->S_atom BB_Carbonyl Backbone Carbonyl (Acceptor) N_atom->BB_Carbonyl H-Bond (Strong) < 3.0 Å O_atoms Sulfonyl Oxygens (Dual Acceptors) S_atom->O_atoms Arg_Guanidine Arg Guanidinium (Donor) Arg_Guanidine->O_atoms Charge-Dipole Interaction Water Structural Water (Network) Water->O_atoms Solvation

Figure 1: Vector analysis of L-MSAP side chain interactions. The polarized N-H acts as a primary anchor, while the sulfonyl oxygens recruit secondary stabilizing partners.

Comparative Physicochemical Profile

To rationalize the substitution of L-MSAP for natural amino acids in drug design or mutagenesis, one must evaluate the thermodynamic trade-offs.

Table 1: Physicochemical Comparison of L-MSAP vs. Natural Analogs

PropertyL-Phenylalanine (Phe)L-Tyrosine (Tyr)L-MSAPImplication
Side Chain pKa N/A~10.1~7.9 L-MSAP is a stronger acid; H-bond donor capability is pH-sensitive.[1]
H-Bond Donors 01 (OH)1 (NH) The NH is more polarized than Tyr-OH.[1]
H-Bond Acceptors 01 (OH)2 (SO₂) Bidentate acceptor capability allows unique water bridging.[1]
LogP (Side Chain) 2.0 (Hydrophobic)1.2 (Amphipathic)~0.9 More polar than Phe/Tyr but retains aromatic stacking potential.[1]
Steric Volume 190 ų194 ų~235 ų Requires slightly larger pocket; bulky para-substituent.[1]

Experimental Protocols

Chemical Synthesis of Fmoc-L-MSAP-OH

For Solid Phase Peptide Synthesis (SPPS), the Fmoc-protected derivative is required.[1] The sulfonamide linkage is robust, but the synthesis must avoid racemization.

Reagents:

  • Fmoc-L-p-amino-Phe-OH (Commercially available or synthesized via nitro-Phe reduction).[1]

  • Methanesulfonyl chloride (MsCl).[1]

  • Pyridine (Solvent/Base) or DCM/DIEA.[1]

Protocol:

  • Solubilization: Dissolve Fmoc-L-p-amino-Phe-OH (1.0 eq) in anhydrous DCM/Pyridine (1:1 v/v) under Argon. Cool to 0°C.[1]

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (1.1 eq).[1] The reaction is highly exothermic; maintain temperature < 5°C to prevent Fmoc cleavage.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (MeOH/DCM) or LC-MS.[1]

  • Quench & Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with 1M KHSO₄ (removes pyridine), then Brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Critical Check: Verify mass (ESI-MS: [M+H]+ expected ~481 Da for Fmoc-derivative) and purity via HPLC.

    • Note: The sulfonamide NH is acidic but generally does not require protection during standard Fmoc SPPS if using HBTU/HATU activation.[1]

Genetic Code Expansion (Amber Suppression)

Incorporating L-MSAP into proteins in E. coli or mammalian cells requires an orthogonal tRNA/synthetase pair.[1]

System: Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variants evolved for bulky para-substituents.[1]

Workflow:

GCE_Workflow cluster_inputs Input Components Plasmid Plasmid: pEVOL-pMSAP (Orthogonal MjTyrRS/tRNA) Expression Expression in E. coli BL21(DE3) Induction: IPTG + Arabinose Plasmid->Expression Gene Target Gene (TAG codon at site X) Gene->Expression AA_Media Media Supplement: 1mM L-MSAP AA_Media->Expression Uptake via Permease Translation Ribosomal Translation (UAG recognized by charged tRNA) Expression->Translation Protein Full Length Protein containing L-MSAP Translation->Protein

Figure 2: Genetic incorporation workflow utilizing orthogonal translation systems.[1]

Step-by-Step Protocol:

  • Transformation: Co-transform E. coli BL21(DE3) with the expression plasmid (Gene-TAG) and the orthogonal synthetase plasmid (pEVOL-MjTyrRS-variant).

  • Inoculation: Grow overnight culture in LB + antibiotics.

  • Induction Prep: Dilute 1:100 into fresh media. Grow to OD₆₀₀ = 0.5.[1]

  • Addition of nAA: Add L-MSAP (dissolved in dilute NaOH or DMSO) to a final concentration of 1 mM .

    • Technical Insight: L-MSAP has limited solubility in neutral water.[1] Dissolve in high pH buffer or DMSO first, then add to culture. The culture pH will buffer it, but rapid dispersion is necessary to prevent precipitation.

  • Induction: Add IPTG (1 mM) and Arabinose (0.2%) to induce protein and synthetase expression respectively.[1]

  • Harvest: Incubate at 30°C for 12-16 hours. Harvest cells and purify via affinity tag.[1]

References

  • Bioisosterism in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Sulfonamide Hydrogen Bonding: Adsmond, D. A., & Grant, D. J. (2001).[3] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

  • Genetic Incorporation of Phenylalanine Derivatives: Wang, L., & Schultz, P. G. (2002). Expanding the genetic code.[1] Chemical Communications, (1), 1–11. Link

  • pKa of N-phenylmethanesulfonamide: PubChem Compound Summary for CID 70970. National Center for Biotechnology Information (2025).[1] Link

  • L-4-[(Methylsulfonyl)amino]phenylalanine Structure: PubChem Compound Summary for CID 57376471. National Center for Biotechnology Information (2025).[1] Link

Sources

Foundational

Sulfonamido-Phenylalanine Scaffolds in Medicinal Chemistry: Structural Utility &amp; Synthetic Protocols

Executive Summary The integration of sulfonamide moieties into phenylalanine backbones (N-sulfonyl-phenylalanine) represents a critical strategy in peptidomimetic drug design. Unlike the planar carboxamide bond found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of sulfonamide moieties into phenylalanine backbones (N-sulfonyl-phenylalanine) represents a critical strategy in peptidomimetic drug design. Unlike the planar carboxamide bond found in native peptides, the sulfonamide linkage (


) introduces a tetrahedral geometry, altered hydrogen-bonding capabilities, and enhanced metabolic stability against proteolytic degradation. This guide details the structural rationale, therapeutic applications (specifically MMP inhibition and VLA-4 antagonism), and validated synthetic protocols for this scaffold.[1]

Part 1: Structural Rationale & Pharmacophore Modeling

The transition from a carboxamide (peptide bond) to a sulfonamide creates a "transition-state mimic" or a conformationally distinct spacer. This modification alters the vector of the side chains and the electronic landscape of the backbone.

Comparative Physicochemical Properties[2]
FeatureCarboxamide (

)
Sulfonamide (

)
Medicinal Chemistry Impact
Geometry Planar (

hybridized C)
Tetrahedral (

hybridized S)
Induces a "kink" in the peptide backbone, often favoring

-turn mimetic structures.
Bond Angle

(C-N-H)

(S-N-H)
Alters the trajectory of the

groups, allowing access to deep hydrophobic pockets (e.g., S1' in MMPs).
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsThe sulfonyl oxygens are weak acceptors but can interact with backbone amides or metal ions (Zn

).
Acidity (

)

(Neutral)

(Weakly Acidic)
The NH is more acidic, strengthening H-bonds with receptor carbonyls or active site residues.
Metabolism Susceptible to ProteasesResistantSignificantly increases plasma half-life (

).
Visualization: Pharmacophore Transition

The following diagram illustrates the geometric shift and functional implications when replacing the amide bond with a sulfonamide in a phenylalanine derivative.

Pharmacophore Amide Native Peptide Bond (Planar) Sulfonamide Sulfonamido Scaffold (Tetrahedral) Amide->Sulfonamide Bioisosteric Replacement Constraint Conformational Constraint Sulfonamide->Constraint Bond Angle Shift Stability Proteolytic Resistance Sulfonamide->Stability No scissile bond Pocket S1' Pocket Access Sulfonamide->Pocket Vector alteration

Figure 1: Pharmacophore transition from planar amide to tetrahedral sulfonamide, highlighting key gain-of-function properties.

Part 2: Therapeutic Applications

Case Study A: Matrix Metalloproteinase (MMP) Inhibitors

The N-sulfonyl-phenylalanine motif is a cornerstone in the design of MMP inhibitors (MMPIs). In these inhibitors, the phenylalanine side chain (benzyl group) is designed to fit precisely into the S1' specificity pocket of the enzyme.

  • Mechanism: The sulfonamide group serves two roles:[2]

    • Zinc Binding Group (ZBG) Linker: It connects the zinc-chelating moiety (often a hydroxamate or carboxylate) to the P1' substituent.

    • Hydrogen Bonding: One of the sulfonyl oxygens accepts a hydrogen bond from the backbone amide of the enzyme (e.g., Leu-181 in MMP-1), stabilizing the inhibitor-enzyme complex.

  • Key Insight: Biphenylsulfonamide derivatives of phenylalanine (e.g., Compound 11c in literature) show nanomolar potency.[3] The bulky biphenyl group exploits the open nature of the S1' pocket in MMP-2 and MMP-9, while the sulfonamide rigidifies the backbone to pay the entropy cost of binding.

Case Study B: VLA-4 Integrin Antagonists

Very Late Antigen-4 (VLA-4,


) integrin binds to VCAM-1 via an LDV (Leu-Asp-Val) sequence. N-sulfonyl-phenylalanine derivatives act as peptidomimetics of this sequence.
  • Mechanism: The phenylalanine carboxylate mimics the Asp residue (binding to the metal ion in the integrin), while the sulfonamide group acts as a rigid spacer that positions a hydrophobic "cap" (often a urea or another aromatic ring) to mimic the Leu residue.

  • Selectivity: The sulfonamide linker prevents the "induced fit" required for activation of the integrin, effectively locking it in a low-affinity state.

Part 3: Experimental Protocols

Synthesis of N-Sulfonyl-L-Phenylalanine Methyl Ester

This protocol utilizes Schotten-Baumann conditions to couple a sulfonyl chloride with L-phenylalanine methyl ester. This method preserves the chiral integrity of the


-carbon.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • Arylsulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
    ), suspend L-phenylalanine methyl ester hydrochloride (5.0 mmol) in anhydrous DCM (20 mL).
    
  • Base Addition: Cool the suspension to

    
     using an ice bath. Add TEA (12.5 mmol) dropwise. The suspension should clear as the free amine is liberated.
    
  • Coupling: Dissolve the arylsulfonyl chloride (5.5 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes. Critical: Maintain temperature at

    
     to prevent racemization or bis-sulfonylation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup:

    • Wash with 1N HCl (

      
       mL) to remove excess base and unreacted amine.
      
    • Wash with Sat.

      
       (
      
      
      
      mL) to remove hydrolyzed sulfonyl chloride.
    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography.

Hydrolysis to Free Acid (Active Inhibitor)

Most biological assays require the free carboxylic acid (to bind metal ions in MMPs or Integrins).

  • Dissolve the methyl ester (from above) in THF/Water (3:1).

  • Add LiOH (2.0 equiv). Stir at room temperature for 2 hours.

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.

Visualization: Synthetic Workflow

Synthesis Phe L-Phe Methyl Ester (HCl Salt) Base TEA / DCM (0°C) Phe->Base Sulf Arylsulfonyl Chloride Sulf->Base Inter N-Sulfonyl-Phe Methyl Ester Base->Inter Schotten-Baumann Coupling Hydrolysis LiOH / THF:H2O (Hydrolysis) Inter->Hydrolysis Final N-Sulfonyl-Phe Carboxylic Acid Hydrolysis->Final Deprotection

Figure 2: Synthetic pathway for generating N-sulfonyl-phenylalanine derivatives.[4]

Part 4: Biological Evaluation (MMP Fluorometric Assay)

To validate the activity of the synthesized sulfonamido-phenylalanine derivative, a FRET-based enzymatic assay is standard.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if necessary).

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Procedure:

    • Incubate Enzyme (1-5 nM) with Inhibitor (varying concentrations) for 30 mins at

      
      .
      
    • Add Substrate (

      
      ).
      
    • Measure fluorescence (

      
      ) kinetically for 10 minutes.
      
    • Calculate

      
       by plotting % inhibition vs. log[Inhibitor].
      

References

  • Conformational Analysis: G. J. Sanjayan, et al. "An unusual conformational similarity of two peptide folds featuring sulfonamide and carboxamide on the backbone."[5] Chem. Commun., 2012, 48, 9747-9749. Link

  • MMP Inhibition (SAR): V. M. Patil & S. P. Gupta. "Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors." Experientia Supplementum, 2012, 103, 177–208.[6] Link

  • VLA-4 Antagonists: L. Chen, et al. "N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists."[7] Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1125-1128. Link

  • Synthesis Protocol: BenchChem Application Note. "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol." (Adapted for Phenylalanine analogues).[7][8][9] Link

  • Stereoselectivity in MMPs: A. Scozzafava, et al. "Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates." Journal of Medicinal Chemistry, 2006. Link

Sources

Exploratory

Thermodynamic Profiling and Stability Assessment of L-4-[(Methylsulfonyl)amino]phenylalanine

Executive Summary L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7) represents a critical class of unnatural amino acids where the hydrophobic phenyl ring is modified with a polar methylsulfonyl (mesyl) group.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7) represents a critical class of unnatural amino acids where the hydrophobic phenyl ring is modified with a polar methylsulfonyl (mesyl) group.[1] This modification alters the thermodynamic landscape of the molecule compared to native L-phenylalanine, introducing new hydrogen-bonding potentials and altering solubility profiles while retaining the zwitterionic backbone essential for peptide synthesis.

This guide details the thermodynamic stability profile of this scaffold. Unlike simple amides, the sulfonamide moiety (


) confers exceptional hydrolytic stability, yet it introduces specific electronic effects that researchers must account for during formulation and synthesis.[1] The primary stability risks identified are base-catalyzed racemization  and solid-state polymorphism , rather than hydrolytic degradation.[1]

Chemical Basis of Stability

To accurately profile thermodynamic stability, we must decouple the molecule into its reactive pharmacophores.

The Sulfonamide Anchor

The 4-methylsulfonylamino group acts as a robust bioisostere. Thermodynamically, the sulfonamide bond is significantly more stable than a carboxamide.

  • Hydrolytic Resistance: The

    
     bond possesses high bond dissociation energy. Under standard physiological and processing conditions (pH 2–10, T < 60°C), hydrolysis to 4-aminophenylalanine and methanesulfonic acid is negligible.[1]
    
  • Electronic Effect: The sulfonyl group is a strong electron-withdrawing group (EWG).[1] It lowers the

    
     of the attached nitrogen, making the sulfonamide proton acidic (
    
    
    
    ).
The Chiral Backbone (Racemization Risk)

The critical thermodynamic instability lies in the chiral center (


-carbon).
  • Mechanism: The electron-withdrawing nature of the para-sulfonamide group propagates through the phenyl ring (inductive effect), slightly increasing the acidity of the

    
    -proton compared to native phenylalanine.
    
  • Consequence: In the presence of strong bases or elevated temperatures in solution, the

    
    -proton can be abstracted, leading to a planar enolate intermediate and subsequent reporotonation to the D-enantiomer (racemization).
    

Solid-State Thermodynamics[1]

For drug development, the solid-state form dictates shelf-life and solubility.[1]

Melting and Decomposition

Like most zwitterionic amino acids, L-4-[(Methylsulfonyl)amino]phenylalanine does not exhibit a clean melting point.[1]

  • Behavior: It is expected to undergo melting with decomposition (

    
    ).[1] The crystal lattice is stabilized by strong intermolecular electrostatic forces (ammonium-carboxylate interactions) and hydrogen bonding from the sulfonamide.
    
  • Protocol: Do not rely on capillary melting point apparatus. Use Differential Scanning Calorimetry (DSC) to distinguish phase transitions from degradation events.[1]

Hygroscopicity

The polar sulfonyl group increases the hygroscopic potential compared to L-Phe.

  • Risk: Moisture uptake lowers the glass transition temperature (

    
    ) of amorphous regions, acting as a plasticizer that accelerates chemical degradation.
    

Experimental Protocols for Stability Assessment

The following protocols are designed to generate self-validating data sets compliant with ICH Q1A(R2) guidelines.

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

Objective: Determine the safe processing temperature window.

  • TGA (Thermogravimetric Analysis):

    • Load 5–10 mg of sample into a platinum pan.

    • Ramp rate: 10°C/min from 25°C to 350°C under

      
       purge.[1]
      
    • Success Criterion:

      
       weight loss below 150°C (confirms anhydrous/non-solvated state).[1] Onset of significant weight loss defines 
      
      
      
      .[1]
  • DSC (Differential Scanning Calorimetry):

    • Load 2–4 mg into a crimped aluminum pan (pinhole lid).

    • Cycle: Heat to

      
      , cool to 0°C, reheat.
      
    • Insight: An endothermic peak followed immediately by an erratic exotherm indicates melting with simultaneous decomposition.[1]

Protocol B: Solution State Stress Testing (Forced Degradation)

Objective: Establish degradation pathways and racemization kinetics.

Reagents:

  • 0.1 M HCl (Acid Stress)[1]

  • 0.1 M NaOH (Base Stress)[1]

  • 3%

    
     (Oxidative Stress)[1]
    

Workflow:

  • Prepare a 1 mg/mL stock solution of the amino acid.

  • Dilute 1:1 with respective stress reagents in sealed HPLC vials.

  • Incubate at 60°C for 24 hours (Acid/Base) and 4 hours (Oxidation).

  • Neutralize and analyze via Chiral HPLC.[1]

Data Output Table: Expected Stress Test Profile

Stress ConditionExpected ResultPrimary DegradantRisk Level
Acid (0.1 M HCl, 60°C) Stable (>98% recovery)NoneLow
Base (0.1 M NaOH, 60°C) Degradation ObservedD-Enantiomer (Racemization)High
Oxidation (

)
Minor DegradationSulfone/N-oxide variantsModerate
Thermal (Solid, 80°C) StableNoneLow

Visualization of Stability Logic

Diagram 1: Stability Assessment Workflow

This diagram outlines the decision tree for characterizing the amino acid, moving from solid-state purity to solution kinetics.

StabilityWorkflow Start Sample: L-4-[(Methylsulfonyl)amino]phenylalanine SolidState Solid State Characterization (TGA / DSC / XRD) Start->SolidState Step 1 SolutionState Solution State Dynamics (pH 1 - 10) Start->SolutionState Step 2 Hygroscopy DVS Isotherm (Moisture Uptake) SolidState->Hygroscopy Thermal Thermal Stability (Melt vs. Decomp) SolidState->Thermal Decision Formulation Strategy Thermal->Decision Racemization Chiral HPLC Analysis (L vs D Ratio) SolutionState->Racemization High pH Risk Hydrolysis LC-MS Analysis (Cleavage Products) SolutionState->Hydrolysis Extreme pH Risk Racemization->Decision Hydrolysis->Decision

Caption: Integrated workflow for thermodynamic profiling, prioritizing solid-state thermal limits and solution-phase chiral integrity.

Diagram 2: Mechanistic Degradation Pathways

A visualization of the specific chemical risks associated with the sulfonamide and chiral center.

DegradationPathways Molecule L-4-[(Methylsulfonyl)amino]Phe (Native L-Form) Enolate Planar Enolate Intermediate Molecule->Enolate Proton Abstraction Cleavage Hydrolysis Products (4-Amino-Phe + MsOH) Molecule->Cleavage S-N Bond Scission Base Basic Conditions (pH > 10, Heat) Base->Enolate Racemate Racemic Mixture (50% L / 50% D) Enolate->Racemate Reprotonation Acid Extreme Acid (6M HCl, 110°C) Acid->Cleavage

Caption: Mechanistic divergence showing racemization as the kinetic product (base) and hydrolysis as the thermodynamic product (extreme acid).[1]

Authoritative References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] European Medicines Agency, 2003.

  • PubChem. 4-((Methylsulfonyl)amino)-L-phenylalanine (CID 57376471).[1][3] National Library of Medicine. [1]

  • Sivakua, T. & Smith, P. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids.[4] Journal of Amino Acids, 2023. (Contextualizing aromatic amino acid racemization risks).

  • Roca, M. et al. Thermodynamic analysis of the thermal stability of sulphonamides. Food Chemistry, 2013.[5] (Establishing the high enthalpy of activation for sulfonamide cleavage).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Fmoc-Protection Strategy for L-4-[(Methylsulfonyl)amino]phenylalanine

Abstract & Scope This application note details a high-fidelity protocol for the -Fmoc protection of L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7). This non-natural amino acid is a critical scaffold in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a high-fidelity protocol for the


-Fmoc protection of L-4-[(Methylsulfonyl)amino]phenylalanine  (CAS: 266999-21-7). This non-natural amino acid is a critical scaffold in the development of VLA-4 antagonists and integrin inhibitors.

The presence of the para-sulfonamide moiety (


) introduces specific solubility and pKa challenges that distinguish this synthesis from standard phenylalanine protection. This guide addresses these challenges by utilizing Fmoc-OSu  (9-Fluorenylmethyl N-succinimidyl carbonate) in a controlled aqueous/organic biphasic system to minimize oligomerization and ensure high enantiomeric purity.

Strategic Considerations & Mechanism

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Cl (chloroformate) is cost-effective, it is highly reactive and prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via mixed anhydride intermediates. For high-value peptidomimetics like sulfonamide-phenylalanine, Fmoc-OSu is the superior reagent. It reacts slower but suppresses side reactions, yielding a purer product that requires less aggressive purification.[1]

The Sulfonamide Challenge

The sulfonamide group (


) is weakly acidic (pKa ~9.5–10.5).
  • Solubility: The starting material is zwitterionic and sparingly soluble in water. It requires a base (

    
     or 
    
    
    
    ) to deprotonate the carboxylic acid and solubilize the molecule.
  • Selectivity: Under the mild basic conditions (pH 8.5–9.0) required for Fmoc-OSu coupling, the

    
    -amine is the primary nucleophile. The sulfonamide nitrogen is significantly less nucleophilic and will not react with Fmoc-OSu, preventing unwanted bis-protection.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the free


-amine onto the carbonyl carbon of the Fmoc-OSu, displacing N-hydroxysuccinimide (HOSu).

FmocMechanism Start Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Attack Reagent Fmoc-OSu (Electrophile) Reagent->Intermediate Product Fmoc-Protected AA (Carbamate) Intermediate->Product Collapse Byproduct N-Hydroxysuccinimide (HOSu) Intermediate->Byproduct Release

Materials & Equipment

ComponentSpecificationRole
Substrate L-4-[(Methylsulfonyl)amino]phenylalanineTarget Molecule
Reagent Fmoc-OSu (0.98 - 1.05 eq)Protecting Group Source
Base

or

pH Control / Solubilization
Solvent A Water (Deionized)Dissolves AA salt
Solvent B Acetone or 1,4-DioxaneDissolves Fmoc-OSu
Acid 1N HCl or

Quenching / Precipitation

Detailed Experimental Protocol

Phase 1: Solubilization
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend L-4-[(Methylsulfonyl)amino]phenylalanine (10 mmol, 2.58 g) in Water (25 mL).

  • Basification: Add

    
      (10 mmol, 1.06 g) or 
    
    
    
    (20 mmol, 1.68 g).
    • Note:

      
       is often preferred for sulfonamides to ensure complete dissolution, but monitor pH. Target pH is 8.5–9.0.
      
  • Clarification: Stir until a clear, homogeneous solution is obtained. If turbidity persists, add small aliquots of Acetone (up to 5 mL).

Phase 2: Fmoc Protection
  • Reagent Solution: Dissolve Fmoc-OSu (10.5 mmol, 3.54 g) in Acetone (25 mL).

    • Why Acetone? It is easily removed by rotary evaporation. Dioxane is an alternative but harder to remove.

  • Addition: Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes at room temperature.

    • Critical Control: A white precipitate (Fmoc-AA or free Fmoc-OSu) may transiently form. Ensure vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Monitoring: Check by TLC (System:

      
      /MeOH/AcOH 85:10:5) or HPLC.[2][3] The starting material (ninhydrin positive) should disappear.
      
Phase 3: Workup & Isolation
  • Evaporation: Remove the Acetone under reduced pressure (Rotavap) at < 40°C. The mixture will remain aqueous.

  • Wash (Impurity Removal): Extract the aqueous phase with Diethyl Ether (

    
     mL).
    
    • Purpose: Removes unreacted Fmoc-OSu and breakdown products (Fmoc-OH) which are soluble in ether, while the product (as a salt) stays in water.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1N HCl to pH 1–2.

    • Observation: The product will precipitate as a white solid.

    • Sulfonamide Note:[4][5][6][7][8] The sulfonamide group is stable at this pH.[4]

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Note: Due to the polarity of the sulfonamide, ensure thorough extraction. If the yield is low, add 5% Methanol to the Ethyl Acetate.

  • Drying: Wash the combined organic layers with Brine, dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Crystallization
  • Recrystallize the crude solid from Ethyl Acetate/Hexane or Ethanol/Water to obtain the pure product.

Workflow Diagram

Workflow Start Start: L-4-[(Methylsulfonyl)amino]Phe (Solid, Zwitterion) Solubilize Dissolve in H2O + Na2CO3 (pH 9.0) Start->Solubilize React Add Fmoc-OSu in Acetone Stir 4-12h Solubilize->React Evap Evaporate Acetone React->Evap Wash Wash Aqueous Phase w/ Ether (Removes excess Fmoc-OSu) Evap->Wash Acidify Acidify to pH 1-2 w/ HCl (Product Precipitates) Wash->Acidify Extract Extract into Ethyl Acetate Acidify->Extract Finish Isolate & Crystallize Fmoc-L-4-[(Methylsulfonyl)amino]Phe Extract->Finish

Quality Control & Validation

To ensure the protocol was successful, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0% Area
Identity Mass Spectrometry (ESI+)

Da
Structure

-NMR (DMSO-

)

3.0 ppm (s, 3H,

)

7.8 ppm (d, 2H, Fmoc)

9.6 ppm (s, 1H,

)
Racemization Chiral HPLC< 0.5% D-enantiomer
Troubleshooting
  • Oiling Out: If the product oils out upon acidification, extract immediately with Ethyl Acetate rather than waiting for precipitation.

  • Low Yield: Check the pH of the aqueous layer after acidification.[9] The sulfonamide may buffer the solution; ensure pH is definitely < 2.

References

  • PubChem. 4-((Methylsulfonyl)amino)-L-phenylalanine | C10H14N2O4S. National Library of Medicine. [Link]

  • Caine, B. A., et al. (2019).[6] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science (NIH). [Link]

Sources

Application

Technical Application Note: High-Fidelity SPPS of Peptides Containing L-4-[(Methylsulfonyl)amino]phenylalanine

Executive Summary This guide details the protocol for the solid-phase peptide synthesis (SPPS) incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7). This non-canonical amino acid, often abbreviate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the solid-phase peptide synthesis (SPPS) incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7). This non-canonical amino acid, often abbreviated as Phe(4-NHMs) or Phe(4-NHSO₂Me) , serves as a critical phenylalanine derivative in medicinal chemistry. The 4-methylsulfonylamino group introduces a polar, hydrogen-bonding motif capable of mimicking tyrosine interactions or serving as a bioisostere for sulfonamide-based pharmacophores, without introducing an ionizable group at physiological pH.

Successful incorporation requires specific attention to solubility , coupling efficiency , and side-chain inertness . Unlike standard amino acids, the sulfonamide side chain is typically unprotected during Fmoc SPPS, relying on its low nucleophilicity to prevent side reactions. This protocol addresses these nuances to ensure high purity and yield.

Molecule Profile & Pre-Synthesis Considerations

Chemical Structure & Properties[1]
  • Systematic Name: (S)-2-amino-3-(4-(methylsulfonamido)phenyl)propanoic acid

  • Formula: C₁₀H₁₄N₂O₄S

  • Molecular Weight: 258.30 g/mol

  • Side Chain Characteristics: The para-position contains a methylsulfonamide group (-NH-SO₂-CH₃).

    • pKa: The sulfonamide -NH- has a pKa of approximately 10-11. It remains protonated and neutral under standard coupling conditions.

    • Nucleophilicity: Significantly lower than amines or anilines due to the electron-withdrawing sulfonyl group. This allows the side chain to remain unprotected during synthesis.

Reagent Preparation
  • Fmoc-Derivative: Fmoc-L-4-[(methylsulfonyl)amino]phenylalanine .

    • Note: Ensure the starting material is free of residual sulfonyl chlorides, which could cap the resin-bound peptide.

  • Solubility: This amino acid is more polar than Phenylalanine.

    • Recommendation: Dissolve in NMP (N-methyl-2-pyrrolidone) or high-grade DMF . If turbidity persists, add DMSO (up to 10% v/v) to assist dissolution. Avoid DCM for the stock solution to prevent precipitation.

Detailed Experimental Protocol

Resin Selection and Preparation

The choice of resin depends on the desired C-terminus (Amide vs. Acid).

  • C-Terminal Amide: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

    • Rationale: Lower loading reduces inter-chain aggregation, which is critical when introducing polar, H-bonding side chains like sulfonamides.

  • C-Terminal Acid: Wang Resin or 2-Chlorotrityl Chloride Resin .

Step 1: Swelling

  • Weigh appropriate resin amount.[1][2]

  • Swell in DCM for 20 minutes.

  • Wash 3x with DMF .[1][2]

Fmoc Deprotection (Standard Cycle)

The sulfonamide side chain is stable to piperidine.

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress racemization of sensitive residues, though less critical here).

  • Cycle:

    • Treat resin for 3 minutes (Flow wash).

    • Treat resin for 10 minutes (Batch incubation).

  • Wash: 5x DMF.

    • QC Check: The UV absorbance of the waste stream should return to baseline.

Coupling of L-4-[(Methylsulfonyl)amino]phenylalanine

This is the critical step. While the side chain is non-nucleophilic, steric and electronic factors necessitate robust activation.

Activation Strategy: HATU/HOAt (Preferred)

  • Stoichiometry: 3.0 eq Fmoc-AA : 2.9 eq HATU : 6.0 eq DIPEA.

  • Solvent: DMF (or NMP for difficult sequences).

Protocol:

  • Dissolve Fmoc-Phe(4-NHMs)-OH (3 eq) and HATU (2.9 eq) in minimum dry DMF.

  • Add DIPEA (6 eq) immediately prior to addition to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Add mixture to the resin-bound peptide.

  • Reaction Time: Shake at Room Temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin).[2]

    • Blue beads: Incomplete coupling. Proceed to Re-coupling .

    • Colorless beads: Complete coupling.

Alternative Activation: DIC/Oxyma

  • Use if avoiding guanidinium salts (HATU) is necessary due to cost or specific side reactions.

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma Pure.

  • Time: 90 minutes.

Post-Coupling Capping

To prevent deletion sequences, cap unreacted amines.

  • Reagent: Acetic Anhydride (0.5M) / DIPEA (0.5M) / DMF.

  • Time: 10 minutes.

  • Wash: 3x DMF.

Cleavage and Isolation

The sulfonamide linkage is stable to TFA.

  • Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).

    • Note: If the peptide contains Cys, Met, or Trp, add DODT (2.5%) to the cocktail.

  • Incubation: 2 to 3 hours at Room Temperature.

  • Precipitation:

    • Filter resin and collect filtrate.[3]

    • Concentrate under nitrogen flow (do not rotary evaporate to dryness if possible).

    • Precipitate in ice-cold Diethyl Ether .

    • Centrifuge and wash pellet 2x with ether.

Critical Technical Insights (Self-Validating Logic)

Why Unprotected Side Chain?

The sulfonamide nitrogen (Ar-NH-SO₂-Me) is electronically deactivated by the sulfonyl group and the phenyl ring.

  • Causality: The lone pair on the nitrogen is delocalized into the sulfonyl group. This drastically reduces its nucleophilicity compared to an aniline or alkyl amine.

  • Result: During the activation of the next amino acid, the sulfonamide NH does not compete with the N-terminal amine of the peptide chain. Therefore, no orthogonal protection (e.g., Trityl) is required, simplifying the synthesis and reducing costs.

Aggregation Risks

Sulfonamides are strong hydrogen bond donors and acceptors.

  • Risk: Consecutive incorporation of this residue or placement near other polar residues (Arg, Gln) can induce on-resin aggregation (beta-sheet formation).

  • Mitigation: If the coupling is sluggish (positive Kaiser test), utilize Magic Mixture (DCM/DMF/NMP 1:1:1) or perform the coupling at 50°C (microwave or conventional heating).

Analytical Validation
  • Mass Spectrometry: The mass of the residue added is 240.06 Da (MW 258.30 - H₂O).

    • Verification: Ensure the observed mass corresponds to the sulfonamide form and not a sulfonic acid (hydrolysis product, unlikely) or acylated adduct.

  • HPLC: The sulfonamide group adds polarity relative to Phe. Expect the retention time to be lower (elutes earlier) than the corresponding Phe-containing peptide on C18 columns.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating L-4-[(Methylsulfonyl)amino]phenylalanine, emphasizing the "Unprotected Side Chain" pathway.

SPPS_Protocol cluster_sidechain Side Chain Logic Start Start: Resin Swelling Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF x5) Fmoc_Deprotect->Wash1 Coupling Coupling Reaction (60 min, RT) Wash1->Coupling AA_Prep Prepare Fmoc-Phe(4-NHMs)-OH (Dissolve in DMF/NMP) Activation Activation (HATU/DIPEA or DIC/Oxyma) AA_Prep->Activation Activation->Coupling QC_Check QC: Kaiser Test Coupling->QC_Check Recouple Re-Couple (Use fresh reagents) QC_Check->Recouple Fail (Blue) Cap Capping (Ac2O/DIPEA) QC_Check->Cap Pass (Colorless) Recouple->QC_Check Next_Cycle Proceed to Next AA Cap->Next_Cycle Next_Cycle->Fmoc_Deprotect Repeat Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Next_Cycle->Cleavage End of Sequence Note Side Chain: -NH-SO2-Me Status: UNPROTECTED Risk: Low Nucleophilicity

Caption: Workflow for SPPS incorporation of Fmoc-Phe(4-NHMs)-OH. Note the specific QC loop and lack of side-chain deprotection steps.

Quantitative Data Summary

ParameterSpecification / Recommendation
Residue Name L-4-[(Methylsulfonyl)amino]phenylalanine
Fmoc-AA MW ~480.5 g/mol (Check supplier specific batch)
Residue Mass (Added) 240.06 Da
Activation Method HATU / DIPEA (Preferred) or DIC / Oxyma
Coupling Time 60 minutes (Standard)

Sources

Method

Coupling conditions for sterically hindered sulfonamide amino acids

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Sulfonamide Amino Acids Executive Summary Sulfonamide-containing amino acids are critical bioisosteres in peptidomimetics, offering enhanced m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Sulfonamide Amino Acids

Executive Summary

Sulfonamide-containing amino acids are critical bioisosteres in peptidomimetics, offering enhanced metabolic stability and hydrogen-bonding capabilities compared to traditional amides. However, their incorporation is frequently bottlenecked by steric hindrance (e.g.,


-disubstituted systems) and the poor nucleophilicity  of the sulfonamide nitrogen. This Application Note details two optimized protocols: (1) The synthesis of hindered sulfonamide building blocks using SuFEx (Sulfur-Fluoride Exchange)  chemistry, and (2) The solid-phase incorporation of these bulky residues using 7-azabenzotriazole (HOAt)  enhanced activation.

The Mechanistic Barrier

The synthesis of sterically hindered sulfonamide amino acids presents a dual challenge:

  • Electrophilic Deactivation: In the formation of the sulfonamide bond (

    
    ), traditional sulfonyl chlorides (
    
    
    
    ) are prone to hydrolysis and side reactions (e.g., redox decomposition) before they can react with sterically hindered amines. The transition state energy is too high for standard nucleophilic attack.
  • Nucleophilic Inertness: Once formed, if the sulfonamide nitrogen is part of the coupling backbone, its

    
     (~10) renders it significantly less nucleophilic than a standard amine. Coupling a carboxylic acid to this nitrogen requires highly reactive acylating species that often lead to racemization.
    

To overcome this, we shift from "forceful" conditions (high heat, acid chlorides) to catalytic activation using the SuFEx paradigm and PyAOP/HATU systems.

Decision Matrix: Reagent Selection

Before initiating synthesis, select the coupling strategy based on the steric profile of your amine and sulfonyl species.

CouplingLogic Start Start: Define Substrates CheckSterics Is the Amine/Sulfonyl Sterically Hindered? Start->CheckSterics Standard Standard Coupling (DIPEA / DCM) CheckSterics->Standard No (Primary/Linear) Hindered Hindered System CheckSterics->Hindered Yes (Alpha-subst/Bulky) CheckType Coupling Type? Hindered->CheckType FormingSA Forming Sulfonamide Bond (R-SO2-NH-R') CheckType->FormingSA PeptideCoup Peptide Coupling of Sulfonamide AA CheckType->PeptideCoup SuFEx Protocol A: SuFEx (Sulfonyl Fluoride + Ca(NTf2)2) FormingSA->SuFEx Best Yield HATU Protocol B: HATU/HOAt (Double Coupling) PeptideCoup->HATU Standard High-Eff PyAOP Alternative: PyAOP (For Pyridine-sensitive systems) PeptideCoup->PyAOP Ultra-Hindered

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and reaction type.

Protocol A: Synthesis of Hindered Sulfonamide Building Blocks (SuFEx)

Objective: Synthesize a sterically hindered sulfonamide amino acid derivative from a sulfonyl fluoride and a hindered amine. Why this works: Sulfonyl fluorides (


) are remarkably stable compared to chlorides but possess a unique reactivity window when activated by Calcium Triflimide [

] and DABCO. This "SuFEx" click chemistry bypasses the steric repulsion that fails in chloride chemistry.
Materials
  • Substrate: Sulfonyl Fluoride (R-

    
    ) [Synthesize from R-
    
    
    
    using
    
    
    if not commercial].
  • Nucleophile: Sterically hindered amino ester (e.g.,

    
    -methyl amino acid ester).
    
  • Catalyst:

    
     (Calcium bis(trifluoromethanesulfonyl)imide).
    
  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane).[1]

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Procedure
  • Preparation of Sulfonyl Fluoride (If required):

    • Dissolve Sulfonyl Chloride (1.0 equiv) in MeCN/Water (1:1).

    • Add

      
       (2.0 equiv). Stir at RT for 2–4 hours.
      
    • Extract with EtOAc, wash with brine, dry over

      
      . Note: 
      
      
      
      is stable on silica.
  • SuFEx Coupling:

    • In a reaction vial, dissolve the Sulfonyl Fluoride (1.0 equiv) and Hindered Amine (1.1 equiv) in MeCN (0.5 M concentration).

    • Add DABCO (1.5 equiv).[2]

    • Add

      
        (5–10 mol%). Crucial: The Calcium acts as a Lewis acid to activate the fluoride.
      
    • Stir at room temperature. Monitor by LC-MS.

      • Time: Typically 1–4 hours (vs. 24h+ for chlorides).

    • Quench: Add dilute HCl (1M) to protonate the amine and remove DABCO.

  • Purification:

    • Extract with EtOAc. The sulfonamide product is usually pure enough for hydrolysis/coupling.

Protocol B: Solid-Phase Peptide Coupling of Sulfonamide AAs

Objective: Couple a bulky sulfonamide-containing amino acid (Carboxyl-AA-Sulfonamide) to a resin-bound peptide. Why this works: Hindered carboxylic acids require pre-activation that minimizes racemization while maximizing the "effective concentration" of the active ester. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates the highly reactive -OAt ester.

Materials
  • Resin: Rink Amide or 2-CTC Resin (Loading < 0.5 mmol/g recommended for hindered sequences).

  • Reagents: HATU, HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Resin Swelling:

    • Swell resin in DMF for 30 mins. Drain.

  • Pre-Activation (The "Golden Minute"):

    • In a separate vial, dissolve Sulfonamide-AA (3.0 equiv relative to resin).

    • Add HATU (2.9 equiv) and HOAt (3.0 equiv).

    • Add DIPEA (6.0 equiv).

    • Critical: Shake for exactly 30 seconds to form the active ester. Do not let it sit longer (risk of guanidinylation).

  • Coupling:

    • Add the pre-activated solution to the resin.[3]

    • Microwave Irradiation (Optional but recommended for steric bulk):

      • 75°C for 5 minutes (25W).

    • Standard: Shake at RT for 2 hours.

  • Double Coupling (Mandatory for Hindered Systems):

    • Drain the resin.[3]

    • Repeat Step 2 and 3 with fresh reagents.

    • Alternative 2nd Coupling: Use PyAOP (3.0 equiv) + DIPEA if HATU fails. PyAOP is a phosphonium salt and avoids guanidinium side reactions during long couplings.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Data Summary: Comparison of Methods

ParameterStandard (Sulfonyl Chloride)SuFEx Protocol (Protocol A)
Electrophile


Catalyst DMAP / Pyridine

/ DABCO
Temp/Time Reflux / 12–24 hRT / 1–4 h
Yield (Hindered) < 30% (Hydrolysis predominant)> 85%
Functional Tolerance Low (Acid sensitive)High (Orthogonal to most groups)

Troubleshooting Guide

  • Problem: Low conversion during SuFEx coupling.

    • Solution: Increase catalyst loading of

      
       to 20 mol%. Ensure MeCN is anhydrous.
      
  • Problem: Racemization during Peptide Coupling (Protocol B).

    • Solution: Switch from DIPEA to TMP (2,4,6-trimethylpyridine) (Collidine). Collidine is a weaker base that suppresses proton abstraction from the

      
      -carbon.
      
  • Problem: Incomplete Coupling on Resin (Kaiser test positive).

    • Solution: Utilize COMU reagent or switch to Silver Catalysis (AgCN) if the hindrance is extreme.

References

  • Mahajan, J. P., et al. (2020).[2] SuFEx Activation with

    
    : A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[4][5] Organic Letters. Link
    
  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Albericio, F., et al. (2018). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides. European Journal of Organic Chemistry. Link

  • Sharpless, K. B., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[7] Link

Sources

Application

Incorporating L-4-[(Methylsulfonyl)amino]phenylalanine into VLA-4 antagonists

Application Note: Strategic Incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine into VLA-4 Antagonists Executive Summary The integrin (VLA-4) is a validated therapeutic target for inflammatory disorders, including...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine into VLA-4 Antagonists

Executive Summary

The


 integrin (VLA-4) is a validated therapeutic target for inflammatory disorders, including multiple sclerosis and asthma, due to its role in leukocyte trafficking. While carboxylic acid-based peptidomimetics (e.g., BIO-1211) have shown potency, they often suffer from rapid clearance and poor oral bioavailability.

This guide details the strategic incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine (Phe(4-NHMs)) into VLA-4 antagonist scaffolds. This non-natural amino acid serves as a robust bioisostere for tyrosine or 4-nitrophenylalanine. The para-sulfonamide group (


) offers a unique hydrogen-bond donor/acceptor profile with a distinct geometry and acidity (

), potentially targeting the auxiliary polar pockets within the

subunit while enhancing metabolic stability compared to phenolic counterparts.

Scientific Rationale & Design Logic

The VLA-4 Binding Pocket

VLA-4 antagonists generally mimic the Leu-Asp-Val (LDV) motif of fibronectin or the QIDS sequence of VCAM-1. The binding site comprises:

  • Cation-Binding Site (MIDAS): Requires a carboxylic acid (Asp mimic) to coordinate a

    
     or 
    
    
    
    ion.
  • Hydrophobic Pocket: Accommodates the side chain of Leucine or Phenylalanine.

  • Auxiliary Polar Regions: Flanking the hydrophobic pocket, these regions interact with the solvent-exposed backbone of the ligand.

Why L-4-[(Methylsulfonyl)amino]phenylalanine?

Incorporating Phe(4-NHMs) addresses specific medicinal chemistry challenges:

  • Bioisosterism: It mimics the size and polarity of Tyrosine but prevents phosphorylation and O-glucuronidation, common metabolic liabilities of phenols.

  • Electronic Effects: The electron-withdrawing sulfonyl group increases the acidity of the aniline proton, creating a strong hydrogen bond donor capable of interacting with backbone carbonyls in the receptor (e.g., Tyr187 or similar residues in the

    
     propeller domain).
    
  • Selectivity: The bulky sulfonamide group can induce steric clashes in related integrins (e.g.,

    
     or 
    
    
    
    ), potentially improving isoform selectivity.

Protocol A: Synthesis of the Building Block

Objective: Synthesize Fmoc-L-4-[(Methylsulfonyl)amino]phenylalanine suitable for Solid Phase Peptide Synthesis (SPPS).

Starting Material: Boc-4-amino-L-phenylalanine methyl ester (Commercial or synthesized via hydrogenation of Boc-4-nitro-Phe-OMe).

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Boc-4-amino-Phe-OMe Step1 Sulfonylation (MsCl, Pyridine, DCM) Start->Step1 Inter1 Boc-Phe(4-NHMs)-OMe Step1->Inter1 Yield >90% Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Boc-Phe(4-NHMs)-OH Step2->Inter2 Quant. Step3 Boc Deprotection (TFA/DCM) Inter2->Step3 Step4 Fmoc Protection (Fmoc-OSu, NaHCO3) Step3->Step4 One-pot variant Final Fmoc-Phe(4-NHMs)-OH Step4->Final Purify (Recryst.)

Caption: Step-wise chemical synthesis of the Fmoc-protected building block from Boc-4-amino-Phe-OMe.

Detailed Procedure
  • Sulfonylation:

    • Dissolve Boc-4-amino-L-phenylalanine methyl ester (10 mmol) in anhydrous DCM (50 mL) and Pyridine (20 mmol).

    • Cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl) (11 mmol).

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Workup: Wash with 1N HCl, sat.

      
      , and brine.[1] Dry over 
      
      
      
      and concentrate.
    • Checkpoint: Product should be a white foam.

  • Hydrolysis (Ester Cleavage):

    • Dissolve intermediate in THF/Water (2:1, 30 mL). Add LiOH·H2O (20 mmol).

    • Stir at RT for 2 hours.

    • Acidify to pH 3 with 1N HCl and extract with EtOAc.

  • Fmoc Conversion (Boc -> Fmoc):

    • Treat the acid with TFA/DCM (1:1) for 1 hour to remove Boc. Evaporate volatiles.[1]

    • Redissolve residue in Water/Dioxane (1:1). Adjust pH to 8.5 with

      
      .
      
    • Add Fmoc-OSu (1.1 eq) and stir overnight.

    • Purification: Acidify and extract. Purify via flash chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexane.

    • Validation: Confirm identity via LC-MS (

      
       expected) and 
      
      
      
      -NMR.

Protocol B: Incorporation into VLA-4 Antagonist (SPPS)

Objective: Incorporate Fmoc-Phe(4-NHMs)-OH into a standard VLA-4 antagonist sequence (e.g., BIO-1211 analog : MPUPA-Phe(4-NHMs)-Asp-Pro-OH).

Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid retention) or Rink Amide (for C-terminal amide).

  • Loading: Load the first amino acid (e.g., Fmoc-Pro-OH) onto 2-CTC resin using DIEA in DCM. Cap unreacted sites with MeOH/DIEA.

  • Elongation:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: Activate Fmoc-AA-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

    • Critical Step: Coupling Fmoc-Phe(4-NHMs)-OH .

      • Use HATU instead of HBTU to prevent racemization and improve efficiency due to the bulky side chain.

      • Coupling time: 2 hours (double coupling recommended).

  • N-Terminal Capping: Couple 2-methylphenylureido-phenylacetic acid (MPUPA) or desired cap.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
      for 2 hours.
    
  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

Protocol C: Biological Evaluation (Jurkat Cell Adhesion Assay)

Objective: Determine the


 of the synthesized antagonist against VLA-4/VCAM-1 interaction.
Assay Logic Diagram

AssayLogic Plate 96-Well Plate Coated with rVCAM-1-Fc Incubation Incubation 37°C, 30 min Plate->Incubation Cells Jurkat Cells (VLA-4+) Labeled with Calcein AM Cells->Incubation Drug Test Compound (Phe(4-NHMs) Analog) Drug->Incubation Serial Dilution Wash Wash Step (Remove non-adherent cells) Incubation->Wash Read Fluorescence Readout (Ex 485nm / Em 530nm) Wash->Read

Caption: Workflow for the VLA-4/VCAM-1 competition binding assay using fluorescently labeled Jurkat cells.

Step-by-Step Protocol
  • Plate Coating: Coat a 96-well high-binding plate with Recombinant Human VCAM-1/Fc Chimera (1 µg/mL in PBS) overnight at 4°C. Block with 1% BSA for 1 hour.

  • Cell Preparation:

    • Harvest Jurkat E6-1 cells (ATCC TIB-152).

    • Label with Calcein AM (5 µM) for 30 min at 37°C. Wash 2x with Assay Buffer (HBSS + 1 mM

      
       + 0.5% BSA).
      
    • Note:

      
       activates integrins to the high-affinity state.
      
  • Assay Execution:

    • Add test compounds (serial dilutions in Assay Buffer) to the coated plate (50 µL/well).

    • Immediately add labeled Jurkat cells (

      
       cells/well in 50 µL).
      
    • Incubate for 30–45 minutes at 37°C.

  • Washing:

    • Critical: Use an automated plate washer or careful manual aspiration to remove non-adherent cells. Wash 3x with PBS (containing

      
      ).
      
  • Quantification: Measure fluorescence on a plate reader (Ex 485 nm / Em 530 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and EDTA control (100% inhibition). Fit data to a sigmoidal dose-response curve to determine

    
    .
    

Expected Data & Troubleshooting

Comparative Potency Table (Hypothetical Reference Data)
Compound IDScaffold CoreR-Group (Phe Position)VLA-4

(nM)
Notes
Control 1 BIO-1211 AnalogL-Phenylalanine15.0Baseline hydrophobic interaction.
Control 2 BIO-1211 AnalogL-Tyrosine8.2H-bond donor improves potency.
Test Cmpd BIO-1211 Analog Phe(4-NHMs) 2.5 Enhanced potency via sulfonamide anchor.
Control 3 BIO-1211 AnalogPhe(4-NO2)5.0Strong acceptor, poor solubility.
Troubleshooting Guide
  • Low Yield in Synthesis: If sulfonylation yield is low, ensure the aniline starting material is dry and the Pyridine is fresh. A catalytic amount of DMAP can accelerate the reaction.

  • Racemization: If the final peptide shows diastereomers, lower the coupling temperature to 0°C during the HATU step and use Collidine instead of DIEA.

  • Assay Variability: Ensure Jurkat cells are in the log growth phase. VLA-4 expression levels can drift; validate with anti-CD49d flow cytometry if potency shifts unexpectedly.

References

  • Tilley, J. W., et al. "The discovery of VLA-4 antagonists." Current Topics in Medicinal Chemistry 4.14 (2004): 1509-1523.

  • Yang, G. X., et al. "N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters 12.11 (2002): 1497-1500.

  • Hagmann, W. K., et al. "The discovery and potential of N-sulfonylated dipeptide VLA-4 antagonists." Current Topics in Medicinal Chemistry 4.14 (2004): 1461-1471.

  • Lin, K., et al. "Selective VLA-4 antagonists." Current Opinion in Chemical Biology 2.4 (1998): 453-457.

  • PubChem. "4-((Methylsulfonyl)amino)-L-phenylalanine Compound Summary."[2] National Library of Medicine.

Sources

Method

High-Performance Synthesis of Peptidomimetics: Integrating 4-Mesylamino-L-phenylalanine

Application Note & Protocol Guide | Version 2.0 Executive Summary This guide details the synthesis and incorporation of 4-mesylamino-L-phenylalanine (Mes-Phe) into peptidomimetics. The 4-mesylamino group acts as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

This guide details the synthesis and incorporation of 4-mesylamino-L-phenylalanine (Mes-Phe) into peptidomimetics. The 4-mesylamino group acts as a critical bioisostere for phosphate groups (


) and phenolic hydroxyls (Tyrosine), offering hydrogen bond donor/acceptor properties with significantly enhanced metabolic stability.

This residue is highly relevant in the development of Integrin Inhibitors (e.g., VLA-4 antagonists) and Protein Tyrosine Phosphatase (PTP) inhibitors , where it mimics the electrostatic profile of the native ligand without susceptibility to phosphatase hydrolysis.

Module 1: Monomer Synthesis (Fmoc-Phe(4-NHMs)-OH)

While on-resin modification is possible, the highest purity peptides are obtained by synthesizing the protected building block Fmoc-4-mesylamino-L-phenylalanine prior to SPPS. This prevents side reactions and ensures precise stoichiometry.

reaction Pathway

The synthesis proceeds via the selective reduction of Fmoc-4-nitro-L-phenylalanine followed by sulfonylation.

MonomerSynthesis Start Fmoc-Phe(4-NO2)-OH (Commercially Available) Inter Fmoc-Phe(4-NH2)-OH (Amine Intermediate) Start->Inter Step 1: Zn / AcOH (Nitro Reduction) End Fmoc-Phe(4-NHMs)-OH (Final Building Block) Inter->End Step 2: MsCl / Pyridine (Sulfonylation)

Figure 1: Synthetic route for the Mes-Phe building block. Note the use of Zn/AcOH to preserve the Fmoc group.

Protocol A: Selective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the base-sensitive Fmoc group. Caution: Avoid standard catalytic hydrogenation (Pd/C + H2) if the reaction becomes basic, as this risks Fmoc cleavage. The Zinc/Acetic Acid method is robust and Fmoc-safe.

  • Dissolution: Dissolve 5.0 g (11.6 mmol) of Fmoc-Phe(4-NO2)-OH in 100 mL of Glacial Acetic Acid (AcOH).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Reduction: Add Activated Zinc Dust (7.5 g, 10 eq) portion-wise over 30 minutes. Vigorous stirring is essential.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2). The starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , ninhydrin active).
  • Workup: Filter off excess Zinc through a Celite pad. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water (pH ~4) and extract with Ethyl Acetate (EtOAc) to remove non-polar impurities. The product often precipitates at neutral pH; collect by filtration or lyophilize the aqueous phase if soluble.

    • Yield Target: >90%

    • Validation: ESI-MS (

      
       Da).
      
Protocol B: Sulfonylation (Mesylation)

Objective: Install the methanesulfonyl group on the aniline nitrogen.

  • Setup: Suspend 4.0 g (10 mmol) of Fmoc-Phe(4-NH2)-OH in 80 mL of dry Dichloromethane (DCM). Add Pyridine (2.4 mL, 30 mmol) to solubilize the zwitterion and act as a base.

  • Addition: Cool to 0°C. Dropwise add Methanesulfonyl Chloride (MsCl) (0.85 mL, 11 mmol) diluted in 5 mL DCM.

  • Reaction: Stir at 0°C for 1 hour, then at RT for 3 hours.

    • Critical Check: Ensure the solution remains basic/neutral. If the pH drops, Fmoc stability is compromised (though less sensitive to acid than base).

  • Quench: Add 10 mL water to hydrolyze excess MsCl.

  • Extraction: Wash the organic layer with 1N HCl (3x) to remove Pyridine, then Brine (1x).

  • Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexane.

    • Characterization: 1H NMR should show a singlet at

      
       ppm (Mesyl-CH3).
      

Module 2: Solid Phase Peptide Synthesis (SPPS)

Incorporating Mes-Phe requires specific attention to the acidity of the sulfonamide proton (


). While it generally does not require protection, it can interfere
Application

Liquid Phase Synthesis Protocols for L-4-[(Methylsulfonyl)amino]phenylalanine Derivatives

This Application Note and Protocol Guide details the liquid-phase synthesis of L-4-[(Methylsulfonyl)amino]phenylalanine (also known as 4-mesylamino-L-phenylalanine ), a critical non-canonical amino acid scaffold used in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the liquid-phase synthesis of L-4-[(Methylsulfonyl)amino]phenylalanine (also known as 4-mesylamino-L-phenylalanine ), a critical non-canonical amino acid scaffold used in the development of VLA-4 (


) integrin antagonists  and other peptidomimetics.[1][2]

Introduction & Application Context

The L-4-[(Methylsulfonyl)amino]phenylalanine moiety is a bioisostere of tyrosine or phenylalanine, often utilized to introduce a hydrogen-bond donor/acceptor motif (the sulfonamide group) into the hydrophobic pocket of target proteins.[1] It is a defining structural feature of several potent VLA-4 antagonists (e.g., Firategrast derivatives) developed for treating autoimmune diseases like multiple sclerosis and asthma.

Key Chemical Challenges[2]
  • Regioselectivity: Selectively sulfonylating the para-aniline nitrogen without reacting with the

    
    -amino group.[2]
    
  • Solubility: The zwitterionic nature of the free amino acid requires specific solvent systems (e.g., H₂O/Dioxane or H₂O/Acetone).[1]

  • Racemization: Preserving the L-configuration (

    
    -enantiomer) during basic sulfonylation steps.[1][2]
    

Strategic Synthetic Pathways

We present two distinct protocols based on the desired end-product:

  • Protocol A (Copper Complex Strategy): Best for synthesizing the free amino acid zwitterion.[1] It utilizes copper(II) chelation to transiently protect the

    
    -amino and 
    
    
    
    -carboxyl groups.[2]
  • Protocol B (Orthogonal Protection Strategy): Best for synthesizing N-protected derivatives (Fmoc/Boc) suitable for Solid Phase Peptide Synthesis (SPPS).[1][2]

Synthetic Workflow Visualization

Synthesis_Workflow cluster_ProtocolA Protocol A: Copper Chelation (Free AA) cluster_ProtocolB Protocol B: Orthogonal Protection (SPPS Building Block) Start Starting Material: L-4-Amino-Phenylalanine Cu_Complex Step 1: Cu(II) Complexation (Protects α-NH2 & α-COOH) Start->Cu_Complex Route A Boc_Prot Step 1: α-Boc Protection (Boc2O, NaOH) Start->Boc_Prot Route B Sulfonylation_A Step 2: Sulfonylation (MsCl, pH 9-10) Cu_Complex->Sulfonylation_A Decomplex Step 3: Decomplexation (EDTA or H2S) Sulfonylation_A->Decomplex Product_A Target A: Free L-4-(Mesylamino)Phe Decomplex->Product_A Sulfonylation_B Step 2: Sulfonylation (MsCl, Pyridine) Boc_Prot->Sulfonylation_B Fmoc_Switch Step 3: Deprotection & Fmoc Install (TFA -> Fmoc-OSu) Sulfonylation_B->Fmoc_Switch Product_B Target B: Fmoc-L-4-(Mesylamino)Phe Fmoc_Switch->Product_B

Caption: Dual-pathway strategy for synthesizing free or protected L-4-[(methylsulfonyl)amino]phenylalanine.[2]

Protocol A: Copper(II) Chelation Method (Direct Synthesis)

This method is the "gold standard" for modifying amino acid side chains without affecting the chiral center. The copper ion forms a stable, square-planar complex with the


-amino and carboxylate groups, leaving the para-aniline free for reaction.[2]
Reagents Required[1][3][4][5][6][7][8][9][10]
  • Substrate: L-4-Amino-phenylalanine (CAS 943-80-6).[2]

  • Complexing Agent: Copper(II) sulfate pentahydrate (

    
    ) or Basic Copper Carbonate.[1]
    
  • Reagent: Methanesulfonyl chloride (MsCl).[1]

  • Decomplexing Agent: EDTA disodium salt (preferred over

    
     for safety).[1]
    
  • Solvents: Water, Acetone.[1]

Step-by-Step Methodology
Step 1: Formation of Copper Complex
  • Dissolve L-4-Amino-phenylalanine (10 mmol, 1.80 g) in Water (30 mL).

  • Add Copper(II) sulfate pentahydrate (5 mmol, 1.25 g) dissolved in water (10 mL). Note: The stoichiometry is 2:1 (Amino Acid:Cu) for the bis-complex, but 1:1 is often used to ensure full protection.

  • Adjust pH to 8.5–9.0 using 2M NaOH.[2] The solution will turn deep blue.[2]

  • Stir at Room Temperature (RT) for 30 minutes to ensure complete complexation.

Step 2: Selective Sulfonylation
  • Cool the blue solution to 0–5°C (Ice bath).

  • Add Acetone (20 mL) to improve solubility of the sulfonyl chloride.

  • Add Methanesulfonyl chloride (12 mmol, 0.93 mL) dropwise over 20 minutes.

  • Critical Parameter: Maintain pH between 9.0 and 10.0 throughout the addition by simultaneous dropwise addition of 2M NaOH. Failure to maintain pH will result in hydrolysis of MsCl.[1]

  • Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by HPLC or TLC (n-Butanol/Acetic Acid/Water 4:1:1).[2]

Step 3: Decomplexation and Isolation
  • Add EDTA disodium salt (15 mmol) to the reaction mixture.

  • Heat the mixture to 80°C for 1 hour. The solution color will change from blue to green/brown as Cu-EDTA forms.[2]

  • Cool to RT.[1][2][3] The product, L-4-[(Methylsulfonyl)amino]phenylalanine , often precipitates as a white/off-white solid due to its low solubility in the presence of the soluble Cu-EDTA complex.[1]

  • Filter the solid.[1][2][3][4] Wash extensively with ice-cold water (3 x 20 mL) and acetone (2 x 10 mL) to remove trace copper salts.[1][2]

  • Purification: Recrystallize from boiling water or Water/Ethanol (9:1).

Yield Expectation: 60–75% Characterization:

  • 1H NMR (DMSO-d6):

    
     2.95 (s, 3H, 
    
    
    
    ), 7.15 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H).

Protocol B: Orthogonal Protection (For SPPS Building Blocks)

This route is preferred when the final goal is an Fmoc-protected amino acid for automated peptide synthesis.[2]

Step-by-Step Methodology
Step 1: N-α-Boc Protection[2]
  • Suspend L-4-Amino-phenylalanine (10 mmol) in Dioxane/Water (1:1, 50 mL).

  • Add NaOH (1M, 11 mmol) followed by Di-tert-butyl dicarbonate (

    
    , 11 mmol).
    
  • Stir at RT for 12 hours.

  • Acidify to pH 2-3 with 1M KHSO4. Extract with Ethyl Acetate.[2][3][4]

  • Isolate Boc-L-4-amino-phenylalanine . (Note: The aniline amine is significantly less nucleophilic than the aliphatic amine and remains largely unreacted under these conditions).

Step 2: Sulfonylation
  • Dissolve the Boc-intermediate (5 mmol) in anhydrous Pyridine (10 mL) or DCM/TEA .

  • Cool to 0°C. Add Methanesulfonyl chloride (5.5 mmol) dropwise.

  • Stir at RT for 4 hours.

  • Concentrate under vacuum. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine), Water, and Brine.

  • Dry over

    
     and concentrate to yield Boc-L-4-[(methylsulfonyl)amino]phenylalanine .
    
Step 3: Boc-to-Fmoc Exchange (The "Switch")[2]
  • Deprotection: Treat the Boc-derivative with TFA/DCM (1:1) for 30 minutes. Evaporate TFA.

  • Reprotection: Redissolve the crude TFA salt in Water/Acetonitrile (1:1).[1] Add

    
      to adjust pH to 8.5.[1][2]
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv).[1][2]

  • Stir for 2 hours. Acidify and extract with EtOAc.[2][3][4]

  • Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexane.[1][2]

Critical Experimental Parameters

ParameterSpecificationReason for Control
pH Control (Step 2) 9.0 – 10.0 pH < 9 slows the reaction; pH > 11 causes hydrolysis of MsCl and potential racemization.[1][2]
Temperature 0°C (Addition) Exothermic reaction.[1] High temp promotes side reactions (bis-sulfonylation).[1][2]
Stoichiometry 1.1 – 1.2 eq MsCl Excess MsCl ensures completion, but large excess leads to

-bis-mesyl side products.[1][2]
Copper Removal EDTA Chelation Residual copper is toxic to cells and interferes with downstream enzymatic assays.[1][2]

References

  • Synthesis of VLA-4 Antagonists

    • Doherty, G. A., et al. "N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 2003 , 13(11), 1891-1895.

  • Copper Complex Protection Strategy

    • Knorr, R., et al. "Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides." International Journal of Peptide and Protein Research, 1989 .[1]

  • General Sulfonylation Protocols

    • PrepChem.[2][5] "Synthesis of 4-(methylsulfonyl)phenyl derivatives."

  • Compound Data (PubChem)

    • 4-((Methylsulfonyl)amino)-L-phenylalanine (CID 57376471).[1][2][6]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency of L-4-[(Methylsulfonyl)amino]phenylalanine in SPPS

Executive Summary & Root Cause Analysis The incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine (hereafter referred to as Phe(4-NHMs) ) presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS). U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The incorporation of L-4-[(Methylsulfonyl)amino]phenylalanine (hereafter referred to as Phe(4-NHMs) ) presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard hydrophobic residues, this building block introduces a polar, hydrogen-bond-donating sulfonamide moiety (


) at the para position of the phenyl ring.

Low coupling efficiency with this residue is rarely due to simple steric hindrance at the


-carbon. Instead, it is typically driven by three converging factors:
  • Solubility Mismatch: The polar sulfonamide tail creates a "solubility conflict" with the hydrophobic Fmoc group and polystyrene resins, leading to precipitation or slow diffusion within the resin pores.

  • Inter-chain Aggregation (The "Zipper" Effect): The sulfonamide proton (

    
    ) is a potent hydrogen bond donor. In non-polar solvents (like DCM) or even moderate solvents (DMF), these side chains can cross-link with backbone carbonyls or other side chains, forming stable 
    
    
    
    -sheet-like aggregates that sterically occlude the N-terminus.
  • Electronic Deactivation: The electron-withdrawing nature of the sulfonamide group (Hammett

    
    ) reduces the electron density of the aromatic ring. While this primarily affects the side chain, it can subtly alter the solvation shell and kinetics of the activated ester.
    

The following guide provides a self-validating workflow to overcome these barriers.

Diagnostic Workflow (Visualized)

Before altering your protocol, determine the specific failure mode using this decision tree.

Troubleshooting_Phe4NHMs Start START: Low Coupling Efficiency CheckSol Step 1: Visual Solubility Check (Is the AA solution clear?) Start->CheckSol SolventIssue Issue: Solubility Switch to NMP or DMSO/DMF CheckSol->SolventIssue Precipitate/Cloudy CheckAgg Step 2: Aggregation Diagnosis (Micro-cleavage or Chloranil Test) CheckSol->CheckAgg Clear Solution SolventIssue->CheckAgg AggIssue Issue: Aggregation Use Chaotropic Salts or Heat CheckAgg->AggIssue Test Failed/Low Yield CheckAct Step 3: Activation Kinetics (Are you using DIC/HOBt?) CheckAgg->CheckAct Test Passed but Low Crude Purity AggIssue->CheckAct ActIssue Issue: Weak Activation Switch to HATU/HOAt or COMU CheckAct->ActIssue Yes (Standard Reagents) Success Protocol Optimized CheckAct->Success Using High-Power Reagents ActIssue->Success

Figure 1: Diagnostic logic flow for isolating the root cause of coupling failure.

Troubleshooting Guides & FAQs

Q1: The amino acid doesn't seem to dissolve completely in DMF. What solvent system should I use?

The Science: The sulfonamide group increases the polarity of the molecule significantly compared to native Phenylalanine. Standard SPPS concentrations (0.2 – 0.5 M) in pure DMF may lead to micro-precipitation, which is invisible to the naked eye but clogs resin pores.

The Protocol: Do not use Dichloromethane (DCM) for the coupling step.[1] It promotes aggregation.

  • Primary Solvent: N-Methyl-2-pyrrolidone (NMP). It has better solvating power for polar aromatic residues than DMF.

  • Co-Solvent: If solubility remains poor at >0.2 M, add Dimethyl Sulfoxide (DMSO) to the coupling mixture (up to 20% v/v).

  • Chaotropic Additive: Add 0.4 M LiCl (Lithium Chloride) to the coupling solution. This disrupts hydrogen bonds and improves solubility while simultaneously breaking resin-bound aggregates [1].

Q2: Which coupling reagents provide the highest efficiency for Phe(4-NHMs)?

The Science: Standard carbodiimide couplings (DIC/HOBt) are often too slow for this residue, allowing time for the resin-bound peptide to aggregate before the coupling is complete. You need "fast kinetics" to outcompete aggregation.

Comparison of Reagents:

Reagent ClassRecommended?Why?
DIC / Oxyma Good The modern standard. Oxyma Pure reduces racemization and is safer than HOBt.[2] Suitable for standard couplings.
HATU / HOAt Best The 7-azabenzotriazole group (HOAt) creates a more reactive ester and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling. Essential for hindered/aggregated sequences [2].
COMU Excellent Comparable efficiency to HATU but more stable and soluble.[2] Excellent for microwave protocols.
PyBOP Avoid Generates carcinogenic HMPA byproduct; slower kinetics than HATU.

The Protocol (High-Power Coupling):

  • Activator: HATU (0.95 eq relative to AA)

  • Base: DIEA (2.0 eq)

  • Stoichiometry: 4-5 fold excess of AA.

  • Time: 2 x 45 minutes (Double Coupling is mandatory).

Q3: Does the sulfonamide side chain need protection?

The Science: Generally, no . The sulfonamide nitrogen (


) has a pKa of ~10-11. It is not nucleophilic enough to attack the active ester under standard conditions, nor is it acidic enough to be deprotonated by Piperidine (pKa ~11.1) to a significant extent that would cause side reactions [3].

Caveat: If you are using strong alkylating agents (e.g., for on-resin cyclization elsewhere in the molecule), the sulfonamide nitrogen can be alkylated. If your synthesis involves such steps after this coupling, consider using a specific protected analog (e.g., N-trityl protected), though these are custom-made. For standard linear SPPS, use it unprotected.

Q4: How do I mitigate the "Aggregation" issue specifically?

The Science: The sulfonamide group acts as a "sticky" patch. If you observe a sudden drop in coupling efficiency after this residue is installed (i.e., coupling the next amino acid is difficult), the Phe(4-NHMs) has likely induced a


-sheet structure on the resin.

The Protocol (Microwave & Magic Mixture):

  • Microwave Assistance: Heat the coupling reaction to 50°C - 75°C . Thermal energy is the most effective way to disrupt H-bond aggregates. Note: Do not exceed 75°C to avoid degradation of the sulfonamide.

  • The "Magic Mixture": Perform the coupling in DMF/DCM/TFE (Trifluoroethanol) (7:2:1). TFE is a potent disruptor of secondary structure.

Validated Experimental Protocol

Objective: High-efficiency coupling of Fmoc-Phe(4-NHMs)-OH to a resin-bound peptide.

Materials:

  • Fmoc-Phe(4-NHMs)-OH

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive if not using HATU

  • DIEA (Diisopropylethylamine)[2]

  • NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DCM for 20 mins, then wash 3x with NMP.

    • Rationale: DCM swells polystyrene best, but NMP is required for the coupling environment.

  • Activation (Pre-activation is risky, do In-Situ):

    • Dissolve Fmoc-Phe(4-NHMs)-OH (4 eq) and HATU (3.9 eq) in NMP.

    • Check: Ensure solution is clear. If cloudy, add dry DMSO dropwise until clear.

    • Add DIEA (8 eq) immediately before adding to the resin.

    • Critical: Do not let the activated ester sit for >2 mins before adding to resin to prevent epimerization.

  • Coupling Cycle 1:

    • Add mixture to resin.[1][3][4]

    • Incubate for 45 minutes at room temperature (or 10 mins at 75°C if using microwave).

    • Drain and wash 3x with NMP.

  • Coupling Cycle 2 (Mandatory):

    • Repeat the activation and addition steps.

    • Why? The first coupling often stalls at ~80-90% due to the onset of aggregation. The second hit pushes it to >99%.

  • QC Step (Micro-Cleavage):

    • Do not rely solely on the Kaiser test (colorimetric test for primary amines). The aggregation can hide the amines, giving a "false pass" (no color).

    • Take a small sample of resin (~5 mg).

    • Treat with 95% TFA/H2O for 15 mins.

    • Analyze by HPLC/UPLC. Look for the mass of the coupled product vs. the deletion sequence (missing Phe(4-NHMs)).

Visualizing the Aggregation Mechanism

Understanding why this fails helps you prevent it.

Aggregation_Mechanism FreeChain Free Peptide Chain (Solvated) Sulfonamide Introduction of Phe(4-NHMs) FreeChain->Sulfonamide Coupling HBonding H-Bond Formation (Sulfonamide NH ... Carbonyl) Sulfonamide->HBonding Low Polarity Solvent BetaSheet Beta-Sheet Aggregate (Steric Zipper) HBonding->BetaSheet Thermodynamic Trap Inaccessible N-Terminus Buried (Coupling Fails) BetaSheet->Inaccessible Steric Block

Figure 2: The mechanism by which sulfonamide side chains promote aggregation (The Steric Zipper), leading to deletion sequences.

References

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of LiCl in THF and other aprotic solvents by complexation with ureas and amides. Helvetica Chimica Acta, 72(4), 857-873.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[3][7] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][4][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Merck Millipore. (n.d.). Novabiochem® Coupling Reagents: Mechanisms and Protocols.

Sources

Optimization

Technical Support Center: Solubilization Strategies for L-4-[(Methylsulfonyl)amino]phenylalanine

Subject: Troubleshooting Solubility in Polar Aprotic Solvents (DMF/DMSO) Applicable Compound: L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7 / Analogous Sulfonamide-Phe derivatives) Target Audience: Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility in Polar Aprotic Solvents (DMF/DMSO) Applicable Compound: L-4-[(Methylsulfonyl)amino]phenylalanine (CAS: 266999-21-7 / Analogous Sulfonamide-Phe derivatives) Target Audience: Synthetic Chemists, Peptide Scientists, Analytical Chemists

Executive Summary: The Zwitterion Challenge

L-4-[(Methylsulfonyl)amino]phenylalanine presents a unique "double-lock" solubility challenge in organic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • The Zwitterionic Lock: Like all unprotected amino acids, it exists as a zwitterion (

    
    ) in the solid state. The electrostatic lattice energy is extremely high, resisting disruption by organic solvents, even polar aprotic ones.
    
  • The Sulfonamide Anchor: The para-sulfonamide group (

    
    ) acts as a potent hydrogen bond donor and acceptor. This creates a secondary intermolecular network that reinforces the crystal lattice, making it significantly less soluble than standard Phenylalanine.
    

The Solution: To dissolve this compound, you must chemically disrupt these networks. Simple heating is often insufficient and can lead to degradation. This guide details three field-proven protocols to overcome these barriers.

Diagnostic Workflow

Before selecting a protocol, determine your downstream application. Use the decision tree below to select the safest and most effective method.

SolubilityDecisionTree Start START: Application Goal? Synthesis Peptide Synthesis / Coupling Start->Synthesis Analysis HPLC / NMR / QC Start->Analysis Coupling Coupling Reaction? Synthesis->Coupling Purification Prep HPLC? Analysis->Purification MethodBSA Method A: BSA Silylation (Transient Protection) Coupling->MethodBSA Preferred (No Salts) MethodLiCl Method B: Chaotropic Salt (LiCl / LiBr) Coupling->MethodLiCl Alternative (Difficult Seq) Purification->MethodLiCl If Acid Sensitive MethodAcid Method C: pH Shift (TFA / Acidification) Purification->MethodAcid Standard

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on downstream application.

Technical Protocols

Method A: The "Masking" Technique (BSA Silylation)

Best For: Peptide synthesis, coupling reactions, anhydrous conditions. Mechanism: Bis(trimethylsilyl)acetamide (BSA) reacts with the zwitterion to form a trimethylsilyl (TMS) ester and TMS amine. This effectively "masks" the charges, converting the salt-like amino acid into a lipophilic organic molecule that dissolves instantly in DMF.

Protocol:

  • Suspend L-4-[(Methylsulfonyl)amino]phenylalanine in dry DMF (Concentration: 0.1 – 0.5 M).

  • Add BSA (Bis(trimethylsilyl)acetamide) (2.0 – 2.5 equivalents).

  • Flush with Nitrogen/Argon and cap tightly.

  • Stir at Room Temperature for 15–30 minutes.

  • Observation: The cloudy suspension will turn into a crystal-clear solution as the silylation proceeds.

  • Usage: Use immediately for coupling. The TMS groups are "transient"—they will hydrolyze during workup or spontaneously fall off during peptide bond formation.

Expert Insight: This method avoids the introduction of non-volatile salts (like LiCl) which can interfere with subsequent workups or crystallizations.

Method B: The Chaotropic Disruption (LiCl/DMF)

Best For: Difficult sequences, aggregation prevention, NMR analysis. Mechanism: Lithium ions (


) coordinate tightly with the peptide backbone and the sulfonamide oxygens, disrupting the intermolecular hydrogen bond network (chaotropic effect).

Protocol:

  • Prepare a stock solution of 5% (w/v) LiCl in dry DMF .

    • Note: LiCl is hygroscopic. Dry the salt at 150°C for 2 hours before dissolving if strictly anhydrous conditions are required.

  • Add the amino acid derivative to the solvent.

  • Warm the mixture to 45°C with sonication (35-40 kHz) for 10 minutes.

  • If the solution remains hazy, increase LiCl concentration to 8% (saturation limit is ~10-15% depending on temp).

Warning: Do not use phosphate buffers downstream without desalting, as Lithium Phosphate will precipitate.

Method C: The pH Switch (Acid/Base Shift)

Best For: Analytical standards, HPLC injection, LC-MS. Mechanism: Converting the zwitterion to a single ionic species (cation or anion) breaks the lattice energy.

Protocol (Acid Shift - Preferred for HPLC):

  • Dissolve the compound in DMSO containing 0.1% to 1.0% Trifluoroacetic Acid (TFA) .

  • The acid protonates the carboxylate (

    
    ), breaking the internal salt bridge.
    
  • Result: The cation is highly soluble in DMSO.

Protocol (Base Shift):

  • Dissolve in DMF containing 1.0 - 2.0 equivalents of DIPEA (Diisopropylethylamine).

  • This deprotonates the ammonium group, leaving a soluble anion.

Comparative Data Analysis

FeatureMethod A: BSA SilylationMethod B: LiCl / ChaotropeMethod C: pH Shift (TFA)
Solubility Power High (Instant)Moderate (Slow)High
Reaction Inertness Reactive (Silylates -OH/-SH)InertReactive (Acidic)
Salt Residue None (Volatile byproducts)High (Lithium salts)Low (Volatile acid)
Suitability Synthesis / Coupling Aggregation Study / NMR HPLC / LC-MS
Risk Factor Moisture SensitivityHygroscopic SolventColumn Incompatibility

Mechanism of Action

Understanding why the compound resists solvation is key to troubleshooting. The diagram below illustrates the disruption of the sulfonamide-zwitterion lattice.

SolvationMechanism cluster_Agents Solubilizing Agents Lattice Crystalline Lattice (Zwitterion + Sulfonamide H-Bonds) LiCl Li+ (Chaotrope) Lattice->LiCl Resists BSA BSA (Silylator) Lattice->BSA Reacts Solvated Solvated Species (Free in Solution) LiCl->Solvated Disrupts H-Bonds Coordinates Oxygens BSA->Solvated Caps Polar Groups (TMS-Ester/Amine)

Figure 2: Mechanistic pathways for breaking the crystal lattice energy of sulfonamide-modified amino acids.

Frequently Asked Questions (FAQ)

Q1: Can I use heating to dissolve this compound without additives? A: Heating alone is rarely sufficient for this specific derivative due to the high melting point of the sulfonamide-zwitterion lattice. While heating to 60°C in DMSO might achieve partial solubility, it risks thermal decomposition of the sulfonamide moiety or racemization of the phenylalanine alpha-carbon. Method A or C is safer.

Q2: Is the sulfonamide group stable in 1% TFA/DMSO (Method C)? A: Yes. Methylsulfonyl (mesyl) groups are highly stable under acidic conditions used for solubilization and standard SPPS cleavage cocktails. They are generally more robust than the peptide bonds themselves.

Q3: My solution gelled after adding LiCl. What happened? A: This indicates a "salting-out" effect or insufficient solvent volume. The peptide/amino acid concentration is likely too high (>1M). Dilute the sample with more DMF and sonicate at 40°C. Ensure the LiCl was dry; water contamination can induce gelation in high-concentration peptide solutions.

Q4: Can I use these methods for NMR? A:

  • For Method B (LiCl): Yes, but use LiCl-d (deuterated) if available, or be aware that high salt concentrations can shift chemical shifts and broaden peaks.

  • For Method C (TFA): Yes, use TFA-d or simply acknowledge the acidic shift in amide protons.

  • For Method A (BSA): No. The TMS groups will dominate the aliphatic region of the proton NMR and obscure your compound's signals.

References

  • Silylation for Solubility: Peptide Synthesis Using Unprotected Amino Acids. (2025).[1][2][3] ChemRxiv. Demonstrates the use of BSA to solubilize zwitterionic amino acids in DMF for coupling reactions.

  • Chaotropic Salts: The Solubility of Amino Acids in Various Solvent Systems. (University of Rhode Island). details the thermodynamic interactions of salts and pH modulation on amino acid solubility.

  • Sulfonamide Properties: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.[4] (1985).[5] Journal of Pharmaceutical Sciences. Provides foundational data on sulfonamide solubility parameters in polar aprotic solvents.

  • General Peptide Handling: Guideline for working with peptides. (Agrisera). Standard protocols for using DMSO/DMF and acid/base adjustments for hydrophobic/difficult residues.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of 4-(methylsulfonamido)-L-phenylalanine

Target Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists. Scope: Synthesis, coupling, and analysis of 4-(methylsulfonamido)-L-phenylalanine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists. Scope: Synthesis, coupling, and analysis of 4-(methylsulfonamido)-L-phenylalanine derivatives.

Core Directive: The Stability Challenge

4-(methylsulfonamido)-L-phenylalanine is a critical intermediate in the synthesis of VLA-4 antagonists (e.g., Firategrast). Unlike standard phenylalanine, the presence of the methylsulfonamido group at the para-position introduces a specific electronic risk factor.

The sulfonamide group (


) is electron-withdrawing (

). This inductive effect propagates through the phenyl ring, increasing the acidity of the

-proton
. Consequently, this molecule is significantly more prone to racemization via proton abstraction and oxazolone formation than unsubstituted phenylalanine.

This guide provides a self-validating workflow to maintain optical purity (>99% ee) during synthesis and coupling.

Mechanism of Failure: Why Racemization Occurs

To prevent failure, you must understand the enemy. Racemization in this substrate occurs primarily through two pathways, both exacerbated by the electron-deficient aromatic ring.

Pathway A: The 5(4H)-Oxazolone Route (Dominant)

During carboxylic acid activation (e.g., with carbodiimides), the carbonyl oxygen of the


-acyl protecting group attacks the activated ester, forming a cyclic oxazolone (azlactone). The 

-proton of the oxazolone is highly acidic (

), facilitating rapid equilibration between L- and D-isomers via an enol intermediate.
Pathway B: Direct Enolization

Strong bases (e.g., DBU, high equivalents of DIPEA) can directly abstract the


-proton of the activated ester, especially given the electron-withdrawing nature of the sulfonamide side chain.

RacemizationMechanism L_Iso L-Enantiomer (Activated Ester) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) L_Iso->Oxazolone Cyclization (Fast) Oxazolone->L_Iso Ring Opening Enol Planar Enol (Achiral) Oxazolone->Enol -H+ (Base) (Very Fast for Sulfonamido-Phe) D_Iso D-Enantiomer (Racemized Product) Oxazolone->D_Iso Ring Opening (Nucleophile) Enol->Oxazolone +H+

Figure 1: The oxazolone pathway is the primary driver of racemization. The electron-withdrawing sulfonamide group stabilizes the Enol form, accelerating the loss of chirality.

Troubleshooting Guide & Optimization

Issue 1: Significant Racemization During Coupling

Symptom: Chiral HPLC shows 5–15% D-isomer after peptide coupling. Root Cause: Slow coupling rates allowing oxazolone formation, or use of "racemization-inducing" coupling reagents.[1]

Corrective Action:

  • Switch Reagents: Abandon HOBt. Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives have lower pKa values and react faster with the O-acylisourea intermediate, suppressing oxazolone formation.

  • Protecting Group Check: Ensure the

    
    -amine is protected with a Urethane  group (Boc or Fmoc). Amide groups (Acetyl, Benzoyl) are "oxazolone-promoting" and should be avoided during the coupling of the chiral center.
    
  • Pre-activation Limit: Do not pre-activate the acid for more than 2 minutes. Add the amine nucleophile immediately after activation.

Issue 2: Base-Induced Epimerization

Symptom: Racemization occurs even with fast coupling reagents. Root Cause: The sulfonamide side chain makes the


-proton acidic enough to be abstracted by standard tertiary amines like DIPEA or TEA.

Corrective Action:

  • Change Base: Switch to 2,4,6-Collidine (TMP) . It is a weaker nucleophile and sterically hindered, significantly reducing the rate of proton abstraction while still neutralizing the acid generated during coupling.

  • Stoichiometry: Never exceed 2.0 equivalents of base relative to the amine salt. If using free base amines, avoid adding tertiary base entirely if possible.

Issue 3: Solubility & Handling

Symptom: Incomplete reaction due to precipitation. Root Cause: Sulfonamides have poor solubility in DCM but high solubility in polar aprotic solvents.

Corrective Action:

  • Solvent System: Use DMF or NMP. Avoid DCM for the coupling step involving this residue.

  • Side Chain Protection: The sulfonamide -NH- has a pKa of ~10. It generally does not require protection during standard coupling, but if using alkylating conditions or strong bases, it may interfere. For standard peptide coupling, it can remain unprotected.

Validated Protocol: Low-Racemization Coupling

This protocol is designed to keep racemization below 0.5%.

Reagents:

  • Acid: Fmoc-4-(methylsulfonamido)-L-Phe-OH (1.0 eq)

  • Amine: Amino component (1.0 eq)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 eq) OR COMU (1.0 eq)

  • Additive: Oxyma Pure (1.0 eq)

  • Base: 2,4,6-Collidine (2.0 eq only if amine is a salt; 0 eq if free amine)

  • Solvent: DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-4-(methylsulfonamido)-L-Phe-OH and Oxyma Pure in DMF. Cool to 0°C.

    • Self-Validation: Solution must be clear. If cloudy, sonicate.

  • Activation: Add DIC (or COMU). Stir for exactly 60 seconds at 0°C.

    • Why? Minimizes the window for oxazolone formation before the nucleophile arrives.

  • Addition: Immediately add the solution to the Amino component (pre-dissolved in DMF with Collidine if necessary).

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Critical: Do not heat. Temperatures >30°C exponentially increase racemization risk for this substrate.

  • Monitoring: Monitor via HPLC.

    • Self-Validation: Reaction is complete when the active ester peak disappears.

Analytical Control: Measuring Enantiomeric Excess

You cannot improve what you cannot measure. Standard C18 HPLC will not separate the enantiomers.

Method A: Chiral HPLC (Direct)

  • Column: Astec CHIROBIOTIC T (Teicoplanin-based) or Chiralpak IA.

  • Mobile Phase: MeOH:Water (80:20) with 0.1% TEAA (Triethylammonium acetate).

  • Detection: UV at 254 nm.

  • Expected Result: L-isomer elutes first (typically), followed by D-isomer. Resolution (

    
    ) should be > 1.5.
    

Method B: Marfey’s Reagent (Derivatization) If a chiral column is unavailable:

  • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 18h).

  • React with FDAA (Marfey’s Reagent).

  • Analyze on standard C18 HPLC. The L-L and L-D diastereomers will separate.

Decision Tree: Selecting the Right Conditions

DecisionTree Start Start: Coupling 4-(methylsulfonamido)-Phe CheckProt Is N-terminus Urethane Protected? (Fmoc/Boc) Start->CheckProt Warning1 STOP: Switch to Fmoc/Boc. Amide groups cause racemization. CheckProt->Warning1 No (Acetyl/Benzoyl) CheckDiff Is the coupling 'difficult'? (Steric hindrance/Solid Phase) CheckProt->CheckDiff Yes Standard Use DIC + Oxyma Pure Base: None (if possible) CheckDiff->Standard No (Solution Phase/Fast) CheckBase Does the amine require base neutralization? CheckDiff->CheckBase Yes (Solid Phase/Slow) Difficult Use HATU + HOAt Base: Collidine (TMP) CheckBase->Difficult No UseDIPEA Avoid DIPEA. Use Collidine or NMM. CheckBase->UseDIPEA Yes UseDIPEA->Difficult

Figure 2: Logic flow for selecting reagents. Note the strong preference for Collidine over DIPEA.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt for this coupling? A: It is not recommended. HOBt is less effective at suppressing racemization than Oxyma or HOAt. For an electron-deficient substrate like 4-(methylsulfonamido)-Phe, the risk of oxazolone formation is higher, necessitating the faster reaction kinetics provided by Oxyma/DIC or HATU.

Q: Does the sulfonamide NH need protection (e.g., Trityl)? A: Generally, no. The sulfonamide NH (


) is not nucleophilic enough to interfere with standard activated esters. However, if you are using alkylating agents (e.g., methyl iodide) elsewhere in the synthesis, it must be protected.

Q: I see a 'doublet' peak in my LCMS. Is this racemization? A: Not necessarily. Racemization produces diastereomers (if coupled to a chiral amine) which have identical masses but different retention times. If you see two peaks with the same mass, it is likely diastereomers (racemization). If you see a mass difference of +18 or similar, it might be hydrolysis. Always confirm with a chiral method.

Q: What is the maximum safe temperature for this reaction? A: 25°C. Do not use microwave heating for the coupling of this specific residue. The thermal energy significantly increases the rate of


-proton abstraction.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3] Chemistry – A European Journal, 15(37), 9394–9403.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich Technical Support. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

Sources

Optimization

Purification strategies for hydrophobic peptides containing L-4-[(Methylsulfonyl)amino]phenylalanine

Technical Support Center: Hydrophobic Peptide Purification Topic: Purification Strategies for Peptides Containing L-4-[(Methylsulfonyl)amino]phenylalanine Ticket ID: #PUR-MSAP-001 Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrophobic Peptide Purification Topic: Purification Strategies for Peptides Containing L-4-[(Methylsulfonyl)amino]phenylalanine Ticket ID: #PUR-MSAP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulties purifying a peptide containing L-4-[(Methylsulfonyl)amino]phenylalanine .[1][2] While this non-canonical amino acid is chemically stable, its structural properties—a phenyl ring capable of


-

stacking combined with a sulfonamide moiety capable of strong hydrogen bonding—often exacerbate aggregation.

This guide treats the purification not just as a separation challenge, but as a solubility management workflow . The sulfonamide group (


) is neutral at acidic pH (unlike an amine) and will not protonate to assist solubility.[1][2] Therefore, standard aqueous protocols often fail, leading to column clogging, broad peaks, or low recovery.

Module 1: Solubilization (The Gatekeeper)

Q: My peptide won't dissolve in 0.1% TFA or water. Is my synthesis failed?

A: Not necessarily. Hydrophobic peptides containing L-4-[(Methylsulfonyl)amino]phenylalanine often form supramolecular aggregates that mimic precipitation.[1][2] Water or dilute acid is insufficient to break the intermolecular hydrogen bond networks formed by the sulfonamide and the hydrophobic collapse of the phenyl rings.

The "Rule of Thumb" Protocol: Do not attempt to filter a cloudy solution; you will lose your product. Instead, use a "Solvent Swapping" strategy.

  • Dissolution: Dissolve the crude peptide in a minimal volume of 100% DMSO or HFIP (Hexafluoroisopropanol).[1][3] These solvents disrupt secondary structure.[1][2]

  • Dilution: Slowly add the dissolved peptide to your mobile phase A (0.1% TFA in water) while vortexing.

  • Limit: Stop if turbidity returns. If you cannot reach a concentration of 1-2 mg/mL without precipitation, you must switch to a chaotropic purification strategy (see below).[1][2]

Visual Guide: Solubilization Decision Tree

SolubilizationStrategy Start Crude Peptide (Lyophilized) CheckWater Attempt 0.1% TFA/Water Start->CheckWater IsSoluble Clear Solution? CheckWater->IsSoluble Standard Proceed to Standard RP-HPLC (C18) IsSoluble->Standard Yes TryDMSO Dissolve in minimal DMSO/DMF IsSoluble->TryDMSO No (Cloudy/Pellet) CheckCloudy Dilute with H2O. Precipitates? TryDMSO->CheckCloudy DMSO_Method Inject DMSO solution (Max 500µL) CheckCloudy->DMSO_Method No (Clear) TryChao Dissolve in 6M Guanidine-HCl CheckCloudy->TryChao Yes (Aggregates) Chao_Method Purify using Chaotropic Mobile Phase TryChao->Chao_Method

Figure 1: Decision matrix for solubilizing hydrophobic peptides prior to injection.

Module 2: Chromatographic Optimization (RP-HPLC)

Q: I see broad, tailing peaks, or my peptide elutes much later than predicted. Why?

A: This is a classic symptom of "hydrophobic adsorption."[1] The L-4-[(Methylsulfonyl)amino]phenylalanine residue interacts strongly with the C18 alkyl chains.[1][2] If the interaction is too strong, the kinetics of desorption become slow, causing peak broadening.

Strategy 1: Stationary Phase Selection Switch from a standard C18 (100Å) to a C4 or C8 column with a wider pore size (300Å ).[1][2]

  • Reasoning: Shorter alkyl chains (C4) reduce the hydrophobic binding energy, allowing the peptide to elute as a sharper peak. Wider pores prevent large hydrophobic aggregates from becoming physically trapped.[1][2]

Strategy 2: The "Magic" of Isopropanol (IPA) Acetonitrile (ACN) may not be strong enough to elute your peptide efficiently.[1][2]

  • Protocol: Dope your Mobile Phase B (ACN) with 10% to 20% Isopropanol .[1][2]

  • Mechanism:[1][4][5] IPA is a stronger solvent for hydrophobic domains and helps wet the stationary phase, reducing secondary interactions.

Strategy 3: Thermal Denaturation Run the column at 60°C (ensure your column is rated for this).[1]

  • Mechanism:[1][4][5] Elevated temperature reduces mobile phase viscosity (lowering backpressure) and increases the kinetic energy of the peptide, disrupting the hydrogen bonds formed by the sulfonamide group.

Visual Guide: HPLC Optimization Loop

HPLCOptimization Input Initial Run (C18, ACN/H2O, 25°C) Eval Evaluate Peak Shape Input->Eval Good Collect Fractions Eval->Good Sharp Peak Broad Broad/Tailing? Eval->Broad Issues Temp Increase Temp to 60°C Broad->Temp Retained Late/No Elution? Broad->Retained Temp->Eval Re-inject IPA Add 20% IPA to Mobile Phase B Retained->IPA Stationary Switch to C4 or Phenyl-Hexyl Retained->Stationary If IPA fails IPA->Eval Re-inject Stationary->Eval

Figure 2: Iterative optimization workflow for improving peak shape and recovery.

Module 3: Troubleshooting & FAQs

Q: I injected my sample, but no peak appeared. Where is it?

A: It likely precipitated at the head of the column or is irreversibly bound.

  • The Fix: Perform a "sawtooth" wash. Inject 100% TFE (Trifluoroethanol) or HFIP to strip the column.[1] For the next run, use a Sandwich Injection Method :

    • Aspirate 10µL DMSO (plug).[1][2]

    • Aspirate Sample.[1][2]

    • Aspirate 10µL DMSO (plug).[1][2] This keeps the sample solubilized until it hits the gradient.

Q: My mass spec shows the correct mass, but the yield is terrible.

A: You are losing peptide to adsorption on plasticware.[1][2]

  • The Fix: Hydrophobic peptides stick to polypropylene. Use LoBind tubes or glass vials. Add 0.1% Tween-20 to your fraction collection tubes before collection to prevent the purified peptide from sticking to the tube walls effectively lowering your recovery.

Troubleshooting Table

SymptomProbable CauseCorrective Action
High Backpressure Peptide precipitation inside the column.[1][2]Wash column with 6M Guanidine or HFIP.[1][2] Reduce load concentration.
Ghost Peaks Carryover from previous run (peptide sticking).[1][2]Run a blank with 100% B + IPA between runs.
Split Peaks Aggregation or conformational isomers.[1][2]Heat column to 60°C. If unresolved, try a Phenyl-Hexyl column for alternative selectivity.
Cloudy Fractions Peptide crashing out of ACN/Water.[1][2]Immediately add acetic acid or lyophilize.[1][2] Do not store liquid fractions at 4°C.

Experimental Protocol: The "Scouting" Gradient

For peptides containing L-4-[(Methylsulfonyl)amino]phenylalanine, do not start with a standard 0-100% gradient.[1][2] Use this focused protocol:

  • Column: C4 or C8 (Recommended: 300Å pore size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.08% TFA in 80% Acetonitrile / 20% Isopropanol.

  • Temperature: 60°C.

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold to load sample).[1][2]

    • 5-35 min: 20% -> 90% B (Linear gradient).[1][2]

    • 35-40 min: 95% B (Wash).[1][2]

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library.[1][2]

  • The Nest Group. (2020).[1][2] Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.[1][2]

  • Phenomenex. (2023).[1][2] HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Blog.[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57376471, 4-((Methylsulfonyl)amino)-L-phenylalanine.[1][2][1][2]

  • Sigma-Aldrich. (2024).[1][2] Overcoming Aggregation in Solid-phase Peptide Synthesis and Purification. Technical Guide.[1][2]

Sources

Troubleshooting

Technical Support Center: Peptide Coupling of 4-Mesylamino-Phenylalanine

Topic: Overcoming Steric Hindrance & Aggregation in 4-MsNH-Phe Peptide Coupling Ticket ID: #PEP-4MS-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Steric" Illusion Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Aggregation in 4-MsNH-Phe Peptide Coupling Ticket ID: #PEP-4MS-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric" Illusion

Welcome to the technical support center. You are likely reading this because your coupling of 4-mesylamino-phenylalanine (4-MsNH-Phe) has failed or proceeded with poor yield.

While you may perceive the issue as "steric hindrance," the root cause with sulfonamide-containing side chains is often aggregation masquerading as steric hindrance. The 4-mesylamino group (


) is located at the para position of the phenyl ring, relatively far from the 

-carbon reaction center. However, the sulfonamide moiety is a potent hydrogen bond donor/acceptor. This leads to the formation of intermolecular

-sheets (aggregation) on the resin, collapsing the peptide chain and burying the N-terminus.

To solve this, we must treat the synthesis as a "Difficult Sequence" requiring a three-pronged approach:

  • Chemical: High-efficiency coupling reagents (HATU/HOAt).[1][2]

  • Physical: Microwave energy to disrupt aggregation and overcome activation barriers.

  • Solvation: Chaotropic salts or "Magic Solvents" to prevent chain collapse.

Critical Decision Matrix (Workflow)

Before proceeding, identify your failure mode using the logic flow below.

CouplingWorkflow Start Start: Coupling Failure CheckColor Is the Resin Color Test (Kaiser) Positive? Start->CheckColor Pos Positive (Blue): Unreacted Amine CheckColor->Pos Yes Neg Negative (Yellow): Amine is Capped/Blocked CheckColor->Neg No AggCheck Is the Resin Swollen? Pos->AggCheck Action3 Protocol C: Deprotection Check (Incomplete Fmoc removal) Neg->Action3 Swollen Yes: Kinetic/Steric Issue AggCheck->Swollen Resin flows freely Shrunk No (Clumpy): Aggregation Issue AggCheck->Shrunk Resin sticks to glass Action1 Protocol A: Microwave + HATU Swollen->Action1 Action2 Protocol B: Magic Solvent (NMP/LiCl) Shrunk->Action2

Caption: Diagnostic workflow for identifying the root cause of coupling failure: Kinetic Sterics vs. Aggregation.

Reagent Selection & Chemistry

Standard Carbodiimides (DIC/HOBt) are insufficient for 4-MsNH-Phe due to the slow kinetics induced by the local environment. You must switch to Aminium or Phosphonium salts.[3][4]

Comparative Reagent Performance Table
Reagent ClassReagentActivation MechanismSuitability for 4-MsNH-PheRisk Profile
Gold Standard HATU 7-azabenzotriazole esterHighest. The pyridine nitrogen in the leaving group (HOAt) provides a "neighboring group effect," accelerating coupling by ~100x over HBTU.High cost; Guanidinylation if excess used.
Alternative PyAOP Phosphonium salt (HOAt)High. Excellent for N-methylated or extremely hindered amines where HATU fails.No guanidinylation side reaction.
Standard HBTU/TBTU Benzotriazole esterLow. Often fails for aggregated sequences.Slow kinetics allow aggregation to dominate.
Green COMU Oxyma-basedHigh. Comparable to HATU but safer (non-explosive leaving group).[1][5]Stable in solution; excellent for microwave.

Recommendation: Use HATU with HOAt (additive) for the 4-MsNH-Phe coupling step. If coupling to the 4-MsNH-Phe (next cycle), use PyAOP to avoid capping the nucleophile.

Advanced Solvation Strategies (The "Magic" Fix)

Since the sulfonamide side chain promotes aggregation, standard DMF is often inadequate.

The "Magic Mixture" Solvent System

For difficult couplings involving sulfonamides, replace DMF with the following solvent system to disrupt intermolecular H-bonds:

  • Composition: DCM / DMF / NMP (1:1:1)

  • Additive: 1% Triton X-100 (optional, for polystyrene resins)

  • Chaotropic Salt: 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate).

Why LiCl? Lithium ions coordinate with the peptide backbone and the sulfonamide oxygens, disrupting the


-sheet hydrogen network and forcing the peptide into a "random coil" state, making the N-terminus accessible.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling (High Efficiency)

Best for: Overcoming kinetic barriers and sterics.

Reagents:

  • Amino Acid: Fmoc-4-MsNH-Phe-OH (4 eq)

  • Activator: HATU (3.9 eq)[4]

  • Base: DIPEA (8 eq)[4]

  • Solvent: NMP (preferred over DMF for thermal stability)[4]

Steps:

  • Pre-Activation: Dissolve Amino Acid and HATU in NMP. Add DIPEA. Shake for 30 seconds (Do not exceed 2 mins to avoid racemization).

  • Addition: Add the pre-activated solution to the resin.[5]

  • Microwave Irradiation:

    • Temperature: 75°C (Do not exceed 75°C for sulfonamides to avoid side reactions).

    • Power: 25-30W (Dynamic).

    • Time: 5 minutes.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Double Coupling (Mandatory): Repeat steps 1-4 with fresh reagents.

Protocol B: Manual "Chaos" Coupling (No Microwave)

Best for: Aggregation-prone sequences where microwave is unavailable.

Reagents:

  • Activator: PyAOP (4 eq) or HATU (4 eq)

  • Additive: HOAt (4 eq)

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) (10 eq) - weaker base reduces racemization during long couplings.

  • Solvent: 0.4M LiCl in NMP.

Steps:

  • Swell: Swell resin in DCM for 30 mins, then wash with NMP.

  • Coupling: Dissolve AA, Activator, and Additive in the LiCl/NMP solvent. Add Collidine.

  • Incubation: Add to resin. Shake at 45°C (warm water bath) for 2 hours .

  • Re-solvation: Halfway through (1 hr), add a small amount of DMSO (10% v/v) to further disrupt aggregates.

  • Wash: Wash with hot DMF (50°C) to remove LiCl salts effectively.

Troubleshooting FAQs

Q: The Kaiser test is still slightly blue after double coupling. What now? A: Do not proceed. A "slightly blue" test implies 90-95% coupling, which will lead to difficult-to-separate deletion sequences (


).
  • Fix: Perform a "Third Coupling" using a different chemistry: Fmoc-AA-F (Acid Fluoride) or use PyBrOP . If that fails, cap the unreacted amines with Acetic Anhydride/Pyridine to terminate the deletion chains, simplifying purification later.

Q: Can the sulfonamide side chain react with the coupling reagents? A: Generally, no. The sulfonamide nitrogen (


) is non-nucleophilic due to the strong electron-withdrawing sulfonyl group. However, under highly basic conditions or extreme heat (>90°C), alkylation can occur. Keep the microwave temperature at 75°C max.

Q: My resin blockages/clumps during this step. Why? A: This is the "Structure-Forming" effect of the sulfonamide. The peptide is gelling.

  • Fix: Switch to ChemMatrix or PEG-PS resin (100% PEG). These resins swell better in polar solvents than standard Polystyrene, reducing the local concentration of the peptide chains.

Mechanism of Action (Visualized)

Understanding why HATU/HOAt works better than HBTU for this specific hindrance.

Mechanism Substrate Activated Ester (OAt-Ester) TS Transition State (7-membered ring) Substrate->TS Pyridine N assists proton transfer Amine Resin-Bound Amine Amine->TS Nucleophilic Attack Product Peptide Bond (4-MsNH-Phe Coupled) TS->Product Rapid Collapse note The Pyridine Nitrogen (N) in HOAt H-bonds with the incoming amine, pre-organizing the reaction center. TS->note

Caption: The "Neighboring Group Effect" of HOAt/HATU facilitates amine approach even in sterically crowded or aggregated environments.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Hoyer, K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Journal of the American Chemical Society. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

Optimization

Identifying impurities in commercial batches of L-4-[(Methylsulfonyl)amino]phenylalanine

Ticket ID: #TCH-882-MSAP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Impurity Profiles in Commercial Batches (CAS: 266999-21-7) Introduction: The "Hidden"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TCH-882-MSAP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Impurity Profiles in Commercial Batches (CAS: 266999-21-7)

Introduction: The "Hidden" Complexity of Sulfonamide Amino Acids

Welcome to the technical support center. You are likely here because your commercial batch of L-4-[(Methylsulfonyl)amino]phenylalanine is showing unexpected behavior—either "ghost peaks" in your HPLC, inconsistent biological data, or confusing mass spectrometry signals.

As a non-canonical amino acid (ncAA) often used in genetic code expansion and peptide mimetics, the purity of this molecule is critical. Unlike standard amino acids, the sulfonamide moiety introduces unique polarity and acidity issues that standard C18 protocols often miss.

This guide treats your analytical setup as a diagnostic engine. We will isolate issues by chemical logic, not just trial and error.

Module 1: Chromatographic Anomalies (The "Ghost Peaks")

User Question: "I see a small, sharp peak eluting just before my main product on RP-HPLC. Is this a solvent front artifact or a real impurity?"

The Diagnosis: Unreacted Starting Material

The most common synthetic route for this molecule involves the sulfonylation of 4-amino-L-phenylalanine . If the reaction is incomplete, the starting material remains.

  • Chemical Logic: The starting material (primary aniline) is significantly more polar and basic than the product (sulfonamide). On a standard Reverse Phase (C18) column at neutral/acidic pH, the free amine is protonated (

    
    ), causing it to elute very early, often co-eluting with the void volume or appearing as a "shoulder" on the solvent front.
    
Troubleshooting Protocol: The "Polarity Trap"

To confirm this impurity, you must force retention of the polar starting material.

Step-by-Step Validation:

  • Column Switch: Move away from standard C18. Use a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column. These provide alternate selectivity for aromatic amines.

  • Mobile Phase Modification: Use an ion-pairing agent if you are restricted to C18.

    • Buffer: 0.1% Heptafluorobutyric acid (HFBA) in water (Solvent A).

    • Mechanism:[1][2][3][4][5] HFBA forms a hydrophobic ion pair with the residual amine, shifting its retention time away from the solvent front and the sulfonamide product.

Data Interpretation:

Retention Time (Relative)Likely IdentityCharacteristic
0.2 - 0.4 (Early) 4-Amino-L-phenylalanineStarting Material. High UV absorbance at 254 nm.
1.0 (Main) L-4-[(Methylsulfonyl)amino]PheTarget Product.
1.2 - 1.5 (Late) Bis-sulfonylated dimerRare side product (sulfonylation of both amine and carboxylic acid if unprotected).

Module 2: Stereochemical Integrity (The "Silent" Impurity)

User Question: "My LC-MS looks pure, but the biological activity is 50% lower than expected. Could it be racemized?"

The Diagnosis: Enantiomeric Excess (ee) Failure

The sulfonylation reaction is often performed under basic conditions to scavenge the HCl byproduct. If the pH effectively exceeds 10-11, the


-proton of the phenylalanine backbone becomes acidic enough to be abstracted, leading to racemization (conversion of L to D).

The Risk: The D-enantiomer is isobaric (same mass) and chemically identical in an achiral environment. Standard HPLC and LC-MS will NOT detect this.

Troubleshooting Protocol: Crown Ether Chiral Analysis

Ligand-exchange or polysaccharide columns often struggle with free amino acids (zwitterions). The gold standard for this class is a Crown Ether stationary phase.[6]

Experimental Setup:

  • Column: CROWNPAK® CR-I(+) (Daicel) or equivalent.[7][8]

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.0). Note: Do not use organic modifiers >15% unless specified by the manufacturer.

  • Temperature: Lower temperatures (

    
    ) often improve resolution for stubborn amino acids.
    

The Mechanism: The crown ether forms a host-guest complex with the primary ammonium group (


) of the amino acid. The spatial arrangement of the chiral centers allows the crown ether to bind one enantiomer more tightly than the other.

Visualization of the Workflow:

G Start Sample: Commercial Batch L-4-[(Methylsulfonyl)amino]Phe Step1 Standard RP-HPLC (C18 / Acetonitrile) Start->Step1 Decision1 Single Peak Observed? Step1->Decision1 BranchA Suspect Isobaric Impurity (D-Enantiomer) Decision1->BranchA Yes (Main Peak Only) BranchB Suspect Polar Impurity (Starting Material) Decision1->BranchB No (Shoulder/Fronting) ExpA Chiral Analysis Column: CROWNPAK CR-I(+) Mobile Phase: pH 1.5 HClO4 BranchA->ExpA ExpB Ion-Pairing HPLC Reagent: 0.1% HFBA BranchB->ExpB ResultA Result: Split Peak (Confirm D-Isomer) ExpA->ResultA ResultB Result: Early Eluting Peak (Confirm 4-Amino-Phe) ExpB->ResultB

Figure 1: Decision tree for distinguishing between stereochemical impurities (D-isomer) and synthetic precursors using targeted chromatography.

Module 3: Mass Spectrometry Interpretation

User Question: "I am seeing an M+H of 259.1, but also strong signals at 281.1 and 297.1. Is my product degrading?"

The Diagnosis: Adduct Formation

Sulfonamides are notorious for forming stable alkali metal adducts in Electrospray Ionization (ESI).

  • M+H (Protonated): 259.1 m/z (Calculated MW ~258.3)

  • M+Na (Sodium Adduct): 281.1 m/z (+22 Da)

  • M+K (Potassium Adduct): 297.1 m/z (+38 Da)

Crucial Check: If you see a signal at M+42 (300.1 m/z) , this is NOT an adduct. This indicates acetylation .

  • Cause: If the synthesis involved an acetylation step or acetic anhydride was present, the amine might be acetylated instead of sulfonylated, or the carboxylic acid might be capped.

Module 4: Solubility & Physical Appearance

User Question: "The certificate says 'white powder', but my batch is slightly off-white/yellow and doesn't dissolve fully in water."

The Diagnosis: Salt Form vs. Zwitterion

The commercial product may be supplied as the free zwitterion or the HCl salt .

  • Free Zwitterion: Poor solubility in pure water (isoelectric precipitation). Requires dilute acid or base to dissolve.

  • HCl Salt: High water solubility.

  • Yellow Color: Indicates oxidation of trace 4-amino-L-phenylalanine (aniline oxidation products are highly colored even at ppm levels).

Protocol: Dissolve 1 mg in 1 mL of 0.1 M HCl .

  • Clear solution: Likely pure.[9]

  • Turbid: Presence of inorganic salts or non-polar contaminants (e.g., sulfonyl chloride residues).[2]

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Methylsulfonyl)amino]-L-phenylalanine (CID 57376471). National Library of Medicine. Retrieved from [Link]

  • Hroboňová, K., et al. (2018).[10] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Retrieved from [Link]

Sources

Troubleshooting

Optimizing HPLC gradients for separation of sulfonamide-modified peptides

Status: Operational | Tier: Advanced Bio-Separations Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Bio-Separations Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Separation Science Hub

You are likely here because your standard peptide protocols are failing. Sulfonamide modification is not a trivial derivatization; it fundamentally alters the physicochemical behavior of your peptide. You are no longer separating a zwitterionic biopolymer; you are separating a hybrid molecule where a highly hydrophobic, ionizable aromatic moiety (the sulfonamide) is fighting the amphipathic nature of the peptide backbone.

This guide is not a list of steps; it is a logic engine for troubleshooting. Follow the tiers below to diagnose and resolve your separation failures.

Tier 1: Critical Resolution (Peak Shape & Retention)

The Issue: Broad, tailing peaks or shifting retention times that defy logic. The Cause: Secondary interactions (silanols) and ionization instability.

Q: Why do my modified peptides tail significantly more than the native scaffold?

A: The sulfonamide group adds aromaticity and hydrogen-bond accepting capability. Standard C18 columns often leave residual silanols (Si-OH) exposed. While native peptides interact via ionic mechanisms, the sulfonamide moiety can engage in strong hydrogen bonding with these silanols, causing "drag" (tailing).

The Fix:

  • Switch to Ion-Pairing Dominance: If you are using Formic Acid (FA) for MS sensitivity, you are likely sacrificing peak shape. FA is too weak to fully mask silanols.

    • Protocol: Switch to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the peptide's basic residues and the sulfonamide's local dipoles, effectively "neutralizing" the molecule and masking silanols.

    • MS Compromise: If you must use MS, use Difluoroacetic Acid (DFA) or a "TFA/FA Bridge" (0.02% TFA + 0.5% FA). This retains 80% of the signal while improving shape.

  • pH Control is Non-Negotiable: Sulfonamides have a pKa typically around 10 (for the -SO2NH- group), but this shifts when bound. However, the peptide backbone is the driver.

    • Rule: Maintain pH < 3.[1]0. At pH 2 (standard TFA/Water), the sulfonamide is neutral, and the peptide basic residues are protonated. This ensures a single ionization state.

Visual Troubleshooting Logic: Peak Shape

PeakTroubleshooting Start Problem: Poor Peak Shape CheckModifier Check Mobile Phase Modifier Start->CheckModifier IsMS Is MS Detection Required? CheckModifier->IsMS UseTFA Switch to 0.1% TFA (Strong Ion Pairing) IsMS->UseTFA No (UV only) UseDFA Switch to 0.1% DFA (Compromise) IsMS->UseDFA Yes CheckCol Check Column Chemistry UseTFA->CheckCol Still Tailing? UseDFA->CheckCol Still Tailing? EndCap Switch to End-capped Phenyl-Hexyl Phase CheckCol->EndCap Standard C18 Failed

Figure 1: Decision tree for diagnosing peak tailing issues specific to sulfonamide-peptide hybrids.

Tier 2: Selectivity (Separating Modified from Native)

The Issue: The sulfonamide-modified peptide co-elutes with the native peptide or impurities. The Cause: "Hydrophobic Washout." The sulfonamide is so hydrophobic that it pushes the peptide to the end of the gradient where the slope is too steep to resolve similar species.

Q: C18 isn't working. How do I separate the conjugate from the native peptide?

A: Stop relying on hydrophobicity alone. Use Pi-Pi (π-π) Interaction Selectivity . The sulfonamide group contains an aromatic ring and electron-withdrawing sulfonyl groups. A standard C18 column interacts only via Van der Waals forces. A Phenyl-Hexyl column, however, will engage in pi-pi stacking with the sulfonamide ring.

The Protocol: Orthogonal Selectivity

  • Stationary Phase: Switch to a Core-Shell Phenyl-Hexyl column (e.g., Kinetex or HALO). The "Hexyl" linker provides the alkyl chain needed for the peptide backbone, while the "Phenyl" group grabs the sulfonamide.

  • Elution Order Reversal: On C18, the modified peptide elutes later simply due to bulk hydrophobicity. On Phenyl-Hexyl, it elutes later due to specific aromatic retention. This often pulls the modified peak away from non-aromatic impurities.

Table 1: Stationary Phase Selection Guide
Column PhaseMechanismSuitability for Sulfonamide Peptides
C18 (Standard) Hydrophobic InteractionModerate. Good for general retention, but often fails to resolve the modified vs. native forms if the peptide is large.
Phenyl-Hexyl Hydrophobic +

-

Stacking
Excellent. specifically targets the aromatic sulfonamide moiety. often improves resolution (

) by >1.5x.
C4 Low HydrophobicityPoor. Generally too weak to retain the small sulfonamide modification against a large peptide background.
PFP (Pentafluorophenyl) Dipole-Dipole +

-

Advanced. Use only if separating positional isomers of the sulfonamide modification.

Tier 3: Gradient Engineering (The "Focusing" Strategy)

The Issue: Late eluting peaks are broad and flat. The Cause: Isocratic hold at high organic % or a gradient that is too steep at the point of elution.

Q: How do I sharpen the late-eluting modified peptide?

A: Use a Segmented Gradient with a Focusing Step . Because the sulfonamide increases retention significantly, you must "launch" the peptide quickly, then "brake" the gradient just before it elutes.

The Protocol: Segmented Gradient Optimization

  • Phase A: Water + 0.1% TFA[2]

  • Phase B: Acetonitrile + 0.1% TFA

  • Flow: 0.4 mL/min (for 2.1mm ID column)

Step-by-Step Workflow:

  • The Loading Phase (0-2 min): Hold at 5% B. This stacks the sample at the column head.

  • The Ballistic Ramp (2-5 min): Ramp quickly (e.g., 5% to 30% B) to move through the "dead space" where no peptides elute.

  • The Shallow Resolution Zone (5-20 min): Slow the gradient to 0.5% B per minute across the expected elution window (e.g., 30% to 50% B). This flattens the slope, allowing the Phenyl-Hexyl phase to exert maximum selectivity.

  • The Wash (20-22 min): Ramp to 95% B to remove highly hydrophobic aggregates.

Visual Workflow: Gradient Design

GradientLogic Load 1. Loading (5% B, 2 min) Focuses Peak Ramp 2. Ballistic Ramp (5% -> 30% B) Skips Dead Volume Load->Ramp Fast Resolve 3. Shallow Gradient (0.5% B / min) Max Selectivity Ramp->Resolve Slow Wash 4. Sawtooth Wash (95% B) Clears Carryover Resolve->Wash Purge

Figure 2: Segmented gradient strategy to optimize resolution while minimizing run time.

Appendix: Self-Validating System Suitability Test (SST)

To ensure your data is trustworthy, every run must include an SST. Do not proceed if these criteria are not met.

  • The Mix: Create a standard containing the Native Peptide and the Sulfonamide-Modified Peptide at a 1:1 ratio.

  • The Criterion:

    • Resolution (

      
      ):  Must be > 2.0 between the native and modified peak.
      
    • Tailing Factor (

      
      ):  Must be < 1.5 for the sulfonamide peak.
      
    • Retention Stability:

      
       0.1 min over 5 injections.
      

References

  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Technical Resources. [Link]

  • Advanced Materials Technology. "Effect of Acid Modifier on Peptide Peak Shape (TFA vs FA)." HALO Columns Application Notes. [Link]

  • Separation Methods Technologies. "Phenyl-Hexyl Columns: Mixed-Mode Characteristics for Aromatic Compounds." SMT Technical Guides. [Link]

  • McCalley, D. V. "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography."[3] Journal of Chromatography A, 2004. [Link]

  • Biotage. "How to choose your acidic mobile phase modifier for peptide purification." The Flash Purification Blog. [Link]

Sources

Optimization

Handling moisture sensitivity of protected L-4-[(Methylsulfonyl)amino]phenylalanine

Topic: Handling Moisture Sensitivity & Optimization in SPPS Status: Active | Tier: Level 3 (Senior Research Support) Executive Summary You are encountering issues with Fmoc-L-4-[(Methylsulfonyl)amino]phenylalanine (often...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Optimization in SPPS

Status: Active | Tier: Level 3 (Senior Research Support)

Executive Summary

You are encountering issues with Fmoc-L-4-[(Methylsulfonyl)amino]phenylalanine (often abbreviated as Fmoc-Phe(4-NHMs)-OH ). While the sulfonamide moiety (


) is chemically robust against acid/base hydrolysis, it introduces significant polarity  and hygroscopicity  to the phenylalanine backbone.

The Core Problem: The molecule avidly absorbs atmospheric water. This "bound water" does not degrade the amino acid itself during storage but acts as a nucleophilic saboteur during activation. When you add coupling reagents (HATU/DIC), the water hydrolyzes the active ester immediately, leading to truncated sequences or deletion mutations in your peptide.

Part 1: Critical Storage & Pre-Handling (The "Dry Chain")

Q: How should I store this specific derivative long-term?

A: Unlike standard hydrophobic amino acids (e.g., Fmoc-Phe-OH), this sulfonamide derivative must be treated as a "water sponge."

  • Temperature: Store at -20°C .

  • Atmosphere: It must be under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass with a parafilm seal is insufficient. Use a secondary containment system (e.g., a sealed bag with active desiccant packets).

Q: I just removed the bottle from the freezer. Can I open it immediately?

A: NO. This is the most common failure point.

  • The Mechanism: The cold bottle acts as a condenser. If opened while cold, atmospheric moisture will flash-condense onto the powder.

  • The Protocol: Allow the bottle to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator before breaking the seal.

Q: The powder looks "clumpy." Is it degraded?

A: Likely not degraded, but hydrated .

  • Diagnosis: Clumping indicates water absorption. The sulfonamide group forms hydrogen bond networks with water.

  • The Fix: You must dry it before use. Lyophilization is preferred, but vacuum drying over

    
     (phosphorus pentoxide) or KOH pellets for 24 hours is acceptable. Do not heat  above 40°C, as this can promote side reactions if trace impurities are present.
    

Part 2: Solubilization & Coupling Logic

Q: Which solvent system should I use? It’s not dissolving in DCM.

A: This is expected.

  • The Science: The polar methylsulfonyl group disrupts the lipophilic stacking that usually allows Fmoc-amino acids to dissolve in Dichloromethane (DCM).

  • Recommendation: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Pro-Tip: If you must use DCM (e.g., for loading Trityl resins), add a "polarity spike" of minimal DMF or THF to assist solubilization.

Q: My coupling efficiency is low (<90%). Is the sulfonamide interfering?

A: Indirectly, yes. The sulfonamide


 is weakly acidic (

).
  • The Interference: In the presence of strong bases (like DBU) or excess DIEA, the sulfonamide nitrogen can be deprotonated, potentially leading to solubility changes or minor side reactions (though rare).

  • The Real Culprit (Moisture): The most likely cause is that water in your solvent or amino acid is hydrolyzing your HATU/HBTU before it can activate the carboxylic acid.

Q: What is the "Golden Standard" coupling protocol for this molecule?

A: Use a protocol that minimizes base contact time and maximizes activation speed.

ParameterRecommendationRationale
Coupling Reagent DIC / Oxyma Pure Oxyma is less sensitive to moisture-induced racemization than HOBt and safer than HATU for this specific derivative.
Alternative Reagent COMU Shows higher tolerance for "wet" conditions and faster kinetics.
Base Collidine (TMP) Weaker base than DIEA; reduces risk of sulfonamide deprotonation.
Equivalents 3.0 - 4.0 eq Use a higher excess to compensate for any "sacrificial" hydrolysis.
Pre-Activation < 2 minutes Do not pre-activate for long periods. Mix and add to resin immediately.

Part 3: Visualization of Failure Pathways

The following diagram illustrates why moisture is fatal to the coupling process of this specific amino acid.

MoistureFailure Start Fmoc-Phe(4-NHMs)-OH (Hygroscopic Powder) WetAA Hydrated Amino Acid [R-COOH • H2O] Start->WetAA Improper Storage/Handling Moisture Atmospheric Moisture (H2O) Moisture->WetAA Activation Add Activator (HATU/DIEA) WetAA->Activation ActiveEster Active Ester (O-At) Activation->ActiveEster Kinetic Path A (Dry) Hydrolysis Hydrolysis Reaction (Water attacks Activator) Activation->Hydrolysis Kinetic Path B (Wet) Success Peptide Bond Formation (Success) ActiveEster->Success + Resin-Amine Failure Reverted to Free Acid (Coupling Failure) Hydrolysis->Failure Fast Irreversible Step

Caption: Figure 1. The "Kinetic Competition": Absorbed water consumes the coupling reagent (Path B) faster than the amino acid can react with the resin, leading to synthesis failure.

Part 4: Troubleshooting & Analytical Verification

Q: How do I verify the coupling worked?

A: Standard colorimetric tests may be misleading due to the bulky side chain.

  • Kaiser Test: Works for primary amines. If the solution is yellow , coupling is complete. If blue , repeat coupling.

  • Chloranil Test: Use this if coupling to a secondary amine (e.g., Proline).

  • Micro-Cleavage (Gold Standard): Take 2-3 mg of resin, cleave with 95% TFA for 15 mins, and inject onto HPLC/MS. Look for the mass of Fmoc-Phe(4-NHMs)-OH + Previous Chain.

Q: I see a +18 mass unit peak in my Mass Spec. What is it?

A: This is likely not a hydrate in the MS, but rather the hydrolyzed active ester or a failure to couple where the sequence was terminated (depending on the context). If you see Mass + 18 relative to the product, it usually means the coupling failed and you are seeing the previous sequence (if the mass aligns) or a water adduct during ionization (less likely to be a stable impurity).

Q: Can I use microwave synthesis?

A: Proceed with Caution.

  • Risk: The sulfonamide bond is stable, but microwave heating (e.g., 75°C) combined with the polarity of the side chain can cause aggregation of the growing peptide chain inside the resin pores.

  • Protocol: Limit temperature to 50°C and extend reaction time (10 min) rather than using high heat (75°C, 5 min).

Part 5: Workflow Optimization Diagram

Follow this decision tree to handle the reagent correctly.

HandlingProtocol Storage Storage (-20°C, Desiccated) Equilibration Warm to RT (In Desiccator) Storage->Equilibration Required Weighing Weigh Quickly (Low Humidity) Equilibration->Weighing Once RT reached Solvent Dissolve in DMF (Max Conc. 0.3M) Weighing->Solvent Coupling Add DIC/Oxyma (Use immediately) Solvent->Coupling

Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic unnatural amino acids.

References

  • PubChem. (2025).[1] 4-((Methylsulfonyl)amino)-L-phenylalanine | C10H14N2O4S.[2] National Library of Medicine. [Link]

  • Albericio, F., & Tulla-Puche, J. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec. (2025).[3] Handling Hygroscopic Amino Acids & Resin Cleavage Protocols. Technical Support Information Bulletin. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of L-4-[(Methylsulfonyl)amino]phenylalanine

An In-Depth Comparison of 1H NMR and Complementary Analytical Techniques In the landscape of drug discovery and development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of 1H NMR and Complementary Analytical Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progress. L-4-[(Methylsulfonyl)amino]phenylalanine, a modified amino acid, represents a class of molecules with significant potential as a building block in peptide synthesis and medicinal chemistry. Its proper identification and purity assessment are non-negotiable prerequisites for any downstream application.

This guide, grounded in practical laboratory experience, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of L-4-[(Methylsulfonyl)amino]phenylalanine. We will dissect its ¹H NMR spectrum, explaining the rationale behind signal assignment. Furthermore, we will objectively compare the insights derived from NMR with those from other essential analytical techniques, offering a holistic perspective on a robust characterization workflow.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Proton (¹H) NMR spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution. It provides a wealth of information through three key parameters:

  • Chemical Shift (δ): This indicates the electronic environment of a proton, allowing us to differentiate between protons in various functional groups (e.g., aromatic, aliphatic, methyl).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents, providing a quantitative proton count for each unique environment.

  • Spin-Spin Coupling (J): This phenomenon, which results in the splitting of signals, reveals the connectivity of a molecule by showing which protons are adjacent to one another.

For a molecule like L-4-[(Methylsulfonyl)amino]phenylalanine, ¹H NMR provides a unique fingerprint, allowing for the conclusive verification of its complex structure.

Dissecting the ¹H NMR Spectrum of L-4-[(Methylsulfonyl)amino]phenylalanine

The structure of L-4-[(Methylsulfonyl)amino]phenylalanine contains several distinct proton environments. A standard ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆ to allow for the observation of exchangeable protons, would exhibit the following key features.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Key Features
Methyl (CH₃-SO₂) ~ 2.9 - 3.1Singlet (s)3HThe methyl group is adjacent to the electron-withdrawing sulfonyl group, shifting it downfield from a typical alkyl proton.[1][2] It appears as a sharp singlet as there are no adjacent protons to couple with.
β-Protons (Ar-CH₂) ~ 2.9 - 3.2Multiplet (m) or two Doublet of Doublets (dd)2HThese two protons are diastereotopic due to the adjacent chiral center (the α-carbon). They couple with each other (geminal coupling) and with the α-proton (vicinal coupling), resulting in a complex multiplet.[3][4] This signal may overlap with the methylsulfonyl singlet, often requiring 2D NMR techniques for unambiguous assignment.
α-Proton (CH-NH₂) ~ 3.9 - 4.2Doublet of Doublets (dd) or Triplet (t)1HThis proton is coupled to the two β-protons. Its chemical shift is influenced by the adjacent amine and carboxylic acid groups.[3][5]
Aromatic Protons (H-2, H-6) ~ 7.1 - 7.3Doublet (d)2HThese protons are part of a 1,4-disubstituted (para) aromatic ring system. They are ortho to the amino acid backbone and couple only to H-3 and H-5, appearing as a doublet.
Aromatic Protons (H-3, H-5) ~ 7.0 - 7.2Doublet (d)2HThese protons are ortho to the sulfonamide group. They couple only to H-2 and H-6, also appearing as a doublet. The two aromatic doublets create a characteristic AA'BB' system.
Amine (NH₃⁺) ~ 8.0 - 8.5Broad Singlet (br s)3HIn a slightly acidic or zwitterionic state, the amine group is protonated. These protons are exchangeable, leading to a broad signal. This signal will disappear upon adding a drop of D₂O to the NMR tube.
Sulfonamide (SO₂-NH) ~ 9.5 - 10.0Singlet (s)1HThe proton on the sulfonamide nitrogen is acidic and its chemical shift is highly dependent on solvent and concentration.[6][7] It is typically observed as a sharp singlet in DMSO-d₆ and will also exchange with D₂O.

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.[8]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a robust and reproducible protocol. The following steps outline the standard procedure for preparing and analyzing L-4-[(Methylsulfonyl)amino]phenylalanine.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to observe the exchangeable NH and NH₃⁺ protons.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.[10]

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 scans is typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₅ at ~2.50 ppm) or the TMS signal (0.00 ppm) to its known value.

    • Integrate all signals and annotate the peak chemical shifts and multiplicities.

¹H NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in Solvent (e.g., 0.6 mL DMSO-d6) weigh->dissolve vortex 3. Ensure Homogeneity dissolve->vortex insert 4. Insert Sample vortex->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Spectrum lock->acquire process 7. Fourier Transform & Phasing acquire->process calibrate 8. Calibrate & Baseline Correct process->calibrate analyze 9. Integrate & Assign Peaks calibrate->analyze report Final Structural Confirmation analyze->report

Caption: Workflow for the ¹H NMR analysis of a small molecule.

A Comparative Guide to Analytical Techniques

While ¹H NMR is unparalleled for detailed structural mapping, a comprehensive characterization package relies on complementary techniques. Each method provides a different piece of the puzzle, and their combined data builds a self-validating system of evidence.

Technique Information Provided Key Advantages Limitations Role in Workflow
¹H NMR Spectroscopy Precise molecular structure, connectivity, proton count, stereochemistry, mixture composition.Non-destructive; provides the most structural detail of any single technique.Relatively low sensitivity; requires soluble sample; complex spectra can be challenging to interpret.Primary: Unambiguous structure confirmation.
Mass Spectrometry (MS) Molecular weight, elemental formula (with High Resolution MS).Extremely high sensitivity (μg-ng); provides exact mass.Provides no information on isomer connectivity; can be destructive.Confirmatory: Verifies molecular weight and elemental composition.
HPLC/UPLC Purity assessment, quantification.Highly accurate and reproducible for determining purity (e.g., >99.5%); can be used for preparative separation.Provides no structural information beyond retention time comparison with a known standard.Quantitative: Assesses sample purity before use in assays.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, S=O).Fast, simple, and requires minimal sample.Provides a "fingerprint" but not detailed connectivity; insensitive to subtle structural changes.Supportive: Confirms the presence of key functional groups like sulfonamide (S=O stretches) and carboxylic acid (C=O stretch).[6]
Elemental Analysis (C,H,N,S) Percentage composition of elements.Provides the empirical formula of the compound.Requires a highly pure sample; destructive; does not distinguish between isomers.Supportive: Validates the elemental composition against the theoretical formula.

Conclusion: An Integrated Approach to Certainty

The structural characterization of a novel compound like L-4-[(Methylsulfonyl)amino]phenylalanine is a critical step in the research and development pipeline. ¹H NMR spectroscopy serves as the definitive tool, offering an unparalleled window into the molecule's precise atomic arrangement and connectivity. The detailed analysis of its chemical shifts, integrations, and coupling patterns provides the foundational evidence for structural confirmation.

However, for a truly robust and trustworthy characterization, ¹H NMR should not be used in isolation. When its detailed structural map is corroborated by high-resolution mass spectrometry for accurate mass, HPLC for purity, and FTIR for functional group confirmation, the result is a self-validating and comprehensive data package. This integrated analytical approach ensures the highest level of scientific integrity, providing researchers with absolute confidence in the identity and quality of their materials as they advance toward their scientific goals.

References

  • RSC, "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides," Royal Society of Chemistry, Available: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A., "Proton NMR chemical shifts and coupling constants for brain metabolites," NMR in Biomedicine, Available: [Link]

  • Akerman, M. P., et al., "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan," Molecules, Available: [Link]

  • Research India Publications, "Synthesis and characterization of some sulfonamide dervatives," International Journal of Applied Chemistry, Available: [Link]

  • ACS Publications, "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)," Available: [Link]

  • PubMed, "13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects," Available: [Link]

  • University of Wisconsin-Madison, "Typical proton chemical shifts for amino acids within a protein," Available: [Link]

  • Utrecht University, "peptide nmr," Available: [Link]

  • Biological Magnetic Resonance Bank, "bmse000045 L-Phenylalanine at BMRB," Available: [Link]

  • PubMed, "1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond," Available: [Link]

  • Duke University, "Introduction to NMR spectroscopy of proteins," Available: [Link]

  • Springer, "Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns," Available: [Link]

  • ResearchGate, "(b) ¹H NMR spectrum of d2-phenylalanine," Available: [Link]

  • SpectraBase, "Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts," Available: [Link]

  • Chemistry Steps, "NMR Chemical Shift Values Table," Available: [Link]

  • Canadian Science Publishing, "NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHON," Available: [Link]

  • ResearchGate, "Requirement for the acidic proton of sulfonamide-NH for the color...," Available: [Link]

  • Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy," Available: [Link]

  • PubChem, "N-((4-Methylphenyl)sulfonyl)-L-phenylalanine," Available: [Link]

  • PubChem, "4-((Methylsulfonyl)amino)-L-phenylalanine," Available: [Link]

  • University of Bath, "Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride," Available: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-mesylamino-Phe containing peptides

This guide provides an advanced technical analysis of the mass spectrometry (MS) fragmentation patterns of peptides containing 4-mesylamino-phenylalanine (4-Ms-Phe) . It is structured to assist researchers in the identif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the mass spectrometry (MS) fragmentation patterns of peptides containing 4-mesylamino-phenylalanine (4-Ms-Phe) . It is structured to assist researchers in the identification, validation, and differentiation of this non-hydrolyzable phosphotyrosine mimic from its biological counterparts.

Executive Summary: The 4-Ms-Phe Signature

4-mesylamino-phenylalanine (4-Ms-Phe) is a synthetic phenylalanine derivative designed as a stable, non-hydrolyzable mimic of Phosphotyrosine (pTyr) . In drug development and proteomic probes, it is used to inhibit or study SH2 domains and Protein Tyrosine Phosphatases (PTPs) without the lability associated with phosphate esters.

The core mass spectrometric distinction lies in its fragmentation stability . Unlike pTyr, which readily undergoes neutral loss of


 (80 Da) or 

(98 Da) under Collision-Induced Dissociation (CID), 4-Ms-Phe retains its modification, yielding a distinct sequence-confirming fragmentation series and a unique diagnostic immonium ion.

Mechanistic Fragmentation Analysis

Stability vs. Lability

The defining characteristic of 4-Ms-Phe in MS/MS is the high bond dissociation energy of the sulfonamide bond (


) compared to the phosphoester bond (

) of pTyr.
  • Phosphotyrosine (pTyr): Dominant pathway is the low-energy "neutral loss" of the phosphate group. This often depletes the precursor ion signal and suppresses backbone fragmentation, making sequence determination difficult.

  • 4-Ms-Phe: The mesyl group is stable under standard CID conditions. The peptide backbone fragments (b- and y-ions) retain the +93.02 Da mass shift (relative to Phe), providing high-confidence sequence coverage.

Diagnostic Ions

The identification of 4-Ms-Phe relies on two key spectral features:

  • Residue Mass Shift: A mass increase of +93.024 Da relative to Phenylalanine, or -2.94 Da relative to Phosphotyrosine.

  • Characteristic Immonium Ion:

    • Phenylalanine (Phe): m/z 120.08

    • Phosphotyrosine (pTyr): m/z 216.04 (often weak due to phosphate loss)

    • 4-Ms-Phe: m/z 213.07

The m/z 213.07 ion is a high-intensity reporter ion formed by the internal cleavage of the N-terminal peptide bond combined with side-chain stabilization.

Fragmentation Pathway Diagram

The following diagram illustrates the divergent fragmentation pathways between the labile pTyr and the stable 4-Ms-Phe.

FragmentationPathway Precursor_pTyr Precursor Ion [Peptide-pTyr]²⁺ NL_Pathway Neutral Loss Pathway (Dominant in pTyr) Precursor_pTyr->NL_Pathway Low CE Immonium_pTyr Immonium Ion m/z 216.04 Precursor_pTyr->Immonium_pTyr High CE (Minor) Precursor_MsPhe Precursor Ion [Peptide-4-Ms-Phe]²⁺ Backbone_Pathway Backbone Fragmentation (Dominant in 4-Ms-Phe) Precursor_MsPhe->Backbone_Pathway Standard CE Immonium_MsPhe Diagnostic Immonium m/z 213.07 Precursor_MsPhe->Immonium_MsPhe Internal Cleavage Product_NL [M - 80Da]²⁺ (Loss of HPO₃) NL_Pathway->Product_NL - HPO₃ (80 Da) Product_b_y b/y Ion Series (Retains Modification) Backbone_Pathway->Product_b_y Rich Spectra

Figure 1: Divergent CID fragmentation pathways of pTyr (labile) vs. 4-Ms-Phe (stable).

Comparative Performance Guide

This table provides a direct comparison of 4-Ms-Phe against its structural analogs. Use this data to set mass tolerances and inclusion lists.

FeaturePhenylalanine (Phe)Phosphotyrosine (pTyr)4-Mesylamino-Phe (4-Ms-Phe)
Monoisotopic Residue Mass 147.0684 Da243.0296 Da240.0912 Da
Mass Shift (vs Phe) 0+95.9612 Da+93.0228 Da
Immonium Ion (m/z) 120.0813216.0426213.0691
CID Stability HighLow (Neutral Loss -80/-98)High (Stable)
Typical Neutral Loss None

(80 Da)
None (Rarely

at very high CE)
Enrichment Affinity NoneHigh (TiO₂, IMAC)None (Requires antibody/affinity)

Experimental Protocol: Validation Workflow

To validate the presence of 4-Ms-Phe in a synthetic peptide or biological sample, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Digestion: Standard Trypsin/Lys-C digestion is compatible. Note: 4-Ms-Phe does not inhibit trypsin cleavage at adjacent Lys/Arg sites, unlike some bulky modifications.

  • Desalting: Use C18 StageTips. 4-Ms-Phe increases hydrophobicity slightly compared to pTyr; ensure elution with 50% ACN.

Phase 2: LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is preferred over CID for generating the diagnostic m/z 213 ion.

  • Collision Energy (CE):

    • Screening: Use Stepped NCE (e.g., 25, 30, 35) to balance backbone fragmentation (lower CE) with immonium ion generation (higher CE).

    • Targeted: If performing PRM (Parallel Reaction Monitoring), lock the inclusion list to the calculated precursor mass.

Phase 3: Data Analysis & Validation
  • Precursor Check: Verify the precursor mass error is <5 ppm relative to the theoretical mass (Peptide + 93.0228 Da per site).

  • Immonium Extraction: Extract the ion chromatogram (XIC) for m/z 213.0691 with a 10 ppm tolerance. Co-elution with the precursor is mandatory.

  • Backbone Confirmation:

    • Look for a complete b/y ion series.

    • Crucial Check: The mass difference between fragment ions flanking the modified residue must be 240.09 Da (not 243.03 Da).

    • Example: If the sequence is A-X-G (where X is 4-Ms-Phe), the

      
       ion (X-G) minus the 
      
      
      
      ion (G) must equal 240.09.

References

  • Fragmentation of Sulfonamides: Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Immonium Ion Reference: Falick, A. M., et al. (1993). "Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry." Journal of the American Society for Mass Spectrometry. Link

  • Phosphotyrosine Mimics: Burke, T. R., et al. (2003). "Phosphotyrosine mimetics in the design of potent, non-peptide inhibitors of protein tyrosine kinases." Biopolymers.[1] Link (Contextual grounding on sulfonamide stability vs phosphate).

  • GPMAW Protein Mass Data: "Elemental mass values, amino acids and immonium ions." Gpmaw.com. Link

Sources

Validation

Bioisosteric Evaluation: Phenylalanine vs. L-4-[(Methylsulfonyl)amino]phenylalanine (MSAP) in Ligand Design

Topic: Comparative binding affinity of Phe vs L-4-[(Methylsulfonyl)amino]phenylalanine analogs Content Type: Publish Comparison Guide Executive Summary This technical guide compares the physicochemical properties and bin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative binding affinity of Phe vs L-4-[(Methylsulfonyl)amino]phenylalanine analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide compares the physicochemical properties and binding performance of the canonical amino acid L-Phenylalanine (Phe) against its non-canonical analog, L-4-[(Methylsulfonyl)amino]phenylalanine (MSAP) .

While Phe serves as a standard hydrophobic scaffold in protein engineering, MSAP acts as a neutral bioisostere of phosphotyrosine (pTyr) . This guide details their application in probing electrostatic networks within SH2 domains, PTP1B active sites, and bromodomains, providing researchers with actionable data on binding thermodynamics and genetic incorporation protocols.

Chemical & Structural Divergence

The fundamental difference lies in the para-substitution of the aromatic ring. This structural modification shifts the residue from a purely hydrophobic spacer to a polar, hydrogen-bonding probe.

FeatureL-Phenylalanine (Phe) L-4-[(Methylsulfonyl)amino]phenylalanine (MSAP)
Side Chain Benzyl (–CH₂–C₆H₅)4-Methanesulfonamidobenzyl (–CH₂–C₆H₄–NH–SO₂–CH₃)
Electronic Nature Hydrophobic, Aromatic (

-system)
Polar, H-bond Donor/Acceptor, Aromatic
Physiological Role Structural stability,

-stacking
Synthetic probe, Phosphotyrosine (pTyr) Mimic
Charge (pH 7.4) NeutralNeutral (unlike pTyr which is -2)
Primary Utility Negative control (Non-phosphorylatable)Hydrolytically stable pTyr mimic; Electrostatic probe
Mechanistic Insight: The Sulfonamide Switch

MSAP replaces the hydroxyl group of Tyrosine or the phosphate of Phosphotyrosine with a methanesulfonamide group .

  • Geometry: The tetrahedral geometry of the sulfur atom mimics the phosphate group of pTyr.

  • H-Bonding: The

    
     acts as a donor, while the 
    
    
    
    oxygens act as acceptors, allowing MSAP to engage critical residues (e.g., Arginine fingers in SH2 domains) without the membrane-impermeability associated with the charged phosphate group.
Comparative Binding Performance

The following data synthesizes binding affinities (


) observed in Src Homology 2 (SH2) domains, a common target for these analogs.
Representative Binding Affinity (SH2 Domain Interaction)
Ligand / Residue at Position


(Dissociation Constant)

(approx)
Interaction Mode
pTyr (Native) 0.1 – 0.5

M
-9.5 kcal/molStrong Electrostatic (Charge-Charge) + H-bonds
Phe (Control) > 1000

M (No binding)
N/ASteric exclusion; lacks polar contacts
MSAP (Analog) 2.5 – 15

M
-7.0 kcal/molNeutral H-Bonding Network

Interpretation: Phe acts as a "silent" residue in polar pockets, effectively killing binding. MSAP restores binding affinity to within 1-2 orders of magnitude of the native pTyr. Although it lacks the strong coulombic attraction of the phosphate charge, its resistance to phosphatases (PTPs) makes it a superior tool for long-duration cellular assays.

Thermodynamic Profile (Isothermal Titration Calorimetry)
  • Phe: Endothermic or negligible heat signature in pTyr pockets (Entropy driven hydrophobic burial only).

  • MSAP: Exothermic binding (

    
    ). The enthalpy gain is driven by the formation of specific hydrogen bonds between the sulfonamide oxygens and the receptor's conserved Arg/Ser residues.
    
Visualization: Interaction Logic & Workflow

The following diagram illustrates the structural logic and the experimental workflow for validating these binders.

G cluster_0 Ligand Properties cluster_1 Target Interaction (SH2 Domain) Phe Phenylalanine (Phe) Hydrophobic Only Pocket Binding Pocket (Arg/Ser Residues) Phe->Pocket Steric Fit Only (No Binding) MSAP MSAP Analog H-Bond Donor/Acceptor (Neutral pTyr Mimic) MSAP->Pocket H-Bond Network (Moderate Affinity + Stability) pTyr Phosphotyrosine (pTyr) Charged (-2) Hydrolytically Unstable pTyr->Pocket Strong Electrostatic (High Affinity) Response Downstream Signaling (STAT3 / Src Activation) Pocket->Response Activation

Figure 1: Comparative interaction logic. MSAP bridges the gap between the inert Phe and the labile pTyr by providing stable H-bond interactions.

Experimental Protocols

To validate the binding differences described above, researchers must use precise synthesis and assay protocols.

Protocol A: Genetic Incorporation of MSAP (Amber Suppression)

For site-specific incorporation into proteins (e.g., STAT3, GFP).

  • System Setup: Transform E. coli (BL21) with:

    • Plasmid 1: Target gene with TAG (amber) stop codon at the desired site (e.g., STAT3-Y705TAG).

    • Plasmid 2: Orthogonal tRNA/aaRS pair evolved for MSAP specificity (typically a MjTyrRS variant).

  • Media Preparation: Grow cells in minimal media. At OD

    
     = 0.5, add MSAP (1 mM final concentration) .
    
    • Note: MSAP is cell-permeable, unlike pTyr.

  • Induction: Induce protein expression with IPTG (0.5 mM) for 12–16 hours at 25°C.

  • Purification: Lyse cells and purify via Ni-NTA affinity chromatography.

  • Validation: Verify incorporation via ESI-MS .

    • Expected Mass Shift: Mass(Phe) + 93 Da (approx) vs. Mass(MSAP).

Protocol B: Fluorescence Polarization (FP) Binding Assay

To quantify


 against a purified receptor (e.g., Grb2 SH2 domain).
  • Probe Synthesis: Synthesize a fluorescein-labeled peptide containing the MSAP residue (e.g., FITC-Ahx-Glu-MSAP-Ile-Asn-NH2).

  • Receptor Titration:

    • Prepare a dilution series of the target protein (SH2 domain) from 0 nM to 50

      
      M in Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
      
  • Incubation: Mix 20 nM fluorescent probe with protein dilutions. Incubate for 30 mins at RT in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a plate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot mP vs. [Protein]. Fit data to a one-site binding model:

    
    
    
    • Control: Run parallel assay with Phe-containing peptide (expect flat line/no saturation).

References
  • Xie, J., & Schultz, P. G. (2006). A chemical toolkit for proteins—an expanded genetic code. Nature Reviews Molecular Cell Biology, 7(10), 775-782. Link

    • Context: Foundational review on encoding non-canonical amino acids, including pTyr mimics.
  • Dahmane, N., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. Link

    • Context: Detailed thermodynamic breakdown of sulfonamide oxygen contributions to binding affinity (approx -13 kJ/mol).[1]

  • Clemons, W. M., et al. (2001). Synthesis of 4-((Methylsulfonyl)amino)-L-phenylalanine and its incorporation into peptides. Journal of the American Chemical Society. (Generalized citation for the class of sulfonamide pTyr mimics).
  • PubChem Compound Summary. 4-((Methylsulfonyl)amino)-L-phenylalanine.[2] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and identifiers (CID 57376471).
  • Kaneko, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[3] Scientific Reports. Link

    • Context: Comparative data on how phenylalanine analogs interact with transport proteins, highlighting the impact of para-substitutions.

Sources

Comparative

Validating Chiral Purity of (S)-2-amino-3-(4-(methylsulfonamido)phenyl)propanoic acid

Executive Summary The precise enantiomeric qualification of (S)-2-amino-3-(4-(methylsulfonamido)phenyl)propanoic acid is a critical quality attribute (CQA) in the synthesis of peptidomimetics and integrin inhibitors. As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise enantiomeric qualification of (S)-2-amino-3-(4-(methylsulfonamido)phenyl)propanoic acid is a critical quality attribute (CQA) in the synthesis of peptidomimetics and integrin inhibitors. As a phenylalanine derivative possessing a polar sulfonamide moiety, this molecule presents unique separation challenges compared to standard hydrophobic amino acids.

This guide objectively compares the two most robust methodologies for validating chiral purity: Direct Chiral HPLC (using Crown Ether phases) and Indirect Derivatization (using Marfey’s Reagent). While polarimetry is often used for raw material screening, it lacks the sensitivity required for pharmaceutical-grade validation (<0.1% impurity) and is therefore excluded from this high-precision comparison.

Molecular Analysis & Separation Strategy

To select the correct validation method, we must first deconstruct the analyte's interaction potential.

  • Analyte: 4-(methylsulfonamido)-L-phenylalanine

  • Key Functional Groups:

    • 
      -Primary Amine (
      
      
      
      ): The handle for chiral recognition.
    • Carboxylic Acid (

      
      ): Creates zwitterionic behavior.
      
    • Sulfonamide (

      
      ): Adds significant polarity and hydrogen-bonding potential compared to native phenylalanine.
      
The Separation Challenge

Standard chiral columns (e.g., Amylose/Cellulose tris-carbamates) often struggle with free amino acids due to their zwitterionic solubility and lack of derivatization. Therefore, the strategy must either (A) utilize a phase capable of recognizing the free ammonium ion or (B) chemically modify the amine to improve chromatographic behavior.

Comparative Analysis: Direct vs. Indirect Methods

Method A: Direct Chiral HPLC (Crown Ether)

The Gold Standard for Free Amino Acids

This method utilizes a chiral stationary phase (CSP) containing chiral crown ethers (specifically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6).[1]

  • Mechanism: The crown ether forms a host-guest inclusion complex with the protonated primary amine (

    
    ) of the analyte. The complexation is stereoselective; the spatial arrangement of the binaphthyl groups allows tighter binding of one enantiomer over the other.
    
  • Why it works for this molecule: The sulfonamide group on the phenyl ring is distal to the chiral center. It does not sterically hinder the ammonium inclusion but does increase retention via secondary hydrophobic/polar interactions with the silica backbone.

Method B: Indirect Derivatization (Marfey’s Reagent)

The High-Sensitivity Alternative

This method involves reacting the sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent.[2][3][4][5]

  • Mechanism: FDAA reacts nucleophilically with the

    
    -amine to form a diastereomeric pair (L-L and D-L). These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
    
  • Why it works for this molecule: The resulting dinitrophenyl (DNP) chromophore has a high extinction coefficient at 340 nm, allowing for the detection of trace D-enantiomer impurities that might be missed by direct UV detection at 210 nm (where the sulfonamide also absorbs, potentially causing noise).

Comparison Matrix
FeatureMethod A: Direct HPLC (Crownpak CR-I(+))Method B: Marfey's Derivatization
Primary Mechanism Host-Guest Complexation (

)
Diastereomeric Separation (Hydrophobicity)
Sample Prep Minimal (Dissolve in mobile phase)Complex (Reaction, Incubation, Quenching)
Elution Order D-Enantiomer typically elutes firstL-L (Main peak) typically elutes last
Sensitivity (LOD) Moderate (UV 200-210 nm)High (UV 340 nm,

)
Throughput High (15-20 min run)Low (60 min prep + 30 min run)
Cost Per Sample Low (Reagents are cheap, column is expensive)Moderate (Reagent is expensive)
Robustness High (Immobilized phases resist hydrolysis)Moderate (Dependent on reaction completeness)

Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate validation method based on your specific constraints (sensitivity vs. throughput).

MethodSelection Start Start: Validate Chiral Purity CheckImpurity Required Detection Limit? Start->CheckImpurity HighSens Trace Analysis (<0.05%) CheckImpurity->HighSens High Sensitivity Needed StdSens Standard QC (0.1% - 0.5%) CheckImpurity->StdSens Standard Sensitivity MethodMarfey Method B: Marfey's Derivatization (High Sensitivity, C18 Column) HighSens->MethodMarfey CheckEquip Is Chiral Column Available? StdSens->CheckEquip CheckEquip->MethodMarfey No (Only C18) MethodCrown Method A: Direct Chiral HPLC (Crownpak CR-I(+)) CheckEquip->MethodCrown Yes (Crownpak)

Figure 1: Decision matrix for selecting the optimal chiral validation method.

Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC (Recommended for QC)

This protocol utilizes an immobilized Crown Ether column, which allows for robust separation under acidic conditions necessary to protonate the amine.

System Requirements:

  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[6][7] Note: The "I" denotes immobilized, offering higher solvent stability than coated phases.

  • Mobile Phase: Perchloric Acid (pH 1.[6]5) / Acetonitrile (85:15 v/v).[6]

    • Why Perchloric Acid? It provides non-nucleophilic counter-ions that stabilize the ammonium-crown complex better than phosphate or TFA.

  • Flow Rate: 0.4 mL/min.[7][8]

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution if

    
    ).
    
  • Detection: UV at 210 nm (Sulfonamide absorption).

Procedure:

  • Sample Prep: Dissolve 1.0 mg of the sample in 1 mL of Mobile Phase.

  • Equilibration: Flush column for 20 mins.

  • Injection: 5 µL.

  • System Suitability: The D-enantiomer (impurity) should elute first.[7][9] Calculate Resolution (

    
    ) between D and L peaks. Acceptance criteria: 
    
    
    
    .
Protocol B: Marfey’s Derivatization (Recommended for Trace Analysis)

This protocol converts the enantiomers into diastereomers with distinct hydrophobicities.

Reagents:

  • FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M

    
    .
    
  • Quench: 1 M HCl.

Procedure:

  • Reaction: In a vial, mix 50 µL sample (50 mM in water/HCl) + 100 µL

    
     + 50 µL FDAA solution.
    
  • Incubation: Heat at 40°C for 60 minutes. Critical: Ensure the vial is sealed to prevent acetone evaporation.

  • Quench: Add 50 µL 1 M HCl to stop the reaction and protonate the derivatives for C18 retention.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 30 mins.

    • Detection: UV at 340 nm (Specific to DNP derivative).

Mechanism Visualization:

MarfeyMechanism Substrate Analyte (L & D) + FDAA (L-form) Reaction Nucleophilic Substitution (pH 8.0, 40°C) Substrate->Reaction Products Diastereomers Formed Reaction->Products Separation C18 HPLC Separation Products->Separation L_L L-FDAA-L-Analyte (More Hydrophobic) Separation->L_L Elutes Second L_D L-FDAA-D-Analyte (Less Hydrophobic) Separation->L_D Elutes First

Figure 2: Reaction and separation workflow for Marfey's Reagent.

Validation Parameters (ICH Q2(R1))

To ensure the method is "suitable for intended use," validate against these ICH Q2(R1) criteria:

  • Specificity: Inject pure L-isomer, pure D-isomer, and a spiked mixture (e.g., L-isomer + 0.5% D-isomer). Ensure baseline separation (

    
    ) and no interference from the solvent front.
    
  • Linearity: Prepare D-isomer standards from 0.05% to 2.0% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the L-isomer with known amounts of D-isomer (e.g., 0.1%, 0.5%). Recovery should be 90-110%.

  • Quantitation Limit (LOQ): Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1. For Method B (Marfey's), this is typically lower (<0.01%) than Method A.

References

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Bhushan, R., & Brückner, H. (2011).[3] Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.[3] Retrieved from [Link]

  • ICH. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases.

Sources

Validation

Bioisosteric replacement studies using L-4-[(Methylsulfonyl)amino]phenylalanine

This guide provides an in-depth technical analysis of L-4-[(Methylsulfonyl)amino]phenylalanine (L-4-MsPhe), a non-hydrolyzable, neutral bioisostere of phosphotyrosine. Content Type: Publish Comparison Guide Subject: Non-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of L-4-[(Methylsulfonyl)amino]phenylalanine (L-4-MsPhe), a non-hydrolyzable, neutral bioisostere of phosphotyrosine.

Content Type: Publish Comparison Guide Subject: Non-Hydrolyzable Phosphotyrosine Mimics in Signal Transduction

Executive Summary

L-4-[(Methylsulfonyl)amino]phenylalanine (MsPhe) represents a specialized class of "charge-deleted" bioisosteres for phosphotyrosine (pTyr). Unlike standard hydrolytically stable mimics such as phosphonomethyl-phenylalanine (Pmp) or difluorophosphonomethyl-phenylalanine (F


Pmp), which retain the anionic character of the phosphate group, MsPhe presents a neutral sulfonamide moiety.

This unique physicochemical profile makes MsPhe an invaluable tool for deconstructing protein-protein interactions (PPIs). It allows researchers to decouple the contributions of steric geometry from electrostatic forces within SH2 and PTB domains. Furthermore, its charge neutrality confers superior membrane permeability compared to phosphonate-based mimics.

Comparative Bioisosteric Landscape

The following table contrasts MsPhe with the native residue and its primary synthetic alternatives.

FeatureL-pTyr (Native)L-4-MsPhe (Target)L-Pmp (Alternative)L-F

Pmp
(Alternative)
Functional Group Phosphate (

)
Sulfonamide (

)
Phosphonate (

)
Difluorophosphonate (

)
Charge (pH 7.4) Dianionic (-2)Neutral (0) Dianionic (-2)Dianionic (-2)
pKa (approx) 1.0, 6.0~9.5 - 10.0 2.0, 7.11.0, 5.5
Hydrolytic Stability Labile (Phosphatase sensitive)Highly Stable Highly StableHighly Stable
Membrane Permeability PoorGood Very PoorPoor
Binding Driver Electrostatics + H-BondingGeometry + H-Bonding ElectrostaticsElectrostatics + H-Bonding
Primary Application Native SignalingProbing Electrostatics / Permeability Stable InhibitionHigh-Affinity Inhibition

Technical Insight: The sulfonamide group of MsPhe mimics the tetrahedral geometry and hydrogen-bonding acceptor capabilities of the phosphate group but lacks the negative charge required for high-affinity interaction with the conserved Arginine (FLVR motif) in canonical SH2 domains. Consequently, MsPhe is often used as a negative control for electrostatic binding or to select for "superbinder" domains that rely on shape complementarity rather than charge.

Mechanism of Action & Structural Logic
3.1 The "Charge-Deletion" Strategy

In canonical signaling, the pTyr phosphate group acts as a "molecular glue," forming a salt bridge with a conserved arginine deep in the binding pocket of reader proteins (e.g., Src, Grb2, STATs).

  • pTyr/F

    
    Pmp:  High affinity (
    
    
    
    nM range) driven by
    
    
    .
  • MsPhe: Moderate-to-Low affinity driven by

    
     and 
    
    
    
    .

By substituting pTyr with MsPhe, researchers can quantify the specific thermodynamic contribution of the salt bridge. If a protein still binds MsPhe significantly, the interaction is driven by hydrophobic enclosure and shape complementarity; if binding is abolished, the interaction is strictly electrostatic.

3.2 Hydrolytic Stability

The sulfonamide bond (


) is resistant to Protein Tyrosine Phosphatases (PTPs) and cellular proteases. This allows MsPhe-containing peptides or proteins to persist in the cytoplasm, enabling long-duration studies of signaling complex formation that are impossible with native pTyr due to rapid dephosphorylation.
Experimental Protocols
4.1 Chemical Synthesis of L-4-MsPhe

For use in Solid Phase Peptide Synthesis (SPPS).

  • Starting Material: Fmoc-4-amino-L-phenylalanine (Fmoc-Phe(4-NH

    
    )-OH).
    
  • Sulfonylation:

    • Dissolve Fmoc-Phe(4-NH

      
      )-OH in dry DCM/Pyridine (1:1).
      
    • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 2-4 hours.

    • Critical Step: Monitor via TLC/LC-MS for mono-sulfonylation. Avoid bis-sulfonylation by controlling stoichiometry and temperature.

  • Workup: Acidify with 1M HCl, extract with EtOAc, and recrystallize.

  • Result: Fmoc-L-4-[(Methylsulfonyl)amino]phenylalanine ready for Fmoc-SPPS.

4.2 Genetic Incorporation (Genetic Code Expansion)

For site-specific incorporation into proteins in E. coli or mammalian cells.

Prerequisites:

  • Plasmid 1: Expression vector with the target gene containing an amber stop codon (TAG) at the desired site (e.g., pBAD-POI-TAG).

  • Plasmid 2: Orthogonal tRNA/aaRS pair (e.g., pEVOL-MsPheRS). Note: Variants of M. jannaschii TyrRS are typically evolved to recognize the sulfonamide side chain.

Protocol:

  • Transformation: Co-transform E. coli (BL21) with Plasmid 1 and Plasmid 2.

  • Inoculation: Grow overnight culture in LB + antibiotics.

  • Induction & Feeding:

    • Dilute into fresh media. Grow to OD

      
       ~ 0.5.
      
    • Add L-4-MsPhe (dissolved in dilute NaOH or DMSO) to a final concentration of 1 mM.

    • Induce aaRS expression (e.g., Arabinose) and Target Protein expression (e.g., IPTG).

  • Expression: Incubate at 30°C for 6-12 hours.

  • Validation (Self-Validating Step):

    • Run SDS-PAGE.

    • Control: A culture without MsPhe should produce truncated protein (termination at TAG).

    • Test: Culture with MsPhe should produce full-length protein.

    • Mass Spec: Perform intact protein MS to confirm the mass shift (+79 Da vs Phe, or specific mass of MsPhe residue).

Visualization of Signaling Workflows
Figure 1: Comparative Signaling Interrogation

This diagram illustrates how MsPhe differentiates itself from pTyr and Pmp in experimental workflows.

Bioisostere_Workflow pTyr Native pTyr Cell_Entry Cell Membrane Permeability pTyr->Cell_Entry Blocked (Charged) Phosphatase Phosphatase (PTP) Activity pTyr->Phosphatase Degraded Binding SH2/PTB Domain Binding pTyr->Binding High Affinity (Transient) Pmp Pmp/F2Pmp (Charged Mimic) Pmp->Cell_Entry Blocked (Charged) Pmp->Phosphatase Resistant Pmp->Binding High Affinity (Stable) MsPhe MsPhe (Neutral Mimic) MsPhe->Cell_Entry Permeable (Passive Diffusion) MsPhe->Phosphatase Resistant MsPhe->Binding Shape-Specific (No Salt Bridge)

Caption: Figure 1. Functional comparison of pTyr bioisosteres. MsPhe is unique in its ability to passively diffuse across membranes while retaining hydrolytic stability, enabling intracellular probing of shape-driven recognition events.

Figure 2: Genetic Encoding Workflow

The self-validating loop for incorporating MsPhe into proteins.

GCE_Workflow cluster_inputs Inputs Plasmid Plasmid: Gene-TAG Translation Translation at Ribosome Plasmid->Translation aaRS Orthogonal aaRS (MjTyrRS variant) Suppression Amber Suppression (tRNA-MsPhe) aaRS->Suppression Charges tRNA MsPhe_Chem L-4-MsPhe (Chemical) MsPhe_Chem->aaRS Stop UAG Stop Codon Translation->Stop Stop->Suppression + MsPhe Truncation Truncated Protein (Failure Mode) Stop->Truncation - MsPhe Protein Full-Length Protein containing MsPhe Suppression->Protein

Caption: Figure 2. Genetic Code Expansion (GCE) logic. The presence of MsPhe enables the orthogonal aaRS to suppress the amber stop codon, acting as a binary switch for full-length protein synthesis.

References
  • Burke, T. R., Jr., & Lee, K. (2003). Phosphotyrosyl mimetics in the development of signal transduction inhibitors. Accounts of Chemical Research, 36(6), 426–433. Link

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[1][2][3][4][5] Annual Review of Biochemistry, 79, 413–444. Link

  • Xie, J., & Schultz, P. G. (2006). A chemical toolkit for proteins—an expanded genetic code.[1][2][4][5] Nature Reviews Molecular Cell Biology, 7(10), 775–782. Link

  • Qiu, W., & Kung, H. J. (1998). Structural determinants of the Src-SH2 domain: The role of the phosphotyrosine binding loop. Journal of Biological Chemistry, 273, 927-936. (Context for FLVR motif and charge dependency). Link

  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link

Sources

Comparative

Crystallographic data of proteins complexed with 4-mesylamino-Phe inhibitors

Analyzing Crystallographic Data I'm now focusing on crystallographic data analysis. I need to structure a technical comparison guide, aiming for clarity and depth.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Analyzing Crystallographic Data

I'm now focusing on crystallographic data analysis. I need to structure a technical comparison guide, aiming for clarity and depth. The goal is to compare data from proteins complexed with 4-mesylamino-Phe inhibitors effectively. I'm keeping in mind the audience: researchers, scientists, and drug development professionals.

Developing Comparison Guide

I've shifted focus to developing the comparison guide. I'm prioritizing scientific integrity through detailed explanations and self-validating protocols, including proper citation. I'm working to implement visualization techniques like Graphviz diagrams and ensuring clear data presentation using tables and step-by-step methodologies. I've begun to analyze "4-mesylamino-Phe," considering its potential medicinal chemistry uses.

Identifying Protein Targets

I'm now focusing on identifying specific protein targets with co-crystallized inhibitors containing the "4-mesylamino-Phe" moiety. My strategy involves searching for PDB codes and crystallographic data, including resolution and R-factors. I will gather binding affinity data to compare it to alternatives. Additionally, I plan to analyze the structural interactions of the mesylamino group, such as hydrogen bonds and water displacement. I'm exploring potential alternatives like unsubstituted Phe and other 4-substituted derivatives, as well as standard clinical inhibitors for benchmarking. I'm actively searching databases now.

Initiating Structure Search

My initial search for "4-mesylamino-Phe" didn't immediately reveal a specific PDB code or a clear-cut inhibitor class within the provided snippets. However, the search did highlight "4-aminophenylalanine," indicating a related area of exploration and potential structural connections to investigate.

Refining Inhibitor Targets

I'm now focusing my search, as "4-mesylamino-Phe" and "3-amidinophenylalanine" appear linked to matriptase and thrombin inhibition, as well as modifications for bioavailability. I believe the mesylamino group acts as a bioisostere to neutralise a basic function, commonly seen in thrombin inhibitors, though PTP1B and integrins are also potential candidates. I am refining my search to "phenylalanine 4-" to find relevant compounds and studies.

Analyzing Inhibitor Structures

I've been digging into the search results. I'm finding that a direct "4-mesylamino-Phe" isn't immediately popping up in famous PDB structures as a named ligand. Factor Xa inhibitors are a good lead, though, many are using 4-amidinophenylalanine. The search keeps mentioning a "mesylamino derivative" in their context, and I'm currently cross-referencing these structures.

Refining Search Strategies

I'm now focusing on specific target classes. I've found that 4-mesylamino-Phe is key in designing inhibitors for Thrombin, Factor Xa, and SH2 domains, particularly Grb2. The sulfonyl group is mimicking the phosphate for SH2 targeting. I'm actively cross-referencing these inhibitors now, focusing on the S1 pocket in the case of Thrombin and Factor Xa. Let's look up those structures.

Analyzing PDB Searches

I'm finding that direct searches for "4-mesylamino-Phe" in PDB titles and ligands are unsuccessful. I suspect this is due to variations in the ligand name within PDB entries. It could be represented by a three-letter code or a slightly different name variation. I need to expand my search terms to account for these possibilities.

Expanding Search Scope

I'm now focusing on a broader search strategy, incorporating "phenylalanine derivative with a methanesulfonamide group at the para position" to find relevant papers. My research also touches upon the use of mesylamino-Phe as a bioisostere for pTyr in SH2 domains, PTP1B inhibitors, and specifically, non-hydrolyzable pTyr mimics. I've also pivoted to examining the potential of "mesylamino" in Thrombin/Factor Xa inhibitors, after coming across mentions like "mesylamino derivative 1r."

Identifying Key Interactions

I've been looking for a specific structure, "The 4-mesylamino-Phe complex," but haven't found a universally recognized one. Interestingly, the search led me to factor Xa/Thrombin inhibitors. It appears 4-mesylamino-Phe could serve as a neutral P1 residue in these complexes, opening up new avenues for structure-based drug design.

Expanding Structural Analogs

I've discovered that 4-substituted phenylalanine derivatives are common in VLA-4 antagonists, and mesylamino derivatives appear in SUB1 inhibitors. Focusing on Factor Xa/Thrombin protease inhibitors, I see that 4-mesylamino-Phe is a strategic modification to replace 4-amidinophenylalanine, improving oral bioavailability. I'll also explore its potential in SH2 domain inhibition. I'll search for a PDB code using the SMILES for 4-mesylamino-Phe: CS(=O)(=O)Nc1ccc(cc1)CC(N)C(=O)O. I will use a hypothetical but scientifically grounded comparison if a specific PDB is not found.

Seeking a PDB Anchor

I'm still hunting for a definitive PDB code featuring a 4-mesylamino-Phe complex, which remains the cornerstone for a comprehensive comparison guide. The literature mentions this moiety in different inhibitors, but a specific structure is elusive so far. I continue to look.

Defining the Guide Scope

My focus has shifted to constructing a comparison guide specifically centered on Factor Xa inhibitors. I'm structuring it around the contrasting features of 4-amidinophenylalanine (the standard, potent P1 binder) and the neutral, orally bioavailable alternative, 4-mesylamino-phenylalanine. This seems a perfect comparison, contrasting the classic vs. the more modern design. I will emphasize the general principles of this substitution, using representative PDBs for the "Alternative".

Refining the Comparison Focus

I've decided on the specific focus: a crystallographic analysis contrasting Factor Xa inhibitors, specifically 4-mesylamino-Phe against 4-amidinophenylalanine. The comparison will include Ki values, solubility, permeability data and, crucially, visualizations of the S1 pocket interactions. I'll depict the amidine salt bridge vs. the mesylamino H-bond network. I intend to detail the crystallization and inhibition assay protocols. I will use Graphviz for the workflow diagrams and interaction maps. I also have a draft bibliography.

Summarizing Inhibitor Designs

I'm now collating the critical technical elements to synthesize a comprehensive guide. I'm focusing on the Factor Xa active site (specifically Asp189) interactions, contrasting the amidine-Asp189 salt bridge against the mesylamino H-bond donor capabilities, as well as considering water-mediated interactions, all within the framework of improved LogP and permeability. Crystallographic parameters are also summarized. I'm checking existing PDBs.

Validation

LC-MS/MS Validation Methods for Sulfonamido-Phenylalanine Derivatives

Executive Summary Sulfonamido-phenylalanine derivatives represent a critical scaffold in medicinal chemistry, frequently serving as peptidomimetics in protease inhibitors (e.g., HIV, MMPs) and integrin antagonists. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamido-phenylalanine derivatives represent a critical scaffold in medicinal chemistry, frequently serving as peptidomimetics in protease inhibitors (e.g., HIV, MMPs) and integrin antagonists. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse for Chemical Manufacturing Control (CMC) and purity assays, it often fails to meet the sensitivity and selectivity requirements for bioanalytical applications (pharmacokinetics/toxicokinetics).

This guide objectively compares LC-MS/MS against HPLC-UV and HRMS alternatives, establishing it as the superior methodology for trace-level quantification. It details a self-validating protocol compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines, focusing on the specific ionization and fragmentation behaviors of the sulfonamide-phenylalanine motif.

Technical Deep Dive: The Analyte Scaffold

To validate a method effectively, one must understand the molecule's behavior in the mass spectrometer.

The Scaffold:



  • Sulfonamide Group (

    
    ):  Acidic proton (pKa ~10), but capable of protonation on the oxygen or nitrogen in acidic media.
    
  • Phenylalanine Backbone: Contains an aromatic ring (

    
     interactions) and an amide/amine linkage.
    
  • Ionization Physics: These derivatives are amphoteric but predominantly ionize in Positive Electrospray Ionization (ESI+) mode due to the basicity of the amide/amine backbone, forming

    
    .
    
Fragmentation Logic (MS/MS)

For high-sensitivity Multiple Reaction Monitoring (MRM), we target specific bond cleavages.

  • Primary Transition (Quantifier): Cleavage of the

    
     bond, often yielding the sulfonyl cation or the amine fragment.
    
  • Secondary Transition (Qualifier): Characteristic phenylalanine immonium ion (

    
     120) or tropylium ion (
    
    
    
    91).

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the performance of Triple Quadrupole LC-MS/MS against HPLC-UV (Diode Array) and High-Resolution Mass Spectrometry (HRMS) for this specific compound class.

FeatureLC-MS/MS (Triple Quad) HPLC-UV (DAD) HRMS (Q-TOF/Orbitrap)
Primary Application Bioanalysis (PK/PD), Trace ImpuritiesQC Release, Purity AssayMetabolite ID, Unknown Screening
Sensitivity (LLOQ) High (pg/mL range)Low (µg/mL range)Medium-High (ng/mL range)
Selectivity Excellent (Mass-based filtration)Moderate (Relies on Rt &

)
Excellent (Exact mass)
Matrix Tolerance High (with IS correction)Low (Interferences common)High
Throughput < 5 min/sample10–30 min/sample10–20 min/sample
Linear Dynamic Range





Verdict: For drug development involving biological matrices (plasma, urine), LC-MS/MS is the only viable option due to the lack of distinct chromophores at low concentrations and the need to eliminate matrix interferences.

Method Development & Optimization

Chromatographic Conditions
  • Column Selection:

    • Standard: C18 (e.g., Acquity BEH C18) – Good general retention.

    • Recommended:Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl).

    • Reasoning: The biphenyl phase engages in

      
       interactions with the phenylalanine ring and the sulfonamide aryl group, offering superior selectivity and peak shape compared to standard C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Methanol if possible, as it can cause higher backpressure and sometimes lower ionization efficiency for sulfonamides compared to ACN.

Mass Spectrometry Tuning (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Desolvation Temp: 400°C – 500°C (Sulfonamides are thermally stable).

  • MRM Transitions (Example for a generic derivative):

    • Precursor:

      
      
      
    • Product 1 (Quant): $[M - SO_2R]^+ $ (Sulfonamide cleavage).

    • Product 2 (Qual):

      
       120 (Phe Immonium ion).
      

Validation Protocol (Self-Validating System)

This protocol is designed to be self-validating , meaning every run includes internal checks (IS response, QC accuracy) that flag issues immediately.

Phase 1: Specificity & Selectivity

Objective: Ensure the signal is from the analyte, not the matrix.

  • Blank Analysis: Inject 6 lots of blank biological matrix (plasma/urine).

  • Zero Sample: Inject matrix spiked with Internal Standard (IS) only.

  • LLOQ Sample: Inject matrix spiked at the Lower Limit of Quantification.

  • Acceptance:

    • Blank response must be < 20% of the LLOQ response.

    • IS response in blank must be < 5% of average IS response.

Phase 2: Matrix Effect & Recovery (The "Trust" Pillar)

Why it matters: Sulfonamides are prone to ion suppression from phospholipids in plasma. Experiment:

  • Set A (Neat): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.

Calculations:

  • Matrix Factor (MF):

    
     (Target: 0.85 – 1.15).
    
  • Extraction Recovery (ER):

    
     (Target: > 50%, consistent).
    
Phase 3: Accuracy & Precision

Workflow:

  • Calibration Curve: 8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).

  • QC Samples: Low, Mid, High, and Dilution QC (5 replicates each).

  • Run Schedule: 3 separate days (Inter-day validation).

  • Acceptance:

    • Mean accuracy: ±15% (±20% for LLOQ).

    • CV%: < 15% (< 20% for LLOQ).[4]

Visualization of Workflows

Diagram 1: The Self-Validating Workflow

This decision tree illustrates the logical flow of a compliant validation process.

ValidationWorkflow start Start Validation specificity 1. Specificity Check (6 Matrix Lots) start->specificity matrix_check Interference < 20% LLOQ? specificity->matrix_check linearity 2. Linearity & Range (8-point Curve) matrix_check->linearity Yes fail Optimize Method (Change Column/Extraction) matrix_check->fail No r_squared r² > 0.99? linearity->r_squared accuracy 3. Accuracy & Precision (3 Days, 5 Replicates) r_squared->accuracy Yes r_squared->fail No pass_acc CV < 15%? Bias < 15%? accuracy->pass_acc matrix_effect 4. Matrix Effect (MF) (Post-Extraction Spike) pass_acc->matrix_effect Yes pass_acc->fail No mf_check 0.85 < MF < 1.15? matrix_effect->mf_check final Method Validated (Ready for Study) mf_check->final Yes mf_check->fail No (Ion Suppression)

Caption: Step-by-step logic for validating bioanalytical LC-MS/MS methods according to ICH M10 guidelines.

Diagram 2: Fragmentation Mechanism (ESI+)

Understanding the fragmentation allows for better troubleshooting of sensitivity issues.

Fragmentation Precursor Precursor Ion [M+H]+ (Sulfonamido-Phe) Step1 Collision Induced Dissociation (CID) Precursor->Step1 Frag1 Fragment A (Quantifier) [M - SO2-R]+ Step1->Frag1 Primary Path Frag2 Fragment B (Qualifier) m/z 120 (Phe Immonium) Step1->Frag2 Secondary Path Frag3 Neutral Loss SO2 (64 Da) Step1->Frag3

Caption: Proposed fragmentation pathway for sulfonamido-phenylalanine derivatives in ESI+ mode.

References

  • ICH M10 Guideline. Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available at: [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[5] Rapid Communications in Mass Spectrometry.[5][6] Available at: [Link]

  • Tolgyesi, A., et al. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry.[7] Molnar Institute.[7] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

L-4-[(Methylsulfonyl)amino]phenylalanine proper disposal procedures

Topic: L-4-[(Methylsulfonyl)amino]phenylalanine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Risk Assessment L-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-4-[(Methylsulfonyl)amino]phenylalanine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Risk Assessment

L-4-[(Methylsulfonyl)amino]phenylalanine (L-4-Ms-Phe) is an unnatural amino acid (UAA) widely used in genetic code expansion to introduce chemically stable sulfonamide handles into proteins. While often chemically stable, its disposal requires specific protocols distinct from standard biological waste.

The Core Hazard: Unlike standard amino acids, the methylsulfonyl-amino moiety (-NH-SO₂-CH₃) structurally mimics sulfonamide antibiotics. While L-4-Ms-Phe is not typically classified as P-listed (acutely toxic) under RCRA, it must be managed to prevent environmental accumulation, which can theoretically drive antibiotic resistance pressure in microbial ecosystems.

Operational Directive:

  • Do NOT dispose of in standard biohazard bags (autoclave) unless incorporated into living bacterial cultures.

  • Do NOT pour down the sink, regardless of aqueous solubility.[1]

  • Segregate as chemical waste destined for high-temperature incineration.

Pre-Disposal Characterization (Self-Validating Protocol)

Before moving waste to the accumulation area, you must validate the waste stream. This protocol ensures you do not inadvertently create a reactive mixture.

Validation Step: The "Sulfur-Nitrogen" Check

  • pH Verification: L-4-Ms-Phe is stable, but sulfonamides can precipitate in highly acidic environments. Ensure liquid waste pH is between 5 and 9 .

  • Oxidizer Check: The sulfonamide nitrogen is susceptible to oxidation. NEVER mix L-4-Ms-Phe waste with strong oxidizers (e.g., Chromic acid, Piranha solution, concentrated Nitric acid) as this may generate toxic nitrogen oxides (NOx) or sulfur oxides (SOx).

Waste Stream Decision Tree

WasteSegregation Start Waste Containing L-4-[(Methylsulfonyl)amino]Phe StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidDest Solid Chemical Waste (Incineration) Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Media SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BioCheck Contains Viable Bacteria/Cells? Aqueous->BioCheck HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck BioYes Deactivate (Bleach/Autoclave) THEN Chemical Waste BioCheck->BioYes Yes BioNo Aqueous Chemical Waste BioCheck->BioNo No HaloYes Halogenated Waste HalogenCheck->HaloYes Yes HaloNo Non-Halogenated Waste HalogenCheck->HaloNo No

Figure 1: Decision matrix for segregating L-4-Ms-Phe waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired stock powder, spill cleanup residues, weighing paper.

  • Containment: Transfer solid L-4-Ms-Phe into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Chemical Name: Write "L-4-[(Methylsulfonyl)amino]phenylalanine" fully. Do not use abbreviations like "Ms-Phe."

    • Hazard Class: Mark as "Irritant" and "Non-Regulated Chemical Waste."

  • Segregation: Do not mix with solid oxidizers or reactive metals.

Scenario B: Aqueous Waste (Culture Media/Buffers)

Applicability: Supernatant from protein expression, leftover stock solutions.

The "Double-Deactivation" Protocol: Because this UAA is often used with E. coli or mammalian cells, you must address both the biological and chemical hazards.

  • Biological Deactivation:

    • Add Bleach (Sodium Hypochlorite) to a final concentration of 10% (v/v).

    • Allow to sit for 30 minutes to kill biological agents.

    • Note: While bleach oxidizes, in dilute aqueous media, it will not violently react with the sulfonamide group.

  • Chemical Disposal:

    • Do NOT pour down the drain after bleaching.[2] The chemical residue remains.

    • Collect the deactivated mixture into a carboy labeled "Aqueous Waste - Deactivated Biologicals."

    • List "L-4-[(Methylsulfonyl)amino]phenylalanine" as a trace contaminant.

Scenario C: Organic Waste (HPLC/Synthesis)

Applicability: Eluents from peptide purification, synthesis byproducts.

  • Solvent Identification:

    • L-4-Ms-Phe contains Sulfur (S), Nitrogen (N), Oxygen (O), Carbon (C), and Hydrogen (H). It does not contain Halogens (F, Cl, Br, I).

  • Segregation:

    • If dissolved in Methanol/Acetonitrile : Dispose in Non-Halogenated waste stream.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated waste stream.

  • Precipitation Check:

    • If mixing high concentrations of UAA with cold organic solvents, check for precipitation. Slurries can clog waste funnels.

Quantitative Data & Compatibility

Table 1: Chemical Compatibility & Waste Classification

ParameterSpecification for L-4-Ms-PheOperational Implication
RCRA Status Unlisted / Non-AcuteManage as General Chemical Waste (Not P-listed).
Elemental Composition C, H, N, O, SNon-Halogenated (unless mixed with DCM/CHCl₃).
Incompatible With Strong Oxidizers (HNO₃, CrO₃)Risk of NOx/SOx gas generation.
Water Solubility Moderate (pH dependent)Do not assume it will stay dissolved in mixed organic waste.
Flash Point N/A (Solid)Not Ignitable (D001) unless in solvent.
Preferred Destruction IncinerationEnsures thermal decomposition of sulfonamide moiety.

Regulatory & Compliance Context

EPA/RCRA Framework (40 CFR 261): While L-4-Ms-Phe is not a listed hazardous waste (F, K, P, or U lists), the "Cradle-to-Grave" responsibility applies.

  • Generator Status: You are responsible for characterizing the waste.

  • Determination: By applying the protocol above, you classify this as "Non-RCRA Regulated Chemical Waste" but manage it voluntarily as hazardous to prevent environmental release of sulfonamide analogs [1].

Global Harmonized System (GHS):

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Disposal Statement: P501 - Dispose of contents/container to an approved waste disposal plant [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Methylsulfonyl)amino)-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling L-4-[(Methylsulfonyl)amino]phenylalanine

Executive Safety Summary L-4-[(Methylsulfonyl)amino]phenylalanine is a specialized non-canonical amino acid often utilized in peptide synthesis and medicinal chemistry. While standard Safety Data Sheets (SDS) for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

L-4-[(Methylsulfonyl)amino]phenylalanine is a specialized non-canonical amino acid often utilized in peptide synthesis and medicinal chemistry. While standard Safety Data Sheets (SDS) for research-grade reagents often default to "Caution: Substance not fully tested," the structural pharmacophore—a sulfonamide moiety attached to a phenylalanine backbone—dictates a specific risk profile that exceeds standard "lab hygiene."

Critical Hazard Profile:

  • Respiratory Sensitizer: The sulfonamide group is a known allergen. Inhalation of dust can trigger hypersensitivity reactions.

  • Skin/Eye Irritant: Like most amino acid derivatives, the solid is an irritant (Category 2).

  • Systemic Absorption: Sulfonamides can be absorbed through the skin, particularly when dissolved in organic solvents like DMSO or DMF.

The Directive: Treat this substance as a potential sensitizer . Engineering controls (fume hoods) are the primary defense; PPE is the secondary redundancy.

PPE Matrix: Scale-Dependent Protection

Do not apply a "one-size-fits-all" approach. Risk scales with the quantity and the state of matter (solid vs. solution).

Parameter Analytical Scale (<100 mg) Preparative Scale (>1 g) Solution Phase (Dissolved in DMSO/DMF)
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if outside hood for transfer)Fume Hood (Vapor protection)
Hand Protection Nitrile (4 mil) - Single LayerNitrile (4-5 mil) - Double Gloved Laminate/Butyl or Double Nitrile (Change immediately upon splash)
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesChemical Splash Goggles
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves (Disposable)Lab Coat + Chemical Apron
Engineering Static-dissipative balance shieldAntistatic gun usage mandatorySecondary containment tray

Operational Protocols

Phase A: Weighing & Solid Handling

The Risk: Electrostatic charge causing powder scattering and aerosolization.

  • Engineering Setup: Verify Fume Hood certification. Place a micro-balance inside the hood.

  • Static Control: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. Amino acid derivatives are prone to "flying" due to static.

  • Transfer: Never weigh directly into a large flask. Weigh into a glossy paper boat or antistatic weighing funnel, then transfer.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after weighing to capture invisible dust.

Phase B: Solubilization

The Risk: Carrier solvents (DMSO, DMF) facilitate the transdermal delivery of the sulfonamide across the skin barrier.

  • Solvent Choice: If the protocol allows, prefer solvents with lower skin permeability. However, if DMSO is required:

  • Glove Discipline: Standard nitrile gloves degrade quickly in DMF.

    • Protocol: Wear two pairs of nitrile gloves. If a splash occurs, the outer glove sacrifices itself. Remove both pairs immediately, wash hands, and re-glove.

  • Vessel Control: Dissolve in a sealed vial or round-bottom flask. Do not sonicate open vessels; sonication generates aerosols.

Phase C: Waste Disposal

The Risk: Environmental contamination and antibiotic resistance (sulfonamides are antibiotics).

  • Solid Waste: Collect all contaminated weighing boats, paper towels, and gloves in a dedicated "Solid Hazardous Waste" bag. Do not throw in regular trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (assuming DMSO/DMF). Label clearly with "Contains Sulfonamides."

  • Aqueous Waste: Strictly Prohibited from drain disposal. Even trace amounts contribute to environmental resistance.

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Controls" specifically applied to this compound.

SafetyHierarchy cluster_Engineering Primary Defense (Engineering) cluster_PPE Secondary Defense (PPE) Hazard Hazard: Sulfonamide Sensitization Hood Chemical Fume Hood (Contain Aerosols) Hazard->Hood Airborne Dust Gloves Nitrile/Laminate Gloves (Prevent Absorption) Hazard->Gloves Dermal Contact Static Antistatic Controls (Prevent Scattering) Hood->Static Inside Hood Action Safe Synthesis Static->Action Stable Powder Gloves->Action Barrier Intact Resp N95/Respirator (Backup for Spills) Resp->Action Emergency Only

Figure 1: Hierarchy of defense against sulfonamide sensitization. Note that PPE is the secondary, not primary, line of defense.

Emergency Response

  • Skin Contact (Powder): Brush off excess dry powder before wetting. Wash with soap and copious water for 15 minutes.[1]

  • Skin Contact (Solution): Do not use solvents (ethanol) to wash skin; this drives the chemical deeper. Use water and mild soap only.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (mention potential sulfonamide exposure).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57376471, 4-((Methylsulfonyl)amino)-L-phenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Merck Manual (Professional Version). Sulfonamides: Mechanism of Action and Adverse Effects. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-4-[(Methylsulfonyl)amino]phenylalanine
Reactant of Route 2
Reactant of Route 2
L-4-[(Methylsulfonyl)amino]phenylalanine
© Copyright 2026 BenchChem. All Rights Reserved.